molecular formula C19H21ClFN3O4S B1669794 Danirixin CAS No. 954126-98-8

Danirixin

Cat. No.: B1669794
CAS No.: 954126-98-8
M. Wt: 441.9 g/mol
InChI Key: NGYNBSHYFOFVLS-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Danirixin has been used in trials studying the treatment and basic science of Virus Diseases, Nutritional Status, Pulmonary Disease, Chronic Obstructive, and Infections, Respiratory Syncytial Virus.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
structure in first source

Properties

IUPAC Name

1-[4-chloro-2-hydroxy-3-[(3S)-piperidin-3-yl]sulfonylphenyl]-3-(3-fluoro-2-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O4S/c1-11-14(21)5-2-6-15(11)23-19(26)24-16-8-7-13(20)18(17(16)25)29(27,28)12-4-3-9-22-10-12/h2,5-8,12,22,25H,3-4,9-10H2,1H3,(H2,23,24,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYNBSHYFOFVLS-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3CCCNC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@H]3CCCNC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954126-98-8
Record name Danirixin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954126988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Danirixin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11922
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[4-CHLORO-2-HYDROXY-3-[(3S)-3-PIPERIDINYLSULFONYL]PHENYL]-N'-(3-FLUORO-2-METHYLPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DANIRIXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R318PGH5VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Danirixin's Mechanism of Action in Neutrophils: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danirixin (formerly GSK1325756) is a small molecule, non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1] CXCR2 plays a pivotal role in the inflammatory cascade, primarily by mediating the recruitment and activation of neutrophils to sites of inflammation.[2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound in neutrophils, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: CXCR2 Antagonism

This compound functions as a selective and reversible competitive antagonist of CXCR2.[2] CXCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of neutrophils. It is activated by several ELR+ CXC chemokines, most notably CXCL8 (Interleukin-8) and CXCL1 (GRO-α), which are potent chemoattractants and activators of neutrophils.

By binding to CXCR2, this compound prevents the binding of these endogenous chemokines, thereby inhibiting the downstream signaling pathways that lead to neutrophil chemotaxis, degranulation, and the release of damaging inflammatory mediators.

Signaling Pathway

The binding of chemokines like CXCL8 to CXCR2 on neutrophils initiates a signaling cascade that results in cellular activation and migration. This compound competitively blocks this initial binding step.

CXCR2 Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_response Neutrophil Response CXCL8 CXCL8 (IL-8) CXCL1 (GRO-α) CXCR2 CXCR2 Receptor CXCL8->CXCR2 Binds & Activates This compound This compound This compound->CXCR2 Competitively Binds & Inhibits G_Protein G-Protein Activation (Gαi) CXCR2->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Intracellular Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Ca_Mobilization->Downstream Chemotaxis Chemotaxis (Cell Migration) Downstream->Chemotaxis Activation Activation (e.g., CD11b Upregulation) Downstream->Activation Degranulation Degranulation (Release of Proteases) Downstream->Degranulation NETosis NETosis (NET Formation) Downstream->NETosis

Caption: this compound competitively antagonizes the CXCR2 receptor.

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Activity of this compound
ParameterSpecies/Cell LineAssayValueReference
pIC50 Human (CHO-expressed CXCR2)Radioligand Binding7.9
IC50 Human (CXCR2)CXCL8 Binding12.5 nM
Selectivity Human (CHO-expressed)CXCR1 vs CXCR2 Binding78-fold greater for CXCR2
Kb HumanCa²⁺ Mobilization (vs CXCL8)6.5 nM
pA2 HumanCa²⁺ Mobilization (vs CXCL8)8.44
pIC50 Human (Whole Blood)CXCL1-induced CD11b Upregulation6.3
pIC50 Rat (Whole Blood)CXCL2-induced CD11b Upregulation6.05
Inhibition of CD11b Expression Human NeutrophilsCXCL8-induced46.4% (at 10 µM)
Inhibition of CD11b Expression Human NeutrophilsCXCL1-induced35.6% (at 10 µM)
Table 2: In Vivo Activity of this compound
ParameterAnimal ModelChallengeRoute of AdministrationValueReference
ED50 RatAerosol Lipopolysaccharide (LPS)Oral1.4 mg/kg
ED50 RatOzone ChallengeOral16 mg/kg
Table 3: Clinical Pharmacodynamic Data
ParameterPopulationDoseEffectReference
Inhibition of CD11b Expression Healthy Adults50 mg and 100 mg (single oral dose)~50% inhibition of ex-vivo CXCL1-induced expression
Inhibition of CD11b Expression Healthy Adults200 mg (single oral dose)~72% inhibition of ex-vivo CXCL1-induced expression

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CXCR2 receptor.

  • Cells: Chinese Hamster Ovary (CHO) cells stably expressing human CXCR1 or CXCR2.

  • Radioligand: [¹²⁵I]-CXCL8.

  • Procedure:

    • Cell membranes are prepared from the transfected CHO cells.

    • Membranes are incubated with a fixed concentration of [¹²⁵I]-CXCL8 and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled CXCL8.

    • After incubation, the membranes are harvested by filtration and the bound radioactivity is measured using a gamma counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The pIC50 is the negative logarithm of the IC50.

Calcium (Ca²⁺) Mobilization Assay

This functional assay measures the ability of this compound to inhibit the intracellular calcium mobilization induced by CXCR2 agonists.

  • Cells: CXCR2-expressing cells (e.g., CHO cells or isolated human neutrophils).

  • Fluorescent Dye: A calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM.

  • Procedure:

    • Cells are loaded with the calcium-sensitive fluorescent dye.

    • The cells are then treated with varying concentrations of this compound or vehicle.

    • A CXCR2 agonist (e.g., CXCL8) is added to stimulate the cells.

    • The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a fluorometric plate reader.

    • The inhibitory constant (Kb) and the antagonist potency (pA2) are calculated from the dose-response curves.

Whole Blood CD11b Expression Assay

This ex vivo assay assesses the effect of this compound on neutrophil activation in a more physiologically relevant environment.

  • Sample: Freshly drawn whole blood from human or animal subjects.

  • Stimulus: A CXCR2-specific agonist (e.g., CXCL1 for human, CXCL2 for rat).

  • Antibody: A fluorescently labeled antibody against CD11b.

  • Procedure:

    • Whole blood samples are incubated with varying concentrations of this compound.

    • The blood is then stimulated with the CXCR2 agonist to induce neutrophil activation.

    • A fluorescently labeled anti-CD11b antibody is added to the samples.

    • Red blood cells are lysed.

    • The expression of CD11b on the surface of neutrophils is quantified by flow cytometry.

    • The pIC50 value is determined from the concentration-response curve.

Whole Blood CD11b Expression Assay Workflow cluster_sample_prep Sample Preparation cluster_stimulation Neutrophil Stimulation cluster_staining Cell Staining cluster_analysis Data Analysis Blood Whole Blood Collection Incubate_this compound Incubation with this compound (Varying Concentrations) Blood->Incubate_this compound Stimulate Addition of CXCR2 Agonist (e.g., CXCL1) Incubate_this compound->Stimulate Add_Antibody Addition of Fluorescent Anti-CD11b Antibody Stimulate->Add_Antibody Lyse Red Blood Cell Lysis Add_Antibody->Lyse Flow_Cytometry Flow Cytometry Analysis Lyse->Flow_Cytometry Quantify Quantification of CD11b Expression on Neutrophils Flow_Cytometry->Quantify Calculate_pIC50 Calculation of pIC50 Quantify->Calculate_pIC50

Caption: Workflow for the whole blood CD11b expression assay.

In Vivo Models of Neutrophilic Inflammation

These animal models are used to evaluate the efficacy of this compound in reducing neutrophil influx into tissues.

  • Animals: Typically rats or mice.

  • Inflammatory Stimuli:

    • Lipopolysaccharide (LPS): Administered via aerosol to induce lung inflammation.

    • Ozone: Exposure to ozone gas to induce airway inflammation.

  • Procedure:

    • Animals are pre-treated with oral doses of this compound or vehicle.

    • The inflammatory stimulus (LPS or ozone) is administered.

    • At a specified time point after the challenge, bronchoalveolar lavage (BAL) is performed to collect cells from the lungs.

    • The total number of cells and the differential cell count (specifically neutrophils) in the BAL fluid are determined.

    • The median effective dose (ED50) required to reduce neutrophil influx by 50% is calculated.

Effects on Neutrophil Extracellular Traps (NETs)

Neutrophil extracellular traps (NETs) are web-like structures composed of DNA, histones, and granular proteins that are released by activated neutrophils to trap and kill pathogens. However, excessive NET formation (NETosis) can contribute to tissue damage in inflammatory diseases. Studies have investigated the effect of this compound on NETosis, particularly in the context of Chronic Obstructive Pulmonary Disease (COPD). While some in vitro evidence suggests that CXCR2 blockade can prevent NETosis induced by COPD sputum, a clinical study with this compound did not show a significant reduction in sputum NETs in patients with COPD. This suggests that in some disease contexts, neutrophil activation and NETosis may be driven by CXCR2-independent pathways.

Conclusion

This compound is a potent and selective CXCR2 antagonist that effectively inhibits neutrophil activation and migration by blocking the binding of key chemokines such as CXCL8 and CXCL1. Its mechanism of action has been well-characterized through a variety of in vitro and in vivo assays, demonstrating its ability to reduce neutrophil-mediated inflammation. While this compound has shown clear target engagement in clinical studies, its therapeutic efficacy in complex inflammatory diseases like COPD appears to be influenced by the heterogeneity of the underlying inflammatory pathways. This detailed understanding of this compound's mechanism of action is critical for guiding future research and the development of targeted therapies for neutrophil-driven diseases.

References

Danirixin: A Technical Guide to a Selective CXCR2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danirixin (GSK1325756) is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2), a key mediator of neutrophil-driven inflammation.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological profile, and a summary of its preclinical and clinical development. Detailed experimental protocols for key assays and structured quantitative data are presented to support further research and development in the field of CXCR2 antagonism.

Introduction

Neutrophilic inflammation is a hallmark of numerous acute and chronic diseases, including chronic obstructive pulmonary disease (COPD) and influenza.[1][] The recruitment and activation of neutrophils at sites of inflammation are primarily mediated by the interaction of ELR+ CXC chemokines, such as CXCL8 (IL-8), with the CXCR2 receptor on the surface of neutrophils. Consequently, antagonism of CXCR2 represents a promising therapeutic strategy for a wide range of inflammatory conditions.

This compound is a small molecule, diaryl urea-based compound that acts as a competitive and reversible antagonist of CXCR2. It has been investigated in various preclinical and clinical settings for its potential to mitigate excessive neutrophil migration and activation. This document serves as a technical resource, consolidating key data and methodologies related to the evaluation of this compound.

Chemical Properties

This compound, with the chemical formula C19H21ClFN3O4S, is structurally defined as 1-[4-chloro-2-hydroxy-3-[(3S)-piperidin-3-yl]sulfonylphenyl]-3-(3-fluoro-2-methylphenyl)urea. Its chemical structure is depicted below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 954126-98-8
Molecular Formula C19H21ClFN3O4S
Molecular Weight 441.9 g/mol
IUPAC Name 1-[4-chloro-2-hydroxy-3-[(3S)-piperidin-3-yl]sulfonylphenyl]-3-(3-fluoro-2-methylphenyl)urea
InChI Key NGYNBSHYFOFVLS-LBPRGKRZSA-N
Synonyms GSK1325756, GSK-1325756B

Mechanism of Action and Pharmacology

This compound functions as a selective and reversible antagonist of the CXCR2 receptor. Its mechanism involves competitively binding to CXCR2, thereby preventing the binding of endogenous chemokine ligands like CXCL8 and inhibiting downstream signaling pathways that lead to neutrophil chemotaxis and activation.

CXCR2 Signaling Pathway

The binding of ELR+ chemokines to CXCR2, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This primarily involves the Gαi subunit, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately leading to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This compound blocks the initial ligand-receptor interaction, thus inhibiting these downstream events.

CXCR2_Signaling_Pathway cluster_membrane Cell Membrane CXCR2 CXCR2 G_protein Gαiβγ CXCR2->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG CXCL8 CXCL8 (IL-8) CXCL8->CXCR2 Binds This compound This compound This compound->CXCR2 Blocks Ca2_plus Ca²⁺ Mobilization IP3->Ca2_plus Induces PKC PKC Activation DAG->PKC Activates Neutrophil_Response Neutrophil Chemotaxis & Activation Ca2_plus->Neutrophil_Response PKC->Neutrophil_Response

CXCR2 Signaling Pathway and this compound's Point of Intervention.
Pharmacological Profile

This compound exhibits high affinity and selectivity for the human CXCR2 receptor. Its reversible binding nature is a key characteristic, potentially contributing to a favorable safety profile concerning neutropenia compared to other CXCR2 antagonists.

Table 2: In Vitro Pharmacology of this compound

ParameterSpeciesAssayValueReference
IC50 Human[125I]-CXCL8 Binding12.5 nM
pIC50 Human[125I]-CXCL8 Binding7.9
Selectivity HumanCXCR1 vs CXCR2 Binding78-fold
KB HumanCa2+ Mobilization6.5 nM
pA2 HumanCa2+ Mobilization8.44
pIC50 HumanCXCL1-induced CD11b Upregulation6.3
pIC50 RatCXCL2-induced CD11b Upregulation6.05

Preclinical Development

Preclinical evaluation of this compound has been conducted in various in vitro and in vivo models to assess its efficacy in modulating neutrophil-mediated inflammation.

In Vivo Efficacy

This compound has demonstrated efficacy in rodent models of pulmonary inflammation induced by lipopolysaccharide (LPS) and ozone. Oral administration of this compound led to a dose-dependent reduction in neutrophil influx into the lungs.

Table 3: In Vivo Efficacy of this compound in Rat Models

ModelEndpointED50Reference
LPS-induced Pulmonary Neutrophilia Neutrophil Influx1.4 mg/kg
Ozone-induced Pulmonary Neutrophilia Neutrophil Influx16 mg/kg

Clinical Development

This compound has been evaluated in several clinical trials for inflammatory conditions, primarily COPD and influenza. The outcomes of these trials have provided insights into the safety and potential efficacy of CXCR2 antagonism in these patient populations.

Danirixin_Development_Workflow Preclinical Preclinical Studies (In Vitro & In Vivo) PhaseI Phase I Trials (Safety & PK in Healthy Volunteers) Preclinical->PhaseI PhaseIIa Phase IIa Trials (Proof-of-Concept) PhaseI->PhaseIIa PhaseIIb Phase IIb Trials (Dose-Ranging & Efficacy) PhaseIIa->PhaseIIb Mechanistic Mechanistic Studies (e.g., NETosis) PhaseIIa->Mechanistic

Simplified Workflow of this compound's Clinical Development.
Clinical Trials in COPD

Several Phase II trials have investigated the use of this compound in patients with COPD.

  • NCT02130193: A 52-week study in symptomatic COPD patients at risk for exacerbations showed that this compound was well-tolerated and associated with improvements in respiratory symptoms and health status. While there was no significant difference in the number of exacerbations, a trend towards reduced exacerbation duration was observed in the this compound group.

  • NCT03034967: This Phase IIb dose-ranging study did not demonstrate an improvement in respiratory symptoms in patients treated with this compound compared to placebo. An increased incidence of exacerbations and pneumonia was observed in some this compound-treated groups, suggesting an unfavorable benefit-risk profile in this population.

  • NCT03250689: This mechanistic study aimed to evaluate the effect of this compound on neutrophil extracellular trap (NET) formation in COPD patients. The study was terminated early due to a change in the benefit-risk profile of this compound in COPD.

Clinical Trials in Influenza

This compound has also been evaluated as a potential treatment for influenza, aiming to mitigate the excessive inflammatory response associated with the infection.

  • NCT02927431: A Phase IIb study evaluated intravenous this compound co-administered with oseltamivir in adults hospitalized with influenza. The study was terminated early due to low enrollment, limiting the interpretation of efficacy results. However, the safety and tolerability profile was consistent with previous studies, and target engagement was suggested by changes in IL-8 and neutrophil elastase levels.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline protocols for key assays used in the characterization of this compound.

In Vitro Assays

In_Vitro_Workflow start Start binding Radioligand Binding Assay (Affinity & Selectivity) start->binding calcium Calcium Mobilization Assay (Functional Antagonism) binding->calcium chemotaxis Chemotaxis Assay (Inhibition of Cell Migration) calcium->chemotaxis end End chemotaxis->end

Typical In Vitro Experimental Workflow for a CXCR2 Antagonist.

This assay determines the affinity and selectivity of this compound for the CXCR2 receptor.

  • Cell and Membrane Preparation:

    • Use Chinese Hamster Ovary (CHO) cells stably expressing human CXCR2.

    • Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Procedure:

    • In a 96-well plate, combine the cell membrane preparation, [125I]-CXCL8 (radioligand), and varying concentrations of this compound or a control compound.

    • Incubate the plate to allow for competitive binding to reach equilibrium (e.g., 60 minutes at 30°C).

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

This functional assay measures the ability of this compound to inhibit CXCR2-mediated intracellular calcium release.

  • Cell Preparation:

    • Use a cell line co-expressing human CXCR2 and a G-protein such as Gα16 (e.g., CHO-K1 cells).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) according to the manufacturer's instructions.

  • Assay Procedure:

    • Pre-incubate the dye-loaded cells with varying concentrations of this compound or vehicle control.

    • Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add a CXCR2 agonist (e.g., CXCL8) to the wells to stimulate calcium mobilization.

    • Immediately and continuously measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of the maximal agonist response against the logarithm of the this compound concentration.

    • Calculate the IC50 value for the inhibition of the calcium response.

    • For competitive antagonists, calculate the pA2 value from Schild analysis.

This assay assesses the ability of this compound to block the migration of neutrophils towards a chemoattractant.

  • Neutrophil Isolation:

    • Isolate primary human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

  • Assay Setup:

    • Use a multi-well chemotaxis chamber (e.g., a Boyden chamber or a plate with a permeable membrane insert).

    • Add a CXCR2 ligand (e.g., CXCL8) to the lower chamber of the plate.

    • Pre-incubate the isolated neutrophils with various concentrations of this compound or a vehicle control.

    • Add the pre-treated neutrophils to the upper chamber (the insert).

  • Incubation and Cell Quantification:

    • Incubate the plate for a sufficient time to allow for neutrophil migration (e.g., 1-2 hours at 37°C).

    • Remove the insert and quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, flow cytometry, or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.

  • Data Analysis:

    • Calculate the percentage inhibition of chemotaxis for each concentration of this compound.

    • Determine the IC50 value for the inhibition of neutrophil migration.

In Vivo Assay

This model is used to evaluate the anti-inflammatory effects of this compound in vivo.

  • Animal Handling and Dosing:

    • Use male Lewis rats (or another appropriate strain).

    • Administer this compound or vehicle control orally by gavage at various doses and time points prior to the LPS challenge.

  • LPS Challenge:

    • Expose the rats to an aerosolized solution of LPS or administer LPS via intraperitoneal injection to induce pulmonary inflammation.

  • Bronchoalveolar Lavage (BAL):

    • At a specified time after the LPS challenge (e.g., 4-6 hours), euthanize the animals.

    • Perform a bronchoalveolar lavage by instilling and retrieving a saline solution into the lungs.

  • Cell Analysis:

    • Centrifuge the BAL fluid to pellet the cells.

    • Resuspend the cell pellet and perform a total cell count.

    • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number and percentage of neutrophils.

  • Data Analysis:

    • Compare the number of neutrophils in the BAL fluid of this compound-treated animals to that of vehicle-treated animals.

    • Calculate the percentage inhibition of neutrophil influx for each dose of this compound.

    • Determine the ED50 (the dose that produces 50% of the maximal effect).

Conclusion

This compound is a well-characterized selective CXCR2 antagonist that has been extensively studied in both preclinical and clinical settings. While it has shown promise in modulating neutrophil-driven inflammation, clinical trial results in COPD have indicated an unfavorable benefit-risk profile, leading to the cessation of its development for this indication. Nevertheless, the data and methodologies presented in this technical guide provide a valuable resource for the scientific community. The insights gained from the study of this compound contribute to the broader understanding of CXCR2 biology and the potential and challenges of targeting this pathway for the treatment of inflammatory diseases. Further research in this area may yet uncover specific patient populations or therapeutic contexts where selective CXCR2 antagonism can be safely and effectively applied.

References

Preclinical Profile of Danirixin: A CXCR2 Antagonist for COPD

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent respiratory symptoms and airflow limitation. A key feature of COPD pathogenesis is chronic inflammation, with neutrophils playing a central role in tissue damage and disease progression. The recruitment and activation of neutrophils in the lungs are largely mediated by the chemokine receptor CXCR2 and its ligands, such as CXCL8 (IL-8) and CXCL1. Danirixin (formerly GSK1325756) is a potent and selective, reversible antagonist of the CXCR2 receptor. This technical guide provides a comprehensive overview of the preclinical studies of this compound in models relevant to COPD, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated biological pathways and workflows.

Mechanism of Action: Targeting Neutrophil-Driven Inflammation

This compound is a competitive antagonist of the CXCR2 receptor, thereby inhibiting the downstream signaling pathways that lead to neutrophil chemotaxis, activation, and degranulation.[1] By blocking CXCR2, this compound is designed to reduce the influx of neutrophils into the airways, a hallmark of COPD-related inflammation.[2][3][4]

Quantitative Pharmacology

The preclinical pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these assessments.

In Vitro Activity of this compound
ParameterSpeciesAssay SystemValueReference
pIC50 HumanCXCR2 Receptor Binding (CHO cells)7.9[5]
Selectivity HumanCXCR1 Receptor Binding (CHO cells)78-fold over CXCR1
Kb HumanCXCL8-induced Ca2+ Mobilization6.5 nM
pA2 HumanCXCL8-induced Ca2+ Mobilization8.44
pIC50 RatCXCL2-induced CD11b Upregulation (Whole Blood)6.05
pIC50 HumanCXCL1-induced CD11b Upregulation (Whole Blood)6.3

Table 1: Summary of in vitro pharmacological data for this compound.

In Vivo Efficacy of this compound in Rat Models of Airway Inflammation
ModelEndpointED50 (Oral Administration)Reference
LPS-induced Lung Neutrophilia Inhibition of neutrophil influx into BAL fluid1.4 mg/kg
Ozone-induced Airway Inflammation Inhibition of neutrophil influx into BAL fluid16 mg/kg

Table 2: Summary of in vivo efficacy data for this compound in rat models of COPD-related inflammation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

CXCR2 Receptor Binding Assay
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human CXCR2 or CXCR1.

  • Radioligand: [125I]-CXCL8.

  • Procedure:

    • Cell membranes are prepared from the transfected CHO cells.

    • Membranes are incubated with [125I]-CXCL8 in the presence of varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled CXCL8.

    • Following incubation, the membranes are harvested, and bound radioactivity is measured using a gamma counter.

    • IC50 values are calculated by non-linear regression analysis.

CXCL-induced Calcium Mobilization Assay
  • Cell Line: CHO cells expressing human CXCR2.

  • Assay Principle: Measurement of intracellular calcium flux upon receptor activation.

  • Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Cells are pre-incubated with varying concentrations of this compound or vehicle.

    • CXCL8 is added to stimulate the cells.

    • Changes in intracellular calcium concentration are measured using a fluorometric imaging plate reader.

    • The antagonistic activity (Kb and pA2) is determined using the Schild regression analysis.

CXCL-induced CD11b Upregulation in Whole Blood
  • Sample: Freshly collected rat or human whole blood.

  • Stimulus: Rat CXCL2 or Human CXCL1.

  • Readout: Expression of CD11b on the surface of neutrophils, a marker of neutrophil activation.

  • Procedure:

    • Whole blood is pre-incubated with varying concentrations of this compound or vehicle.

    • The blood is then stimulated with the respective chemokine.

    • Red blood cells are lysed.

    • The remaining white blood cells are stained with a fluorescently labeled anti-CD11b antibody.

    • CD11b expression on neutrophils is quantified by flow cytometry.

    • IC50 values are calculated from the concentration-response curves.

Lipopolysaccharide (LPS)-Induced Lung Neutrophilia in Rats
  • Animal Model: Male Lewis rats.

  • Induction of Inflammation: Intratracheal administration of aerosolized LPS.

  • This compound Administration: Oral gavage, typically 1 hour prior to LPS challenge.

  • Bronchoalveolar Lavage (BAL): Performed at a specified time point (e.g., 4-6 hours) after LPS challenge. Lungs are lavaged with a fixed volume of sterile saline.

  • BAL Fluid Analysis:

    • Total and Differential Cell Counts: Total cells are counted using a hemocytometer. Differential cell counts (neutrophils, macrophages, etc.) are determined from stained cytospin preparations.

    • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, KC/CXCL1) in the BAL fluid are quantified using enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: The percentage inhibition of neutrophil influx by this compound compared to the vehicle-treated group is calculated to determine the ED50.

Ozone-Induced Airway Inflammation in Rats
  • Animal Model: Male rats.

  • Induction of Inflammation: Exposure to ozone gas (e.g., 1-3 ppm) for a defined period (e.g., 3-4 hours) in an exposure chamber.

  • This compound Administration: Oral gavage prior to ozone exposure.

  • Bronchoalveolar Lavage (BAL): Performed at a specified time point (e.g., 4 hours) after the cessation of ozone exposure.

  • BAL Fluid Analysis: Similar to the LPS model, BAL fluid is analyzed for total and differential cell counts and cytokine levels.

  • Data Analysis: The ED50 for the inhibition of ozone-induced neutrophil influx is calculated.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context of this compound's preclinical evaluation, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.

CXCR2_Signaling_Pathway Ligand CXCL1, CXCL8 CXCR2 CXCR2 Receptor Ligand->CXCR2 G_Protein Gi/o Protein CXCR2->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC PI3K_AKT PI3K/Akt Pathway G_Protein->PI3K_AKT MAPK MAPK Pathway (ERK, p38) G_Protein->MAPK PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca2+ Mobilization IP3->Ca_Mobilization PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Neutrophil Chemotaxis & Activation Ca_Mobilization->Chemotaxis PKC->Chemotaxis PI3K_AKT->Chemotaxis MAPK->Chemotaxis This compound This compound This compound->CXCR2 Antagonism

Caption: CXCR2 Signaling Pathway and the Point of Intervention for this compound.

LPS_Model_Workflow Animal_Acclimation Animal Acclimation (Male Lewis Rats) Drug_Admin This compound Administration (Oral Gavage) Animal_Acclimation->Drug_Admin LPS_Challenge LPS Challenge (Aerosolized) Drug_Admin->LPS_Challenge 1 hour prior Incubation Incubation Period (4-6 hours) LPS_Challenge->Incubation BAL Bronchoalveolar Lavage (BAL) Incubation->BAL Cell_Analysis BAL Fluid Analysis: Total & Differential Cell Counts BAL->Cell_Analysis Cytokine_Analysis BAL Fluid Analysis: Cytokine Quantification (ELISA) BAL->Cytokine_Analysis

Caption: Experimental Workflow for the LPS-Induced Lung Neutrophilia Model.

Ozone_Model_Workflow Animal_Acclimation Animal Acclimation (Rats) Drug_Admin This compound Administration (Oral Gavage) Animal_Acclimation->Drug_Admin Ozone_Exposure Ozone Exposure (e.g., 1-3 ppm for 3-4 hours) Drug_Admin->Ozone_Exposure Prior to exposure Post_Exposure Post-Exposure Period (e.g., 4 hours) Ozone_Exposure->Post_Exposure BAL Bronchoalveolar Lavage (BAL) Post_Exposure->BAL Cell_Analysis BAL Fluid Analysis: Total & Differential Cell Counts BAL->Cell_Analysis Cytokine_Analysis BAL Fluid Analysis: Cytokine Quantification (ELISA) BAL->Cytokine_Analysis

Caption: Experimental Workflow for the Ozone-Induced Airway Inflammation Model.

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species are essential for dose selection and for understanding the exposure-response relationship. In rats, this compound has been shown to be orally bioavailable. Pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve) have been determined, although detailed data from the specific COPD models are not extensively published in the public domain. For instance, in one study, the Tmax in male Lewis rats was found to be 0.25 hours. In healthy human subjects, the administration of this compound with food resulted in a 37% decrease in Cmax and a 16% decrease in AUC(0-∞). Furthermore, co-administration with omeprazole led to a 65% decrease in Cmax.

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a selective CXCR2 antagonist with potent anti-inflammatory effects in relevant in vivo models of COPD. The quantitative data from in vitro and in vivo studies demonstrate its ability to inhibit neutrophil activation and recruitment. The detailed experimental protocols provide a foundation for further research and development in this area. While the clinical development of this compound for COPD has faced challenges, the preclinical findings remain a valuable resource for understanding the role of CXCR2 in neutrophilic airway inflammation and for the future development of targeted therapies for COPD and other inflammatory diseases. Further publication of more granular data from these preclinical studies would be beneficial to the scientific community.

References

Introduction: The Role of Neutrophil Recruitment in Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Danirixin's Effect on Chemokine-Mediated Neutrophil Recruitment

Audience: Researchers, scientists, and drug development professionals.

Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system.[1] Their recruitment to sites of inflammation or infection is a critical process, orchestrated by a class of signaling molecules known as chemokines.[2] While essential for host defense, excessive or prolonged neutrophil infiltration can lead to tissue damage and is a hallmark of numerous inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD) and influenza-related complications.[3][4]

The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor predominantly expressed on the surface of neutrophils and is a key mediator of their chemotaxis.[5] Ligands for CXCR2, such as CXCL1, CXCL2, CXCL5, and CXCL8 (Interleukin-8), are released at sites of inflammation, creating a chemical gradient that directs neutrophil migration. Consequently, antagonism of the CXCR2 receptor presents a promising therapeutic strategy for mitigating neutrophil-driven inflammation.

This compound (formerly GSK1325756) is a small molecule, diaryl urea compound identified as a potent, selective, and reversible antagonist of CXCR2. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, its mechanism of action in inhibiting chemokine-mediated neutrophil recruitment, and the experimental methodologies used to characterize its effects.

This compound: Mechanism of Action

This compound functions as a competitive antagonist at the CXCR2 receptor. This means it binds to the receptor at the same site as endogenous chemokines but does not activate the downstream signaling pathways. By occupying the receptor, this compound effectively blocks the binding of activating ligands like CXCL8, thereby inhibiting the signaling cascade that leads to neutrophil activation and migration.

Key characteristics of this compound's mechanism include:

  • Selectivity: this compound exhibits high affinity for CXCR2 with a 78-fold greater selectivity for CXCR2 over the closely related CXCR1 receptor. This is significant because while both receptors bind CXCL8, CXCR1 and CXCR2 can trigger distinct downstream signaling events.

  • Reversibility: The binding of this compound to CXCR2 is fully reversible. Washout experiments have demonstrated that its inhibitory effect can be completely reversed within 180 minutes. This property may contribute to a reduced risk of sustained neutropenia compared to other, less reversible CXCR2 antagonists.

  • Competitive Antagonism: this compound's inhibitory effect can be overcome by increasing concentrations of the agonist chemokine, a classic characteristic of competitive antagonism.

Quantitative Pharmacology of this compound

The potency and efficacy of this compound have been quantified through a series of in vitro and in vivo studies. The data presented below summarizes its key pharmacological parameters.

In Vitro Pharmacology

The in vitro activity of this compound has been assessed through receptor binding assays, functional assays measuring downstream signaling (calcium mobilization), and cell-based assays of neutrophil activation.

ParameterAssay TypeSystemLigandValueCitation
pIC₅₀ Receptor BindingCHO-expressed human CXCR2-7.9
IC₅₀ Receptor BindingCHO-expressed human CXCR2CXCL8 (IL-8)12.5 nM
Selectivity Receptor BindingCHO-expressed human CXCR1 vs. CXCR2-78-fold for CXCR2
pA₂ Ca²⁺ MobilizationCHO-K1 hCXCR2 +Gα16 cellsCXCL88.44
K_b_ Ca²⁺ MobilizationCHO-K1 hCXCR2 +Gα16 cellsCXCL86.5 nM

Table 1: In Vitro Pharmacological Profile of this compound. CHO: Chinese Hamster Ovary; pIC₅₀: negative log of the 50% inhibitory concentration; IC₅₀: 50% inhibitory concentration; pA₂: antagonist potency; K_b_: antagonist dissociation constant.

Inhibition of Neutrophil Activation

This compound's ability to block chemokine-induced neutrophil activation has been demonstrated in whole blood assays by measuring the upregulation of the cell surface adhesion molecule CD11b, a key marker of neutrophil activation.

SpeciesAssayAgonistParameterValueCitation
Human CD11b Upregulation (Whole Blood)CXCL1pIC₅₀6.3
Rat CD11b Upregulation (Whole Blood)CXCL2pIC₅₀6.05
Human CD11b Upregulation (Purified Neutrophils)CXCL8 (10 ng/mL)% Inhibition (at 10 µM this compound)46.4%
Human CD11b Upregulation (Purified Neutrophils)CXCL1 (1000 nM)% Inhibition (at 10 µM this compound)35.6%

Table 2: this compound-Mediated Inhibition of Neutrophil Activation.

In Vivo Efficacy in Preclinical Models

The anti-inflammatory efficacy of orally administered this compound has been confirmed in rat models of acute lung inflammation, where it demonstrated a dose-dependent reduction in neutrophil influx into the lungs.

Animal ModelChallenge AgentEndpointParameterValue (mg/kg, p.o.)Citation
Rat Aerosol Lipopolysaccharide (LPS)Lung NeutrophiliaED₅₀1.4
Rat OzoneLung NeutrophiliaED₅₀16

Table 3: In Vivo Efficacy of this compound in Rat Models of Pulmonary Inflammation. ED₅₀: median effective dose.

Signaling Pathways and Visualizations

CXCR2 Signaling and this compound's Point of Intervention

Upon binding of chemokines like CXCL8, CXCR2 activates intracellular signaling pathways primarily through G-protein and β-arrestin pathways. This leads to a cascade of events including calcium mobilization, activation of kinases, and ultimately, cellular responses like chemotaxis and degranulation. This compound, by competitively binding to CXCR2, prevents this initial activation step.

cluster_membrane Cell Membrane CXCR2 CXCR2 Receptor G_Protein G-Protein Signaling (Ca²⁺ Mobilization, PLC) CXCR2->G_Protein Activates Beta_Arrestin β-Arrestin Signaling (MAPK, Kinases) CXCR2->Beta_Arrestin Activates Chemokine Chemokine (e.g., CXCL8) Chemokine->CXCR2 Binds & Activates This compound This compound This compound->CXCR2 Binds & Blocks Recruitment Neutrophil Activation & Chemotaxis G_Protein->Recruitment Beta_Arrestin->Recruitment

Caption: CXCR2 signaling pathway and the inhibitory action of this compound.

Logical Flow of this compound's Anti-Inflammatory Action

The therapeutic rationale for this compound is based on a direct, cause-and-effect relationship beginning with receptor antagonism and culminating in a reduction of inflammation.

This compound This compound Administration CXCR2_Block Competitive Antagonism of CXCR2 This compound->CXCR2_Block Signal_Inhibit Inhibition of Downstream Signaling Pathways CXCR2_Block->Signal_Inhibit Recruit_Block Reduced Neutrophil Recruitment & Activation Signal_Inhibit->Recruit_Block Inflam_Reduce Attenuation of Neutrophilic Inflammation Recruit_Block->Inflam_Reduce

Caption: Logical relationship of this compound's anti-inflammatory effect.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the activity of this compound.

CXCR2 Receptor Binding Assay

This assay quantifies the affinity of this compound for the human CXCR2 receptor.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human CXCR2 receptor (CHO-hCXCR2).

  • Radioligand: A radiolabeled version of a known CXCR2 ligand, such as [¹²⁵I]-CXCL8.

  • Procedure:

    • Prepare membranes from CHO-hCXCR2 cells.

    • Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled CXCR2 ligand.

    • After incubation to reach equilibrium, the membrane-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis. The pIC₅₀ is the negative logarithm of the IC₅₀ value.

Calcium (Ca²⁺) Mobilization Assay

This functional assay measures the ability of this compound to block chemokine-induced intracellular calcium release, a key downstream signaling event of CXCR2 activation.

  • Cell Line: CHO-K1 cells co-expressing human CXCR2 and the G-protein α-subunit Gα16 (which couples the receptor to the phospholipase C pathway).

  • Reagents:

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • CXCR2 agonist (e.g., CXCL8).

    • This compound at various concentrations.

  • Procedure:

    • Cells are loaded with the calcium-sensitive dye.

    • Cells are pre-incubated with either vehicle or varying concentrations of this compound.

    • The baseline fluorescence is measured using a fluorescence plate reader.

    • The CXCR2 agonist (CXCL8) is added to stimulate the cells, and the change in fluorescence intensity is recorded over time.

  • Data Analysis: The ability of this compound to inhibit the CXCL8-induced calcium flux is determined. The antagonist dissociation constant (K_b_) and potency (pA₂) are calculated using the Schild equation, which characterizes the dose-response relationship of a competitive antagonist.

General Workflow for Neutrophil Chemotaxis Assay

This workflow describes a typical in vitro experiment to assess the effect of this compound on the directed migration of neutrophils toward a chemoattractant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis N_Isolation 1. Isolate Neutrophils from Human Whole Blood Pre_Incubate 2. Pre-incubate Neutrophils with this compound or Vehicle N_Isolation->Pre_Incubate Add_Cells 4. Add Treated Neutrophils to Upper Chamber Pre_Incubate->Add_Cells Setup 3. Set up Chemotaxis Chamber (e.g., Transwell, Microfluidic) Setup->Add_Cells Add_Chemokine 5. Add Chemoattractant (e.g., CXCL8) to Lower Chamber Setup->Add_Chemokine Incubate 6. Incubate to Allow Cell Migration Add_Cells->Incubate Add_Chemokine->Incubate Quantify 7. Quantify Migrated Cells (Microscopy, Flow Cytometry) Incubate->Quantify Analyze 8. Analyze Data & Calculate % Inhibition Quantify->Analyze

Caption: General experimental workflow for a neutrophil chemotaxis assay.

In Vivo LPS-Induced Pulmonary Neutrophilia Model

This animal model is used to evaluate the efficacy of this compound in a disease-relevant context of lung inflammation.

  • Animal Strain: Lewis rats are commonly used.

  • Procedure:

    • Animals are orally dosed with either vehicle or varying concentrations of this compound.

    • After a set pre-treatment time, animals are challenged with an aerosolized solution of lipopolysaccharide (LPS) to induce acute lung inflammation.

    • Several hours post-challenge, animals are euthanized.

    • A bronchoalveolar lavage (BAL) is performed by flushing the lungs with a saline solution.

    • The BAL fluid is collected, and the total number of cells is counted.

    • A differential cell count is performed (e.g., using cytospin preparations stained with a differential stain) to determine the number of neutrophils.

  • Data Analysis: The dose of this compound that causes a 50% reduction in the LPS-induced neutrophil influx into the BAL fluid (ED₅₀) is calculated.

Clinical Studies and Implications

This compound has been evaluated in clinical trials for inflammatory conditions characterized by high neutrophil activity, such as COPD and influenza. While some studies showed trends toward improved respiratory symptoms, others did not meet their primary efficacy endpoints. A notable finding in clinical studies was the absence of significant neutropenia with this compound, which may be attributed to its reversible binding properties. Some in vitro studies using sputum from COPD patients as a stimulus for neutrophil activation showed highly variable inhibition by this compound, suggesting that in some patients, neutrophil activation may be driven by CXCR2-independent pathways. This highlights the complexity of targeting neutrophilic inflammation in heterogeneous patient populations.

Conclusion

This compound is a well-characterized, selective, and reversible antagonist of the CXCR2 receptor. Preclinical data robustly demonstrate its ability to inhibit chemokine-mediated neutrophil activation and recruitment both in vitro and in vivo. By competitively blocking the CXCR2 signaling pathway, this compound effectively attenuates the influx of neutrophils to sites of inflammation. While the translation of this potent anti-inflammatory mechanism into clinical efficacy has proven complex, the study of this compound provides valuable insights into the role of the CXCR2 axis in human disease and informs the ongoing development of therapies targeting neutrophil-driven pathologies.

References

The Pharmacodynamics of Danirixin: A CXCR2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Danirixin (GSK1325756) is a potent, selective, and reversible antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2] As a key receptor in the chemotaxis of neutrophils to sites of inflammation, CXCR2 represents a significant therapeutic target for a variety of inflammatory diseases.[2][3] this compound, a member of the diaryl urea chemical class, has been investigated for its potential to modulate neutrophil-driven inflammation in conditions such as chronic obstructive pulmonary disease (COPD) and influenza.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, receptor binding and functional activity, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a competitive and reversible antagonist of the CXCR2 receptor. Its mechanism involves binding to the receptor and sterically hindering the binding of endogenous CXCR2 ligands, such as CXCL1 and CXCL8 (IL-8). This blockade prevents the conformational changes in the receptor necessary for intracellular signaling, thereby inhibiting downstream cellular responses. A key characteristic of this compound is the reversibility of its binding, which may contribute to its safety profile, particularly concerning the avoidance of neutropenia that has been observed with other, less reversible CXCR2 antagonists.

CXCR2 Signaling Pathway

CXCR2 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit of heterotrimeric G-proteins. Ligand binding to CXCR2 initiates a conformational change, leading to the dissociation of the Gαi and Gβγ subunits. These subunits then activate several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Phospholipase C (PLC)/Protein Kinase C (PKC) pathway. Activation of these pathways culminates in a transient increase in intracellular calcium concentration and the activation of pathways like the Ras/Raf/MEK/ERK cascade, ultimately leading to neutrophil chemotaxis, degranulation, and other pro-inflammatory responses. This compound blocks the initial ligand-binding step, thereby inhibiting the entire downstream signaling cascade.

CXCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CXCR2 CXCR2 G_protein Gαiβγ CXCR2->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes CXCL8 CXCL8 (IL-8) CXCL8->CXCR2 Binds This compound This compound This compound->CXCR2 Blocks G_beta_gamma->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Stimulates Release PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Neutrophil_Response Neutrophil Activation (Chemotaxis, Degranulation) Ca_cyto->Neutrophil_Response Leads to PKC->Neutrophil_Response Leads to Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Plate CHO-hCXCR2 Cells B 2. Load Cells with Ca²⁺-sensitive Dye (e.g., Fura-2 AM) A->B C 3. Pre-incubate with This compound (or vehicle) B->C D 4. Add CXCR2 Agonist (e.g., CXCL8) C->D E 5. Measure Fluorescence (Real-time, FLIPR) D->E F 6. Generate Dose-Response Curves E->F G 7. Calculate pA₂ Value (Schild Analysis) F->G

References

The Discovery and Development of Danirixin (GSK1325756): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danirixin (GSK1325756) is a potent, selective, and reversible antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2] This technical guide provides an in-depth overview of the discovery and development of this compound, from its initial identification to its evaluation in clinical trials. The document details its mechanism of action, key preclinical and clinical data, and the experimental methodologies employed in its characterization.

Introduction: Targeting Neutrophilic Inflammation

Excessive neutrophil migration and activation are key pathological features of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and severe influenza.[3][4] The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor predominantly expressed on neutrophils and plays a pivotal role in their recruitment to sites of inflammation.[5] Ligands for CXCR2, such as interleukin-8 (IL-8 or CXCL8), trigger a signaling cascade that leads to neutrophil chemotaxis, activation, and degranulation. Consequently, antagonism of CXCR2 has emerged as a promising therapeutic strategy for mitigating neutrophil-driven inflammation. This compound was developed by GlaxoSmithKline as a small molecule CXCR2 antagonist for potential use as an oral anti-inflammatory agent.

Mechanism of Action

This compound is a competitive and reversible antagonist of the human CXCR2 receptor. It exerts its pharmacological effect by binding to CXCR2 and preventing the binding of its cognate chemokines, thereby inhibiting downstream signaling pathways responsible for neutrophil recruitment and activation.

CXCR2 Signaling Pathway

The binding of chemokines like CXCL8 to CXCR2 initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. This triggers a cascade of downstream signaling events, including the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including chemotaxis, enzyme release, and the production of reactive oxygen species. This compound blocks the initial step of this cascade by preventing chemokine binding to CXCR2.

cluster_membrane Cell Membrane cluster_cytosol Cytosol CXCR2 CXCR2 G_protein Gαβγ CXCR2->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Neutrophil_Response Neutrophil Response (Chemotaxis, Activation) Ca2_release->Neutrophil_Response PKC->Neutrophil_Response CXCL8 CXCL8 CXCL8->CXCR2 Binds This compound This compound This compound->CXCR2 Antagonizes

Caption: Simplified CXCR2 Signaling Pathway and this compound's Mechanism of Action.

Preclinical Development

In Vitro Pharmacology

This compound's potency and selectivity were characterized through a series of in vitro assays.

Table 1: In Vitro Activity of this compound

ParameterAssaySpeciesValueReference(s)
Binding Affinity
IC50 (CXCL8 binding)Radioligand BindingHuman12.5 nM
pIC50Radioligand Binding (CHO cells)Human7.9
SelectivityRadioligand Binding (CHO cells)Human78-fold over CXCR1
Functional Antagonism
KBCa2+ MobilizationHuman6.5 nM
pA2Ca2+ MobilizationHuman8.44
pIC50 (CD11b expression)Whole Blood AssayHuman6.3
pIC50 (CD11b expression)Whole Blood AssayRat6.05
In Vivo Pharmacology

The efficacy of this compound in inhibiting neutrophil recruitment in vivo was evaluated in rat models of pulmonary inflammation.

Table 2: In Vivo Efficacy of this compound in Rat Models

ModelChallenge AgentEndpointED50Reference(s)
Pulmonary InflammationAerosolized Lipopolysaccharide (LPS)Neutrophil influx into the lung1.4 mg/kg (oral)
Pulmonary InflammationOzoneNeutrophil influx into the lung16 mg/kg (oral)
Pharmacokinetics

Pharmacokinetic studies were conducted in healthy human subjects to evaluate the absorption, distribution, metabolism, and excretion of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults

ParameterConditionValueReference(s)
CmaxSingle 100 mg doseDecreased by 37% with food
AUC(0-∞)Single 100 mg doseDecreased by 16% with food
CmaxSingle 100 mg dose with omeprazoleDecreased by 65%
AUC(0-∞) and CmaxElderly vs. Younger Subjects50% lower in elderly

Clinical Development

This compound has been evaluated in several clinical trials for its potential to treat COPD and influenza.

This compound in Chronic Obstructive Pulmonary Disease (COPD)

Table 4: Summary of Key Clinical Trials of this compound in COPD

Trial IdentifierPhaseNTreatment ArmsDurationKey FindingsReference(s)
NCT02130193293This compound 75 mg BID vs. Placebo52 weeks- No significant difference in moderate/severe exacerbations. - Median exacerbation duration was shorter in the this compound group (9 days vs. 17 days). - Improvements in respiratory symptoms (E-RS: COPD score) and health status (CAT score).
NCT030349672b614This compound (5, 10, 25, 35, 50 mg BID) vs. Placebo26 weeks- No improvement in E-RS:COPD, CAT, or SGRQ-C scores. - Increased incidence of exacerbations in this compound groups. - Increased pneumonia in the 50 mg group.
NCT03250689224This compound 35 mg BID vs. Placebo14 daysMechanistic study to evaluate the effect on neutrophil extracellular traps (NETs). Trial terminated.
This compound in Influenza

Table 5: Summary of Key Clinical Trials of this compound in Influenza

Trial IdentifierPhaseNTreatment ArmsDurationKey FindingsReference(s)
NCT029274312b10This compound 15 mg IV BID + Oseltamivir vs. This compound 50 mg IV BID + Oseltamivir vs. Placebo + OseltamivirUp to 5 days- Study terminated early due to low enrollment. - Median time to clinical response was longer in this compound groups (4.53 and 4.76 days) vs. placebo (1.33 days). - Generally well-tolerated.
Phase 2a (uncomplicated influenza)2a45This compound vs. Placebo vs. This compound + Oseltamivir vs. Oseltamivir5 days- Well tolerated. - No difference in viral load among treatment groups.

Experimental Protocols

In Vitro Assays

This assay is used to determine the binding affinity of a compound to its target receptor.

  • Principle: SPA utilizes microspheres containing a scintillant that emits light when a radiolabeled ligand binds to a receptor immobilized on the bead's surface. Unbound radioligand is too far from the bead to elicit a signal.

  • General Protocol:

    • Immobilize membranes from cells expressing the target receptor (e.g., CXCR2) onto SPA beads.

    • Incubate the receptor-coated beads with a constant concentration of a radiolabeled CXCR2 ligand (e.g., [125I]-CXCL8).

    • Add varying concentrations of the test compound (this compound).

    • Allow the reaction to reach equilibrium.

    • Measure the light output using a scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC50).

This functional assay measures the ability of a compound to block agonist-induced increases in intracellular calcium.

  • Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Receptor activation by an agonist triggers the release of intracellular calcium, leading to an increase in fluorescence. An antagonist will inhibit this response.

  • General Protocol:

    • Culture cells stably expressing the human CXCR2 receptor (e.g., CHO-K1 cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a CXCR2 agonist (e.g., CXCL8).

    • Measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

    • Determine the antagonist's potency (KB or pA2) by analyzing the shift in the agonist's concentration-response curve.

cluster_invitro In Vitro Assay Workflow cluster_spa SPA cluster_ca2 Ca²⁺ Mobilization start Start cell_culture Cell Culture (CXCR2-expressing cells) start->cell_culture assay_prep Assay Preparation cell_culture->assay_prep spa_prep Immobilize Receptor on SPA Beads assay_prep->spa_prep ca_prep Load Cells with Fluorescent Dye assay_prep->ca_prep compound_add Add this compound (various concentrations) agonist_add Add CXCR2 Agonist (e.g., CXCL8) compound_add->agonist_add measurement Measure Response agonist_add->measurement spa_measure Scintillation Counting measurement->spa_measure ca_measure Fluorescence Measurement measurement->ca_measure data_analysis Data Analysis (IC50, KB, pA2) end End data_analysis->end spa_radioligand Add Radiolabeled Ligand spa_prep->spa_radioligand spa_radioligand->compound_add spa_measure->data_analysis ca_prep->compound_add ca_measure->data_analysis

Caption: General Workflow for In Vitro Characterization of this compound.
In Vivo Models

This model is used to assess the ability of a compound to inhibit endotoxin-induced neutrophil recruitment to the lungs.

  • Principle: Intratracheal or aerosolized administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the lungs, characterized by a significant influx of neutrophils.

  • General Protocol:

    • Administer this compound or vehicle to rats via the desired route (e.g., oral gavage).

    • After a specified pre-treatment time, challenge the rats with an intratracheal instillation or aerosol of LPS.

    • At a predetermined time point after the LPS challenge (e.g., 4-6 hours), euthanize the animals.

    • Perform bronchoalveolar lavage (BAL) to collect cells from the lungs.

    • Perform a total and differential cell count on the BAL fluid to quantify the number of neutrophils.

    • Calculate the dose of the compound that produces 50% inhibition of neutrophil influx (ED50).

This model evaluates the efficacy of a compound against oxidant-induced airway inflammation.

  • Principle: Exposure of rats to ozone, a potent oxidant gas, causes lung injury and inflammation, including the recruitment of neutrophils.

  • General Protocol:

    • Pre-treat rats with this compound or vehicle.

    • Expose the rats to a controlled concentration of ozone for a specified duration.

    • After a post-exposure period, perform BAL and analyze the fluid for neutrophil counts as described in the LPS model.

    • Determine the ED50 of the compound.

Structure-Activity Relationship (SAR)

This compound belongs to the diaryl urea class of CXCR2 antagonists. While specific, detailed SAR studies for this compound are not extensively published in the public domain, general SAR principles for this class of compounds have been established. Key structural features that are typically important for activity include:

  • The diaryl urea core: This central moiety is crucial for binding to the receptor.

  • Substituents on the phenyl rings: The nature and position of substituents on both phenyl rings significantly influence potency, selectivity, and pharmacokinetic properties.

  • A basic amine moiety: Many CXCR2 antagonists, including this compound, possess a basic nitrogen atom, which is often involved in a key interaction with the receptor.

cluster_sar General Diaryl Urea SAR for CXCR2 Antagonists diaryl_urea Diaryl Urea Scaffold potency Potency & Selectivity diaryl_urea->potency phenyl_ring_1 Phenyl Ring 1 Substituents phenyl_ring_1->potency pk_properties Pharmacokinetic Properties phenyl_ring_1->pk_properties phenyl_ring_2 Phenyl Ring 2 Substituents phenyl_ring_2->potency phenyl_ring_2->pk_properties linker Linker to Basic Amine linker->pk_properties basic_amine Basic Amine basic_amine->potency

Caption: Key Structural Elements Influencing the Activity of Diaryl Urea CXCR2 Antagonists.

Conclusion

This compound is a well-characterized, potent, and selective CXCR2 antagonist that has demonstrated efficacy in preclinical models of neutrophilic inflammation. While clinical trials in COPD and influenza have yielded mixed results, with some studies showing trends for symptomatic improvement and others raising safety concerns at higher doses, the development of this compound has provided valuable insights into the therapeutic potential and challenges of targeting the CXCR2 pathway. Further investigation into patient selection, dosing, and the specific inflammatory phenotypes most likely to respond to CXCR2 antagonism may be warranted for this class of molecules. This technical guide provides a comprehensive summary of the discovery and development of this compound to aid researchers and drug development professionals in the field of inflammatory diseases.

References

The Reversible Antagonism of the CXCR2 Receptor by Danirixin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reversible binding of Danirixin to the CXC chemokine receptor 2 (CXCR2). This compound is a selective and competitive antagonist of CXCR2, a key receptor involved in neutrophil chemotaxis and activation in inflammatory responses. Understanding the quantitative, kinetic, and functional aspects of its interaction with CXCR2 is critical for its development as a therapeutic agent in neutrophil-driven inflammatory diseases such as chronic obstructive pulmonary disease (COPD).

Quantitative Binding and Functional Data

The interaction of this compound with the CXCR2 receptor has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity, selectivity, and functional potency.

Parameter Value Assay System Reference
pIC50 (human CXCR2) 7.9Radioligand binding assay (CHO cells)[1][2][3]
IC50 (human CXCR2) 12.5 nMRadioligand binding assay[3][4]
Selectivity (CXCR1 vs. CXCR2) 78-foldRadioligand binding assay (CHO cells)
Kb (vs. CXCL8) 6.5 nMCa2+ mobilization assay
pA2 (vs. CXCL8) 8.44Ca2+ mobilization assay
pIC50 (human whole blood) 6.3CXCL1-induced CD11b expression
pIC50 (rat whole blood) 6.05CXCL2-induced CD11b expression
ED50 (rat in vivo, LPS challenge) 1.4 mg/kgNeutrophil influx into lung
ED50 (rat in vivo, ozone challenge) 16 mg/kgNeutrophil influx into lung

Table 1: Quantitative parameters of this compound binding and function at the CXCR2 receptor.

Core Principle: Reversible Antagonism

A key characteristic of this compound is its reversible binding to the CXCR2 receptor. This property is crucial as it allows for a dynamic and controllable modulation of neutrophil-mediated inflammation. Washout experiments have demonstrated that the antagonistic effects of this compound are fully reversible within 180 minutes, indicating that the compound does not form a permanent bond with the receptor. This contrasts with irreversible or slowly reversible antagonists, which may lead to prolonged receptor blockade and potential off-target effects.

Reversible_Binding cluster_receptor CXCR2 Receptor cluster_ligand This compound cluster_complex Binding Complex Receptor Free Receptor CXCR2 Complex This compound-CXCR2 Complex (Inactive) Ligand Free this compound Ligand:f0->Complex:f0 kon (Association) Complex:f0->Ligand:f0 koff (Dissociation)

Figure 1: Logical relationship of this compound's reversible binding to the CXCR2 receptor.

CXCR2 Signaling Pathway and this compound's Mechanism of Action

CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on neutrophils. Upon binding of its cognate chemokines, such as CXCL1, CXCL2, and CXCL8, CXCR2 undergoes a conformational change, leading to the activation of intracellular signaling cascades. This process begins with the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. The Gβγ subunit, in particular, is crucial for initiating downstream events that lead to neutrophil chemotaxis and activation, including calcium mobilization.

This compound, as a competitive antagonist, binds to the same site as the endogenous chemokines but does not activate the receptor. By occupying the binding site, it prevents the chemokines from binding and initiating the signaling cascade, thereby inhibiting neutrophil migration and inflammatory responses.

CXCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine CXCL1/CXCL8 CXCR2 CXCR2 Receptor Chemokine->CXCR2 Binds & Activates This compound This compound This compound->CXCR2 Binds & Blocks G_Protein Gαβγ CXCR2->G_Protein Activates G_alpha G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates PLC Phospholipase C (PLC) G_betagamma->PLC Activates Ca_Mobilization Ca2+ Mobilization PLC->Ca_Mobilization Leads to Chemotaxis Chemotaxis & Neutrophil Activation Ca_Mobilization->Chemotaxis Triggers

Figure 2: CXCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the binding of this compound to the CXCR2 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of this compound for the CXCR2 receptor.

Objective: To quantify the displacement of a radiolabeled ligand from the CXCR2 receptor by this compound.

Materials:

  • Chinese Hamster Ovary (CHO) cells expressing human CXCR2.

  • Radiolabeled chemokine (e.g., [125I]CXCL8).

  • This compound at various concentrations.

  • Binding buffer.

  • Filtration apparatus.

Protocol:

  • Cell Preparation: Culture and harvest CHO-CXCR2 cells. Prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of radiolabeled chemokine, and varying concentrations of this compound. Include control wells with no this compound (total binding) and wells with an excess of unlabeled chemokine (non-specific binding).

  • Incubation: Incubate the plates at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a filter mat, which traps the cell membranes.

  • Quantification: Measure the radioactivity retained on the filter for each well using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Binding_Assay_Workflow Start Start: Prepare Reagents Incubate Incubate Cell Membranes, Radioligand & this compound Start->Incubate Filter Separate Bound & Free Ligand via Vacuum Filtration Incubate->Filter Measure Measure Radioactivity Filter->Measure Analyze Analyze Data & Determine IC50 Measure->Analyze End End: Report Results Analyze->End

Figure 3: Experimental workflow for a radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize chemokine-induced calcium influx in cells expressing CXCR2.

Objective: To determine the functional potency (Kb and pA2) of this compound as a CXCR2 antagonist.

Materials:

  • Cells expressing human CXCR2 (e.g., CHO-CXCR2 or neutrophils).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • CXCR2 agonist (e.g., CXCL8).

  • This compound at various concentrations.

  • Assay buffer.

  • Fluorometric imaging plate reader.

Protocol:

  • Cell Loading: Load the cells with the calcium-sensitive dye.

  • Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of this compound.

  • Agonist Stimulation: Add a fixed concentration of the CXCR2 agonist (CXCL8) to the wells.

  • Fluorescence Measurement: Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye over time.

  • Data Analysis: Determine the concentration-response curves for the agonist in the presence of different concentrations of the antagonist. A rightward shift in the agonist's concentration-response curve indicates competitive antagonism. The Schild regression analysis can be used to calculate the pA2 value, and the Cheng-Prusoff equation can be used to determine the Kb.

Washout Experiment for Reversibility

This experiment assesses the reversibility of this compound's binding to the CXCR2 receptor.

Objective: To determine if the antagonistic effect of this compound can be removed by washing the cells.

Materials:

  • Cells expressing CXCR2.

  • CXCR2 agonist (e.g., CXCL8).

  • This compound.

  • Assay buffer.

  • A method to measure receptor function (e.g., calcium mobilization assay).

Protocol:

  • Initial Antagonism: Treat the cells with a concentration of this compound sufficient to cause significant inhibition of the agonist response.

  • Washout: Remove the this compound-containing medium and wash the cells multiple times with fresh, drug-free buffer over a period of time (e.g., up to 180 minutes).

  • Agonist Challenge: After the washout period, stimulate the cells with the CXCR2 agonist.

  • Response Measurement: Measure the cellular response to the agonist.

  • Data Analysis: Compare the agonist response in the washed cells to the response in control cells that were never exposed to this compound and to cells that were treated with this compound but not washed. A full recovery of the agonist response after washout indicates reversible binding.

Conclusion

This compound is a potent, selective, and reversible antagonist of the CXCR2 receptor. Its well-characterized binding kinetics and functional antagonism provide a strong rationale for its clinical investigation in inflammatory diseases characterized by excessive neutrophil activity. The experimental protocols outlined in this guide serve as a foundation for the continued study and development of this compound and other CXCR2-targeting therapeutics.

References

Understanding the chemical structure of Danirixin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure of Danirixin

This guide provides a comprehensive overview of the chemical structure, properties, and characterization of this compound (GSK1325756), a selective antagonist of the CXC chemokine receptor 2 (CXCR2).[1][2][3] It is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is a small molecule, non-peptide, diaryl urea-based compound.[1][4] Its chemical structure has been elucidated and is well-defined.

  • IUPAC Name : 1-[4-chloro-2-hydroxy-3-[(3S)-piperidin-3-yl]sulfonylphenyl]-3-(3-fluoro-2-methylphenyl)urea

  • CAS Number : 954126-98-8

  • Molecular Formula : C₁₉H₂₁ClFN₃O₄S

  • SMILES : CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@H]3CCCNC3)O

  • InChI : InChI=1S/C19H21ClFN3O4S/c1-11-14(21)5-2-6-15(11)23-19(26)24-16-8-7-13(20)18(17(16)25)29(27,28)12-4-3-9-22-10-12/h2,5-8,12,22,25H,3-4,9-10H2,1H3,(H2,23,24,26)/t12-/m0/s1

  • InChIKey : NGYNBSHYFOFVLS-LBPRGKRZSA-N

The structure features a central urea linkage connecting a substituted phenyl ring and a fluorinated methylphenyl group. The phenyl ring is further substituted with a chloro group, a hydroxyl group, and a sulfonyl group attached to a chiral piperidine moiety.

Physicochemical and Pharmacological Properties

The following table summarizes key quantitative data for this compound.

PropertyValueNotes
Molecular Weight 441.9 g/mol
Formulation Crystalline solidA hydrobromide salt form has also been developed to improve biopharmaceutical properties.
Solubility Insoluble in water and ethanol. Soluble in DMSO (e.g., 88 mg/mL, 100 mg/mL).Highest solubility is observed at pH <2.
IC₅₀ (CXCL8 binding) 12.5 nMFor binding to Chinese hamster ovary (CHO) cell-expressed human CXCR2.
pIC₅₀ (CXCL8 binding) 7.9Negative log of the 50% inhibitory concentration for binding to human CXCR2.
Selectivity 78-fold selective for CXCR2 over CXCR1IC₅₀ for CXCR1 is 977 nM.
K_B_ (Ca²⁺-mobilization) 6.5 nMAntagonist dissociation constant in Ca²⁺-mobilization assays.
pA₂ (Ca²⁺-mobilization) 8.44Antagonist potency in Ca²⁺-mobilization assays.
pIC₅₀ (Neutrophil Act.) 6.3 (human), 6.05 (rat)Inhibition of CD11b upregulation on neutrophils challenged with CXCL1 (human) or CXCL2 (rat).
ED₅₀ (in vivo) 1.4 mg/kg (LPS challenge), 16 mg/kg (Ozone challenge)Median effective dose to block neutrophil influx into the lung in rats.

Structural Elucidation and Characterization Protocols

The unambiguous determination of this compound's chemical structure relies on a combination of modern analytical techniques. While the specific internal development reports are not publicly available, the standard experimental protocols for a small molecule like this compound would involve the following methodologies.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for determining the carbon-hydrogen framework of a new chemical entity.

    • Methodology : A sample of purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). 1D NMR spectra (¹H and ¹³C) are acquired to identify the number and types of protons and carbons. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then performed to establish connectivity between adjacent protons, directly attached protons and carbons, and protons and carbons separated by two or three bonds, respectively. This allows for the complete assembly of the molecular fragments into the final structure. The presence of fluorine would also be confirmed by ¹⁹F NMR.

  • Mass Spectrometry (MS) : MS is used to determine the molecular weight and elemental composition of the molecule.

    • Methodology : High-resolution mass spectrometry (HRMS) is employed to obtain a highly accurate mass measurement of the molecular ion. This data is used to calculate the molecular formula (C₁₉H₂₁ClFN₃O₄S) with high confidence. Tandem MS (MS/MS) experiments can be used to fragment the molecule, providing further structural information that corroborates the connectivities determined by NMR.

Crystallographic Analysis
  • Single Crystal X-ray Diffraction (SCXRD) : This technique provides the definitive 3D atomic arrangement of a molecule in its crystalline solid state.

    • Methodology : A high-quality single crystal of this compound is grown. This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is measured and analyzed to calculate the electron density map of the molecule. From this map, the precise positions of all atoms (including relative and absolute stereochemistry, such as the (S)-configuration at the piperidine ring) can be determined, confirming the molecular structure, geometry, and intermolecular interactions.

Pharmacological Characterization
  • Competitive Binding Assays : These assays are used to determine the affinity of this compound for its target receptor, CXCR2.

    • Methodology : Membranes from cells expressing the human CXCR2 receptor are incubated with a radiolabeled ligand (e.g., [¹²⁵I]CXCL8) and varying concentrations of this compound. The amount of radiolabeled ligand displaced by this compound is measured, allowing for the calculation of the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the specific binding.

  • Calcium (Ca²⁺) Mobilization Assay : This functional assay measures the ability of this compound to block the intracellular signaling cascade initiated by agonist binding to CXCR2.

    • Methodology : CHO cells expressing human CXCR2 are loaded with a calcium-sensitive fluorescent dye. The cells are then treated with varying concentrations of this compound before being challenged with a CXCR2 agonist like CXCL8. The binding of CXCL8 to CXCR2 normally triggers a release of intracellular calcium, causing an increase in fluorescence. The ability of this compound to competitively inhibit this fluorescence increase is measured to determine its antagonist potency (K_B_ and pA₂).

Visualizations

Mechanism of Action: CXCR2 Signaling Pathway

This compound functions by competitively antagonizing the CXCR2 receptor, a key G-protein coupled receptor (GPCR) involved in neutrophil chemotaxis. The diagram below illustrates this signaling pathway and the inhibitory action of this compound.

CXCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CXCR2 CXCR2 Receptor G_Protein G-Protein Activation CXCR2->G_Protein Initiates Chemokines Chemokines (e.g., CXCL1, CXCL8) Chemokines->CXCR2 Binds & Activates This compound This compound This compound->CXCR2 Blocks Binding Downstream Downstream Signaling (e.g., Ca²⁺ Mobilization) G_Protein->Downstream Response Cellular Response (Neutrophil Chemotaxis, Activation) Downstream->Response

Caption: this compound competitively blocks chemokine binding to the CXCR2 receptor.

Experimental Workflow for Structure Elucidation

The logical workflow for identifying and characterizing a novel small molecule like this compound is depicted below.

Small_Molecule_Workflow cluster_synthesis Discovery & Synthesis cluster_characterization Pharmacological Characterization Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification MS Mass Spectrometry (Molecular Weight, Formula) Purification->MS NMR NMR Spectroscopy (Connectivity, 2D Structure) Purification->NMR SCXRD X-ray Crystallography (3D Structure, Stereochemistry) Purification->SCXRD Binding Binding Assays (Affinity, Selectivity) SCXRD->Binding Functional Functional Assays (Potency, Efficacy) Binding->Functional InVivo In Vivo Models (Pharmacodynamics) Functional->InVivo

Caption: General workflow for small molecule synthesis and characterization.

References

Methodological & Application

Dissolving Danirixin for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Danirixin (GSK1325756) is a potent and selective, small-molecule antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2][3][4] As a competitive and reversible antagonist of CXCR2, this compound effectively blocks the binding of its primary ligand, interleukin-8 (CXCL8), and other CXC chemokines.[1] This inhibition disrupts the downstream signaling pathways responsible for neutrophil chemotaxis and activation, making this compound a valuable tool for studying inflammatory responses in various in vitro models. This application note provides a detailed protocol for the proper dissolution and use of this compound in cell culture applications.

Product Information

Chemical Properties
PropertyValue
Molecular FormulaC₁₉H₂₁ClFN₃O₄S
Molecular Weight441.90 g/mol
AppearanceWhite to beige powder
Solubility

This compound is practically insoluble in water and ethanol. The recommended solvent for creating a stock solution for cell culture is dimethyl sulfoxide (DMSO). It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.

SolventSolubilityNotes
DMSO≥ 2 mg/mL to 100 mg/mL (≥ 4.53 mM to 226.30 mM)Warming or sonication may be required to achieve complete dissolution at higher concentrations.

Signaling Pathway of this compound Action

This compound exerts its effects by blocking the CXCR2 signaling pathway. Upon binding of chemokines like CXCL8, CXCR2 activates intracellular G-proteins, leading to a cascade of downstream signaling events that culminate in neutrophil chemotaxis and activation. This compound competitively binds to CXCR2, preventing this activation.

cluster_membrane Cell Membrane CXCR2 CXCR2 G_protein Gαβγ CXCR2->G_protein Activates PLC PLC G_protein->PLC CXCL8 CXCL8 (IL-8) CXCL8->CXCR2 Binds & Activates This compound This compound This compound->CXCR2 Binds & Inhibits PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Neutrophil Chemotaxis & Activation Ca_release->Chemotaxis MAPK MAPK Pathway PKC->MAPK MAPK->Chemotaxis

This compound inhibits CXCL8-mediated CXCR2 signaling.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of this compound is 4.419 mg (Mass = 10 mmol/L * 1 mL * 441.9 g/mol ).

  • Weigh the powder: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube thoroughly for 1-2 minutes. If the compound does not fully dissolve, brief warming in a 37°C water bath or sonication may be necessary to achieve a clear solution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Stored correctly, the solution should be stable for at least one year.

Dilution of this compound for Cell Culture

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated wells.

  • This compound is insoluble in aqueous solutions, so it is critical to perform serial dilutions in sterile DMSO or directly into the cell culture medium with vigorous mixing to prevent precipitation.

Procedure:

  • Thaw the stock solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare intermediate dilutions (if necessary): For lower final concentrations, it may be necessary to perform serial dilutions of the stock solution in sterile DMSO.

  • Dilute into cell culture medium: Directly add the appropriate volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium. Immediately mix well by pipetting or gentle vortexing to ensure homogeneity and prevent precipitation.

  • Treat cells: Add the this compound-containing medium to your cell cultures.

Experimental Workflow Example: Neutrophil Chemotaxis Assay

This diagram illustrates a general workflow for a neutrophil chemotaxis assay using this compound.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Isolate Neutrophils preincubation Pre-incubate Neutrophils with this compound or Vehicle prep_cells->preincubation prep_this compound Prepare this compound Dilutions prep_this compound->preincubation prep_chemoattractant Prepare Chemoattractant (e.g., CXCL8) chemotaxis_setup Set up Chemotaxis Chamber (e.g., Transwell) prep_chemoattractant->chemotaxis_setup preincubation->chemotaxis_setup incubation Incubate to Allow Migration chemotaxis_setup->incubation quantify Quantify Migrated Cells (e.g., Microscopy, Flow Cytometry) incubation->quantify analyze Analyze and Compare Treatment Groups quantify->analyze

Workflow for a this compound-based chemotaxis assay.

Safety Precautions

This compound is for research use only and has not been approved for human use. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.

Conclusion

This application note provides a comprehensive guide for the dissolution and use of this compound in cell culture experiments. By following these protocols, researchers can confidently prepare and utilize this compound to investigate the role of the CXCR2 signaling pathway in various biological processes. The provided data and diagrams offer a clear framework for incorporating this potent antagonist into in vitro studies.

References

Application Notes and Protocols: Danirixin in Murine Models of Lung Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danirixin (GSK1325756) is a potent, selective, and reversible antagonist of the CXC chemokine receptor 2 (CXCR2).[1][2] CXCR2 plays a critical role in the chemotaxis of neutrophils, which are key drivers of inflammation in numerous pulmonary diseases.[3][4][5] In lung tissue, inflammatory stimuli trigger the release of CXCR2 ligands, such as CXCL1 and CXCL8, leading to the recruitment of neutrophils from the bloodstream into the airways. This influx of neutrophils contributes to tissue damage and the progression of diseases like Chronic Obstructive Pulmonary Disease (COPD).

By blocking the CXCR2 receptor, this compound inhibits neutrophil migration and activation, offering a targeted therapeutic strategy to reduce neutrophilic inflammation. Preclinical studies in animal models have demonstrated its efficacy in reducing neutrophil influx into the lungs following inflammatory challenges. These application notes provide detailed protocols for utilizing this compound in established murine models of lung inflammation to evaluate its anti-inflammatory potential.

Mechanism of Action: CXCR2 Signaling Pathway

The CXCR2 signaling cascade is central to neutrophil recruitment. Upon binding of CXC chemokines (like CXCL1, CXCL5, CXCL8), the G-protein coupled receptor CXCR2 activates downstream pathways, leading to cellular responses such as calcium mobilization, and ultimately, chemotaxis. This compound acts as a competitive antagonist, binding to CXCR2 and preventing the binding of its natural ligands, thereby inhibiting these downstream effects.

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space (Neutrophil) CXCL CXC Chemokines (e.g., CXCL1, CXCL8) CXCR2 CXCR2 Receptor CXCL->CXCR2 Binds G_Protein G-Protein Activation CXCR2->G_Protein Activates This compound This compound This compound->CXCR2 Blocks Ca_Mobilization Ca2+ Mobilization G_Protein->Ca_Mobilization Chemotaxis Neutrophil Chemotaxis & Activation Ca_Mobilization->Chemotaxis Leads to cluster_workflow Experimental Workflow A 1. Animal Acclimatization (1 week) B 2. Group Allocation (Randomized) A->B C 3. This compound or Vehicle Admin (e.g., Oral Gavage) B->C D 4. Induction of Inflammation (LPS Instillation or CS Exposure) C->D 1-2 hours pre-challenge (Acute Model) E 5. Endpoint Sample Collection (e.g., 24h for Acute, 4-24 wks for Chronic) D->E F 6. Sample Processing & Analysis (BALF Cell Counts, Histology, Cytokines) E->F G 7. Data Interpretation & Statistical Analysis F->G

References

Danirixin Administration in Influenza Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses remain a significant global health threat, necessitating the development of novel therapeutic strategies beyond direct-acting antivirals. A promising approach involves modulating the host's immune response to mitigate the excessive inflammation and lung injury often associated with severe influenza infections. Danirixin is a selective and reversible antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2] By blocking the CXCR2 signaling pathway, this compound inhibits the transmigration and activation of neutrophils, key mediators of the inflammatory response in the lungs during influenza infection.[2] These application notes provide a comprehensive overview of the administration of this compound and other CXCR2 antagonists in influenza research models, complete with detailed experimental protocols and quantitative data to guide researchers in this field.

Mechanism of Action: The CXCR2 Signaling Pathway

During an influenza virus infection, infected lung epithelial cells and various immune cells release CXC chemokines, such as CXCL1 and CXCL2 (in mice) and CXCL8 (in humans).[3][4] These chemokines bind to the CXCR2 receptor on the surface of neutrophils, triggering a downstream signaling cascade that leads to neutrophil chemotaxis, activation, and degranulation. This influx of neutrophils, while part of the normal immune response, can become excessive and contribute to lung pathology. This compound competitively binds to CXCR2, preventing the binding of its natural ligands and thereby attenuating the inflammatory cascade.

CXCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Lung Epithelial Cell / Macrophage cluster_neutrophil Neutrophil Influenza Virus Influenza Virus NF-kB NF-kB Influenza Virus->NF-kB Infection activates CXCL1/2 CXCL1/2 CXCR2 CXCR2 CXCL1/2->CXCR2 Binds to NF-kB->CXCL1/2 Induces expression of G_protein G-protein (Gαβγ) CXCR2->G_protein Activates This compound This compound This compound->CXCR2 Blocks PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis & Activation Ca_release->Chemotaxis PKC->Chemotaxis Akt Akt PI3K->Akt MAPK MAPK Akt->MAPK MAPK->Chemotaxis

Figure 1: Simplified CXCR2 signaling pathway in influenza.

Quantitative Data from Influenza Studies

The following tables summarize quantitative data from clinical trials of this compound and preclinical studies of other CXCR2 antagonists in influenza models.

Table 1: this compound Clinical Trial Data in Influenza

Study PopulationTreatment GroupsDosageKey FindingsReference
Adults with acute, uncomplicated influenza1. This compound (DNX) 2. Placebo 3. DNX + Oseltamivir (OSV) 4. OSV75 mg of each drug, twice daily for 5 daysThis compound was well tolerated and did not impede viral clearance. No significant difference in time to alleviation of symptoms compared to placebo.
Adults hospitalized with influenza1. This compound 15mg + OSV 2. This compound 50mg + OSV 3. Placebo + OSVThis compound IV twice daily for up to 5 days; Oseltamivir 75mg orally twice dailyStudy terminated early due to low enrollment. Median time to clinical response was longer in this compound groups compared to placebo + OSV.

Table 2: Preclinical Data of CXCR2 Antagonists in Influenza Mouse Models

CXCR2 AntagonistMouse StrainInfluenza VirusDosage & AdministrationKey FindingsReference
SCH527123BALB/cA/PR/8/34 (H1N1)Not specifiedCombination with oseltamivir markedly improved survival and diminished lung pathology.
SB-332235ZBALB/cA/PR/8/34 (H1N1)40 mg/kg, oral gavage, twice dailyCombination with oseltamivir reduced neutrophil recruitment to the lungs and improved health outcomes.
LadarixinNot specifiedA/PR/8/34 (H1N1)10 mg/kg, oral gavage, once a dayReduced neutrophilic airway inflammation and improved lung function and survival in a model of influenza exacerbation of COPD.

Experimental Protocols

The following are detailed protocols for the use of CXCR2 antagonists in influenza research models, based on published studies. These can be adapted for the use of this compound.

Protocol 1: Influenza Infection and Treatment in a Mouse Model

This protocol describes a general workflow for assessing the efficacy of a CXCR2 antagonist in a mouse model of influenza infection.

Experimental_Workflow cluster_setup Experimental Setup cluster_infection Infection & Treatment cluster_endpoints Endpoint Analysis Animal_Acclimatization Animal Acclimatization (e.g., BALB/c mice, 6-8 weeks old) Anesthesia Anesthesia (e.g., isoflurane or ketamine/xylazine) Animal_Acclimatization->Anesthesia Virus_Preparation Virus Preparation (e.g., A/PR/8/34 H1N1) Intranasal_Infection Intranasal Infection (e.g., 10^3 TCID50 in 50 µL) Virus_Preparation->Intranasal_Infection Anesthesia->Intranasal_Infection Treatment_Initiation Treatment Initiation (e.g., Day 4 post-infection) Intranasal_Infection->Treatment_Initiation Treatment_Groups Treatment Groups: 1. Vehicle Control 2. Oseltamivir 3. CXCR2 Antagonist 4. Combination Therapy Treatment_Initiation->Treatment_Groups Daily_Monitoring Daily Monitoring (Weight loss, clinical signs, survival) Treatment_Groups->Daily_Monitoring Euthanasia Euthanasia at defined time points (e.g., Day 7 post-infection) Daily_Monitoring->Euthanasia BAL_Fluid_Collection Bronchoalveolar Lavage (BAL) - Cell counts (neutrophils) - Cytokine/chemokine analysis Euthanasia->BAL_Fluid_Collection Lung_Tissue_Harvest Lung Tissue Harvest - Viral titers (TCID50 or qPCR) - Histopathology - Gene expression analysis Euthanasia->Lung_Tissue_Harvest

References

Application Notes and Protocols for Measuring Danirixin Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danirixin (GSK1325756) is a potent, selective, and reversible antagonist of the CXC chemokine receptor 2 (CXCR2).[1][2][3] CXCR2 is a G protein-coupled receptor that plays a critical role in the recruitment and activation of neutrophils, key mediators of inflammation in numerous diseases.[4][5] Its ligands, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8), are implicated in the pathogenesis of inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and non-alcoholic fatty liver disease. By competitively binding to CXCR2, this compound effectively blocks the downstream signaling pathways that lead to neutrophil chemotaxis and activation.

These application notes provide detailed protocols for a suite of in vitro assays designed to quantify the efficacy of this compound in a laboratory setting. The described methods include receptor binding assays, functional assays measuring downstream signaling, and cell migration assays, offering a comprehensive toolkit for researchers investigating the pharmacological properties of this compound and other CXCR2 antagonists.

Mechanism of Action: CXCR2 Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the CXCR2 signaling cascade. The binding of cognate chemokines (e.g., CXCL8) to CXCR2 initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. This, in turn, triggers a cascade of downstream signaling events, including the mobilization of intracellular calcium (Ca2+) and the activation of pathways leading to cellular responses such as chemotaxis and the upregulation of adhesion molecules like CD11b. This compound competitively binds to CXCR2, preventing ligand binding and the subsequent initiation of this inflammatory signaling cascade.

CXCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCL8 CXCL8 (IL-8) CXCR2 CXCR2 Receptor CXCL8->CXCR2 Binds G_protein Gαi/q CXCR2->G_protein Activates This compound This compound This compound->CXCR2 Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Cell_Response Neutrophil Activation (e.g., CD11b expression, Chemotaxis) PKC->Cell_Response Leads to Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Membranes Prepare Membranes from CHO cells expressing hCXCR2 Beads Incubate Membranes with SPA beads (e.g., WGA-PVT) Membranes->Beads Mix Add to 96-well plate: - Membrane-bead complex - [³H]-CXCL8 (Radioligand) - this compound (or vehicle) Beads->Mix Incubate Incubate at RT (e.g., 4 hours) Mix->Incubate Scintillation Measure radioactivity using a scintillation counter Incubate->Scintillation Analysis Calculate % inhibition and determine IC50 Scintillation->Analysis Chemotaxis_Assay_Workflow cluster_setup Assay Setup cluster_migration Migration cluster_quantification Quantification Lower_Chamber Add Chemoattractant (e.g., CXCL8) to the lower chamber of a Transwell plate Upper_Chamber Add isolated neutrophils pre-treated with this compound (or vehicle) to the upper chamber (insert) Incubate Incubate plate at 37°C, 5% CO₂ (e.g., 1-2 hours) to allow cell migration Upper_Chamber->Incubate Remove_Non_Migrated Remove non-migrated cells from the top of the insert Incubate->Remove_Non_Migrated Stain_Migrated Fix and stain migrated cells on the underside of the membrane Remove_Non_Migrated->Stain_Migrated Count_Cells Count stained cells using microscopy or quantify using a plate reader after dye elution Stain_Migrated->Count_Cells

References

Application Notes and Protocols for Oral Administration of Danirixin in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danirixin (GSK1325756) is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2] CXCR2 plays a critical role in the recruitment and activation of neutrophils, key mediators of inflammation in various pathological conditions. By blocking the interaction of CXCR2 with its ligands, such as CXCL8 (IL-8), this compound effectively inhibits neutrophil chemotaxis and subsequent inflammatory responses. These application notes provide detailed protocols for the formulation and oral administration of this compound in rat models of pulmonary inflammation, specifically those induced by lipopolysaccharide (LPS) and ozone.

Mechanism of Action

This compound is a competitive and reversible antagonist of CXCR2.[1][2] The binding of chemokines like CXCL1, CXCL2, and CXCL8 to CXCR2 on the surface of neutrophils triggers a signaling cascade that leads to cell activation, migration, and degranulation. This compound occupies the ligand-binding site on CXCR2, thereby preventing the downstream signaling events that mediate the inflammatory response.

cluster_0 CXCR2 Signaling Pathway cluster_1 Inhibition by this compound Chemokines (CXCLs) Chemokines (CXCLs) CXCR2 Receptor CXCR2 Receptor Chemokines (CXCLs)->CXCR2 Receptor Binds to G-Protein Activation G-Protein Activation CXCR2 Receptor->G-Protein Activation Activates Downstream Signaling Downstream Signaling G-Protein Activation->Downstream Signaling Initiates Neutrophil Activation & Chemotaxis Neutrophil Activation & Chemotaxis Downstream Signaling->Neutrophil Activation & Chemotaxis Leads to Inflammation Inflammation Neutrophil Activation & Chemotaxis->Inflammation This compound This compound This compound->CXCR2 Receptor Blocks cluster_0 Oral Formulation Workflow start Start heat_water Heat 1/3 Deionized Water (60-70°C) start->heat_water add_mc Add 0.5% Methylcellulose heat_water->add_mc add_cold_water Add 2/3 Cold Deionized Water add_mc->add_cold_water stir_overnight Stir Overnight at 4°C add_cold_water->stir_overnight weigh_this compound Weigh this compound Powder stir_overnight->weigh_this compound create_paste Create Paste with Vehicle weigh_this compound->create_paste add_vehicle Gradually Add Remaining Vehicle create_paste->add_vehicle vortex Vortex/Sonicate add_vehicle->vortex end Final Suspension vortex->end cluster_0 In Vivo Experimental Workflow start Start oral_gavage Oral Gavage of this compound start->oral_gavage inflammation_induction Inflammation Induction oral_gavage->inflammation_induction lps LPS Instillation inflammation_induction->lps LPS Model ozone Ozone Exposure inflammation_induction->ozone Ozone Model monitoring Post-Induction Monitoring lps->monitoring ozone->monitoring euthanasia Euthanasia monitoring->euthanasia bal Bronchoalveolar Lavage euthanasia->bal analysis Cell Counts & Biochemical Analysis bal->analysis end End analysis->end

References

Preparation of Danirixin Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Danirixin (GSK1325756) is a potent, selective, and reversible antagonist of the C-X-C chemokine receptor 2 (CXCR2), a key mediator of neutrophil-driven inflammation.[1][2][3][4] Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible results in preclinical studies. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo experimental applications.

Chemical and Physical Properties

This compound is a small molecule with the following properties:

PropertyValueReference
Molecular Formula C₁₉H₂₁ClFN₃O₄S[1]
Molecular Weight 441.9 g/mol
Appearance Crystalline solid
CAS Number 954126-98-8

Solubility

This compound exhibits poor solubility in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO). It is crucial to use high-purity, anhydrous DMSO, as the presence of moisture can significantly decrease the solubility of the compound.

SolventSolubilityNotes
DMSO 60 - 100 mg/mL (135.78 - 226.30 mM)Sonication or gentle warming may be required to facilitate dissolution.
Water Insoluble
Ethanol Insoluble

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for subsequent dilution in cell culture media for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Equilibration: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL or 100 mM). It is highly recommended to use freshly opened DMSO.

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath or gently warm it to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).

G cluster_workflow In Vitro Stock Solution Workflow start Start: Equilibrate this compound Powder weigh Weigh this compound Powder start->weigh 1 add_dmso Add Anhydrous DMSO weigh->add_dmso 2 dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve 3 aliquot Aliquot into Single-Use Tubes dissolve->aliquot 4 store Store at -20°C or -80°C aliquot->store 5

Caption: Workflow for preparing this compound in vitro stock solution.

Preparation of this compound Working Solution for In Vivo Studies

This protocol describes a common method for formulating this compound for oral gavage or other in vivo administration routes. The final formulation is a suspension or solution in a vehicle designed to improve bioavailability.

Materials:

  • This compound stock solution in DMSO (from Protocol 3.1)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Corn Oil

  • Sterile tubes for mixing

Protocol for Saline-Based Vehicle:

  • Initial Mixture: In a sterile tube, add the required volume of this compound stock solution in DMSO (e.g., to constitute 10% of the final volume).

  • Add PEG300: Add PEG300 to the DMSO solution (e.g., to constitute 40% of the final volume) and mix thoroughly until the solution is clear.

  • Add Tween-80: Add Tween-80 (e.g., to constitute 5% of the final volume) and mix until homogeneous.

  • Final Dilution: Add sterile saline to reach the final desired volume (e.g., to constitute 45% of the final volume) and mix well.

  • Administration: This working solution should be prepared fresh on the day of use.

Protocol for Corn Oil-Based Vehicle:

  • Dilution: In a sterile tube, add the required volume of this compound stock solution in DMSO (e.g., 50 µL of a 14.6 mg/mL stock).

  • Add Corn Oil: Add the required volume of corn oil (e.g., 950 µL) to the DMSO solution.

  • Mixing: Mix thoroughly to ensure a uniform suspension.

  • Administration: This mixed solution should be used immediately for optimal results.

G cluster_workflow In Vivo Working Solution Workflow (Saline Vehicle) start Start: this compound in DMSO Stock add_peg Add PEG300 and Mix start->add_peg 1 add_tween Add Tween-80 and Mix add_peg->add_tween 2 add_saline Add Saline to Final Volume and Mix add_tween->add_saline 3 administer Administer Freshly Prepared Solution add_saline->administer 4

Caption: Workflow for preparing this compound in vivo working solution.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

FormStorage TemperatureStabilityReference
Powder -20°C≥ 3 years
In Solvent (DMSO) -20°C~ 1 year
In Solvent (DMSO) -80°C~ 2 years

Key Recommendations:

  • Protect the solid compound and solutions from light.

  • Store the powder in a desiccator to prevent moisture absorption.

  • Aliquot stock solutions to minimize freeze-thaw cycles, which can degrade the compound.

Safety Precautions

Researchers should handle this compound in accordance with standard laboratory safety procedures.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

This compound Signaling Pathway

This compound acts as an antagonist at the CXCR2 receptor, which is a G-protein coupled receptor (GPCR). Its primary function is to block the binding of cognate chemokines, such as CXCL8 (IL-8), thereby inhibiting downstream signaling cascades that lead to neutrophil chemotaxis and activation.

G cluster_pathway This compound Mechanism of Action CXCL8 CXCL8 (IL-8) CXCR2 CXCR2 Receptor CXCL8->CXCR2 Binds & Activates G_Protein G-Protein Activation CXCR2->G_Protein This compound This compound This compound->CXCR2 Blocks Signaling Downstream Signaling (e.g., Ca2+ Mobilization) G_Protein->Signaling Response Neutrophil Chemotaxis & Activation Signaling->Response

Caption: this compound blocks CXCL8 binding to the CXCR2 receptor.

By following these detailed protocols and guidelines, researchers can ensure the consistent and effective use of this compound in their experimental models, contributing to a deeper understanding of CXCR2-mediated inflammatory processes.

References

Application Notes and Protocols: Danirixin Treatment of Primary Human Neutrophils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danirixin (GSK1325756) is a potent and selective antagonist of the CXC chemokine receptor 2 (CXCR2), a key receptor involved in the recruitment and activation of neutrophils at sites of inflammation.[1][2] By competitively inhibiting the binding of CXCR2 ligands, such as CXCL1 and CXCL8 (IL-8), this compound effectively modulates neutrophil-mediated inflammatory responses.[1][3] These application notes provide detailed protocols for the in vitro treatment of primary human neutrophils with this compound to assess its effects on key neutrophil functions, including chemotaxis, degranulation (elastase release), and neutrophil extracellular trap (NET) formation.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound's activity on human neutrophils and related systems.

Table 1: this compound Binding Affinity and Potency

ParameterValueCell System/AssayReference
IC50 (CXCL8 Binding) 12.5 nMCHO-expressed human CXCR2[3]
pIC50 (CXCL8 Binding) 7.9CHO-expressed human CXCR2
Kb (vs. CXCL8) 6.5 nMCa2+ mobilization assay
pA2 (vs. CXCL8) 8.44Ca2+ mobilization assay
Selectivity 78-fold over CXCR1CHO-expressed receptors

Table 2: this compound Functional Inhibition in Human Neutrophils

ParameterValueAssay ConditionsReference
pIC50 (CD11b Upregulation) 6.3Human whole blood, CXCL1 induced
IC50 (CD11b Upregulation) ~501 nMCalculated from pIC50
Chemotaxis Inhibition Data not availableNot specified
Elastase Release Inhibition Data not availableNot specified
NETosis Inhibition Data not availableNot specified

Experimental Protocols

Isolation of Primary Human Neutrophils from Whole Blood

This protocol describes the isolation of highly pure and viable neutrophils from human peripheral blood using density gradient centrifugation.

Materials:

  • Anticoagulated (ACD or heparin) whole human blood

  • Ficoll-Paque PLUS

  • 3% Dextran T-500 in 0.9% NaCl

  • Red Blood Cell (RBC) Lysis Buffer (e.g., 0.83% NH4Cl, 0.1% KHCO3, 0.037% EDTA)

  • Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+

  • HBSS with Ca2+ and Mg2+

  • Fetal Bovine Serum (FBS)

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Protocol:

  • Dilute whole blood 1:1 with HBSS without Ca2+/Mg2+.

  • Carefully layer 30 mL of diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells, and most of the Ficoll).

  • Carefully collect the neutrophil/RBC pellet and transfer to a new 50 mL tube.

  • Resuspend the pellet in HBSS without Ca2+/Mg2+ to a final volume of 50 mL and centrifuge at 250 x g for 10 minutes.

  • To sediment the RBCs, resuspend the cell pellet in 50 mL of 3% Dextran T-500 and allow the RBCs to sediment by gravity for 30-45 minutes.

  • Carefully collect the neutrophil-rich supernatant and transfer to a new 50 mL tube.

  • Centrifuge the supernatant at 250 x g for 10 minutes.

  • To lyse the remaining RBCs, resuspend the pellet in 5 mL of cold RBC Lysis Buffer and incubate on ice for 5-10 minutes.

  • Stop the lysis by adding 45 mL of HBSS without Ca2+/Mg2+ and centrifuge at 250 x g for 10 minutes.

  • Repeat the RBC lysis step if the pellet is still red.

  • Wash the neutrophil pellet once with HBSS without Ca2+/Mg2+.

  • Resuspend the final neutrophil pellet in HBSS with Ca2+/Mg2+ supplemented with 0.5% FBS.

  • Determine cell count and viability using a hemocytometer and Trypan Blue exclusion. Purity should be >95%.

G cluster_0 Blood Processing cluster_1 Neutrophil Enrichment cluster_2 Purification Whole Blood Whole Blood Dilution Dilution Whole Blood->Dilution Ficoll Layering Ficoll Layering Dilution->Ficoll Layering Centrifugation 1 Centrifugation 1 Ficoll Layering->Centrifugation 1 Pellet Collection Pellet Collection Centrifugation 1->Pellet Collection Dextran Sedimentation Dextran Sedimentation Pellet Collection->Dextran Sedimentation Supernatant Collection Supernatant Collection Dextran Sedimentation->Supernatant Collection Centrifugation 2 Centrifugation 2 Supernatant Collection->Centrifugation 2 RBC Lysis RBC Lysis Centrifugation 2->RBC Lysis Washing Washing RBC Lysis->Washing Final Pellet Final Pellet Washing->Final Pellet G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Neutrophils + this compound Neutrophils + this compound Add Neutrophils to Upper Chamber Add Neutrophils to Upper Chamber Neutrophils + this compound->Add Neutrophils to Upper Chamber Chemoattractant in Lower Chamber Chemoattractant in Lower Chamber Chemoattractant in Lower Chamber->Add Neutrophils to Upper Chamber Incubation Incubation Add Neutrophils to Upper Chamber->Incubation Cell Migration Cell Migration Incubation->Cell Migration Fix & Stain Fix & Stain Cell Migration->Fix & Stain Microscopy & Counting Microscopy & Counting Fix & Stain->Microscopy & Counting Quantification Quantification Microscopy & Counting->Quantification G cluster_0 CXCR2 Signaling cluster_1 Neutrophil Functions Chemokines (CXCL1, CXCL8) Chemokines (CXCL1, CXCL8) CXCR2 CXCR2 Chemokines (CXCL1, CXCL8)->CXCR2 G_Protein Gαi/Gβγ CXCR2->G_Protein This compound This compound This compound->CXCR2 PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization PKC_Activation PKC Activation PLC->PKC_Activation Akt_Activation Akt Activation PI3K->Akt_Activation Chemotaxis Chemotaxis Ca_Mobilization->Chemotaxis Degranulation Degranulation PKC_Activation->Degranulation CD11b Upregulation CD11b Upregulation PKC_Activation->CD11b Upregulation Akt_Activation->Chemotaxis

References

Danirixin: A Potent and Selective Tool for Interrogating CXCR2 Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Danirixin (GSK1325756) is a small molecule, diaryl urea-based antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2] As a selective and reversible inhibitor, this compound serves as an invaluable tool for elucidating the intricate signaling pathways governed by CXCR2, a key receptor in neutrophil chemotaxis and activation.[1][3] This document provides detailed application notes and experimental protocols for utilizing this compound to study CXCR2 signaling in various research contexts.

CXCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils and plays a critical role in mediating their migration to sites of inflammation in response to ELR+ chemokines such as CXCL1, CXCL5, and CXCL8 (IL-8).[4] Dysregulated CXCR2 signaling is implicated in a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS), making it a significant target for therapeutic intervention. This compound's high affinity and selectivity for CXCR2 over the closely related CXCR1 allow for precise investigation of CXCR2-specific functions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, facilitating its effective application in experimental design.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpeciesAssay SystemValueReference(s)
pIC50 (Binding) HumanCHO cells expressing human CXCR27.9
IC50 (CXCL8 Binding) HumanCHO cells expressing human CXCR212.5 nM
Selectivity HumanCHO cells expressing CXCR1 vs. CXCR278-fold
Kb (Ca2+ Mobilization) HumanCHO cells expressing human CXCR2 (vs. CXCL8)6.5 nM
pA2 (Ca2+ Mobilization) HumanCHO cells expressing human CXCR2 (vs. CXCL8)8.44
pIC50 (CD11b Upregulation) HumanWhole blood (vs. CXCL1)6.3
pIC50 (CD11b Upregulation) RatWhole blood (vs. CXCL2)6.05

Table 2: In Vivo Efficacy of this compound in Rat Models of Lung Inflammation

ModelChallenge AgentRoute of AdministrationED50Reference(s)
Neutrophil Influx Aerosolized LPSOral1.4 mg/kg
Neutrophil Influx OzoneOral16 mg/kg

CXCR2 Signaling Pathways

This compound's mechanism of action is the competitive antagonism of ligand binding to CXCR2, thereby inhibiting the downstream signaling cascades that lead to neutrophil activation and migration. A diagram of the canonical CXCR2 signaling pathway is provided below.

CXCR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCLs CXCL1, CXCL5, CXCL8 (IL-8) CXCR2 CXCR2 CXCLs->CXCR2 Binding G_protein Gαi/βγ CXCR2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3Kγ G_protein->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt PI3K->Akt Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis & Migration Ca_release->Chemotaxis MAPK p38/ERK MAPK PKC->MAPK Akt->MAPK MAPK->Chemotaxis CD11b CD11b Upregulation (Adhesion) MAPK->CD11b Degranulation Degranulation MAPK->Degranulation This compound This compound This compound->CXCR2 Inhibition

Figure 1: Simplified CXCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to study CXCR2 signaling using this compound.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay quantitatively assesses the effect of this compound on neutrophil migration towards a chemoattractant gradient.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis isolate_neutrophils 1. Isolate neutrophils from whole blood add_cells 6. Add neutrophils +/- this compound to upper chamber isolate_neutrophils->add_cells prepare_chemoattractant 2. Prepare chemoattractant (e.g., CXCL8) add_chemoattractant 4. Add chemoattractant to lower chamber prepare_chemoattractant->add_chemoattractant prepare_this compound 3. Prepare this compound dilutions prepare_this compound->add_cells place_membrane 5. Place porous membrane over lower chamber add_chemoattractant->place_membrane place_membrane->add_cells incubate 7. Incubate at 37°C add_cells->incubate remove_non_migrated 8. Remove non-migrated cells incubate->remove_non_migrated stain_migrated 9. Stain migrated cells on membrane underside remove_non_migrated->stain_migrated quantify 10. Quantify migrated cells (microscopy or plate reader) stain_migrated->quantify

Figure 2: Workflow for the neutrophil chemotaxis assay using a Boyden chamber.

Materials:

  • Isolated human or rodent neutrophils

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pores)

  • Chemoattractant (e.g., recombinant human CXCL8)

  • This compound

  • Assay medium (e.g., HBSS with 0.1% BSA)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh heparinized whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran sedimentation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in assay medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • Prepare the chemoattractant (e.g., 10 nM CXCL8) in assay medium.

  • Assay Assembly:

    • Add 25 µL of the chemoattractant solution to the lower wells of the Boyden chamber. For negative controls, add assay medium alone.

    • Carefully place the polycarbonate membrane over the lower wells, avoiding air bubbles.

    • Assemble the chamber.

  • Cell Treatment and Loading:

    • In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.

    • Add 50 µL of the treated neutrophil suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified 5% CO2 incubator.

  • Analysis:

    • After incubation, disassemble the chamber and remove the membrane.

    • Wipe away the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields. Alternatively, for high-throughput analysis, migrated cells can be quantified using a plate reader-based method (e.g., measuring ATP content of lysed cells).

  • Data Interpretation: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block the transient increase in intracellular calcium concentration that occurs upon CXCR2 activation.

Materials:

  • Isolated neutrophils

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM)

  • This compound

  • CXCR2 agonist (e.g., CXCL8)

  • Fluorometric plate reader or flow cytometer with UV excitation capability

  • HBSS with and without calcium

Protocol:

  • Cell Loading:

    • Resuspend isolated neutrophils (1-5 x 10^6 cells/mL) in HBSS without calcium.

    • Add the calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM) and incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS without calcium to remove extracellular dye.

    • Resuspend the cells in HBSS with calcium.

  • Treatment:

    • Aliquot the loaded cells into a 96-well plate suitable for fluorescence measurements.

    • Add various concentrations of this compound or vehicle and incubate for 15-30 minutes.

  • Measurement:

    • Place the plate in the fluorometric plate reader and set the appropriate excitation and emission wavelengths (e.g., for Fura-2, ratiometric measurement of emission at 510 nm with excitation at 340 nm and 380 nm).

    • Establish a baseline fluorescence reading for each well.

    • Inject the CXCR2 agonist (e.g., CXCL8) into each well and immediately begin recording the fluorescence signal over time (typically for 2-5 minutes).

  • Data Analysis: The change in intracellular calcium is proportional to the ratio of fluorescence intensities at the two excitation wavelengths. Calculate the peak fluorescence ratio for each condition and determine the inhibitory effect of this compound.

CD11b Upregulation Assay (Flow Cytometry)

This protocol assesses the effect of this compound on the activation-induced expression of the adhesion molecule CD11b on the neutrophil surface.

Materials:

  • Fresh whole blood or isolated neutrophils

  • This compound

  • CXCR2 agonist (e.g., CXCL1 or CXCL8)

  • Fluorochrome-conjugated anti-CD11b antibody

  • Isotype control antibody

  • RBC lysis buffer

  • FACS buffer (PBS with 1% BSA, 0.1% sodium azide)

  • Flow cytometer

Protocol:

  • Treatment:

    • Aliquot 100 µL of whole blood or isolated neutrophils into flow cytometry tubes.

    • Add various concentrations of this compound or vehicle and incubate for 15 minutes at 37°C.

    • Add the CXCR2 agonist and incubate for a further 15-30 minutes at 37°C.

  • Staining:

    • Place the tubes on ice to stop the reaction.

    • Add the anti-CD11b antibody or isotype control and incubate for 30 minutes in the dark on ice.

  • Lysis and Fixation (for whole blood):

    • Add RBC lysis buffer and incubate for 10-15 minutes at room temperature in the dark.

    • Centrifuge the tubes, discard the supernatant, and wash the cell pellet with FACS buffer.

  • Acquisition:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer, gating on the neutrophil population based on forward and side scatter properties.

  • Data Analysis: Determine the median fluorescence intensity (MFI) of CD11b staining for each condition. Calculate the percentage of inhibition of CD11b upregulation by this compound.

In Vivo LPS-Induced Lung Inflammation Model in Rats

This in vivo model evaluates the efficacy of orally administered this compound in reducing neutrophil influx into the lungs following an inflammatory challenge.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Lipopolysaccharide (LPS) from E. coli

  • This compound formulation for oral gavage

  • Vehicle control

  • Anesthesia

  • Bronchoalveolar lavage (BAL) equipment

  • Cell counting materials

Protocol:

  • Acclimatization and Dosing:

    • Acclimatize rats for at least one week before the experiment.

    • Administer this compound or vehicle by oral gavage at the desired dose (e.g., 0.3-30 mg/kg) at a specified time point before the LPS challenge (e.g., 1-2 hours).

  • LPS Challenge:

    • Anesthetize the rats.

    • Instill a solution of LPS (e.g., 10-100 µg in saline) intratracheally or via aerosol inhalation to induce lung inflammation.

  • Sample Collection:

    • At a predetermined time after the LPS challenge (e.g., 4-6 hours), humanely euthanize the animals.

    • Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.

  • Analysis:

    • Determine the total cell count in the BAL fluid.

    • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the number and percentage of neutrophils.

  • Data Interpretation: Compare the number of neutrophils in the BAL fluid of this compound-treated animals to that of vehicle-treated animals to determine the in vivo efficacy in inhibiting neutrophil migration.

Conclusion

This compound is a powerful and specific pharmacological tool for investigating the role of CXCR2 in health and disease. Its well-characterized potency, selectivity, and reversible nature make it ideal for a wide range of in vitro and in vivo studies. The protocols outlined in this document provide a foundation for researchers to effectively utilize this compound to dissect CXCR2 signaling pathways, screen for novel anti-inflammatory compounds, and explore the therapeutic potential of CXCR2 antagonism.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Bioavailability of Danirixin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of Danirixin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low and variable oral bioavailability of this compound?

A1: The low and variable oral bioavailability of this compound primarily stems from its pH-dependent solubility and potential for rapid precipitation in the gastrointestinal tract.

  • pH-Dependent Solubility: this compound is a weakly basic compound with its highest solubility in acidic environments (pH < 2).[1] As it transitions from the acidic environment of the stomach to the more neutral pH of the small intestine, its solubility dramatically decreases, leading to precipitation and reduced absorption.

  • High Inter-subject Variability: Clinical studies have shown substantial inter-subject variability in the exposure to this compound, which can be exacerbated by factors that increase gastric pH, such as the co-administration of acid-reducing agents (e.g., omeprazole).[1][2]

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the low bioavailability of this compound. These include:

  • Salt Formation: Utilizing a salt form of this compound, such as the hydrobromide salt, has been shown to improve biopharmaceutical properties and reduce pharmacokinetic variability compared to the free base.[3][4] The salt form can lead to more rapid dissolution and the generation of a temporary supersaturated state, which can enhance absorption.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution rate by converting the drug into an amorphous form and increasing its wettability.

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) can maintain this compound in a solubilized state within lipid droplets as it transits through the GI tract, facilitating its absorption.

Q3: How does co-administration of food or acid-reducing agents affect this compound's bioavailability?

A3: Both food and acid-reducing agents can significantly impact the bioavailability of this compound.

  • Food Effect: Administration of this compound with a high-fat meal has been observed to reduce the rate of absorption (lower Cmax), although the overall extent of absorption (AUC) may be less affected.

  • Acid-Reducing Agents: Co-administration with proton pump inhibitors like omeprazole can significantly decrease the absorption of this compound free base due to the increase in gastric pH, which lowers its solubility. However, studies have indicated that the hydrobromide salt of this compound is less susceptible to this effect.

Data Presentation

Table 1: pH-Dependent Solubility of this compound Free Base

pHSolubility (µg/mL)
2.0> 1000
4.0< 10
6.0< 10
8.0< 10

Table 2: Pharmacokinetic Parameters of this compound Formulations in Healthy Elderly Subjects (Fasted State with Omeprazole)

FormulationGeometric Mean AUC (0-t) (ng.h/mL)Geometric Mean Cmax (ng/mL)Coefficient of Variation (CVb%) for AUC and Cmax
Immediate-Release (IR)13520.8>100%
Bioenhanced Formulation 121332.2>100%
Bioenhanced Formulation 230448.9>100%

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))

  • Organic solvent (e.g., Dichloromethane, Ethanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve a specific ratio of this compound and the hydrophilic polymer (e.g., 1:5 w/w) in a suitable organic solvent with stirring until a clear solution is obtained.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator at an elevated temperature (e.g., 40-60°C) under reduced pressure.

  • Drying: Transfer the resulting solid mass to a vacuum oven and dry at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), and in vitro dissolution studies to confirm the amorphous state of the drug and its enhanced dissolution profile.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

This protocol outlines the steps to develop a SEDDS for this compound.

Materials:

  • This compound

  • Oil (e.g., medium-chain triglycerides, oleic acid)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol, PEG 400)

  • Vortex mixer

  • Water bath

Procedure:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • For each mixture, add a small amount of this compound.

    • Titrate each mixture with water dropwise, under gentle agitation, and observe the formation of an emulsion.

    • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region of the phase diagram.

    • Accurately weigh the components and mix them in a glass vial.

    • Add the required amount of this compound to the mixture and vortex until a clear and homogenous solution is formed. Gentle heating in a water bath may be used to facilitate dissolution.

  • Characterization:

    • Self-Emulsification Assessment: Add a small volume of the prepared SEDDS to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation and observe the time it takes to form a clear or slightly opalescent emulsion.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.

    • In Vitro Dissolution Studies: Perform dissolution testing of the this compound-loaded SEDDS in a suitable dissolution medium.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization & Evaluation start Low Bioavailability of this compound strategy Select Enhancement Strategy start->strategy sd Solid Dispersion strategy->sd Amorphous Form sedds SEDDS strategy->sedds Lipid-Based salt Salt Formation strategy->salt Improved Solubility physicochem Physicochemical Characterization (DSC, XRD) sd->physicochem sedds->physicochem salt->physicochem dissolution In Vitro Dissolution pk_study In Vivo Pharmacokinetic Study dissolution->pk_study physicochem->dissolution bioavailability Improved Bioavailability pk_study->bioavailability

Caption: Experimental workflow for enhancing this compound's bioavailability.

CXCR2_signaling_pathway ligand CXCLs (e.g., CXCL8) cxcr2 CXCR2 Receptor ligand->cxcr2 This compound This compound This compound->cxcr2 Antagonist g_protein Gαi & Gβγ cxcr2->g_protein pi3k PI3K g_protein->pi3k plc PLC g_protein->plc ras Ras g_protein->ras mapk MAPK (p38) g_protein->mapk jak JAK/STAT g_protein->jak akt Akt pi3k->akt downstream Neutrophil Chemotaxis, Activation, & Survival akt->downstream pkc PKC plc->pkc pkc->downstream erk Erk ras->erk erk->downstream mapk->downstream jak->downstream

Caption: Simplified CXCR2 signaling pathway targeted by this compound.

References

Danirixin Dose-Response Curve Optimization In Vitro: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing in vitro dose-response experiments with Danirixin. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key quantitative data to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (GSK1325756) is a selective and reversible antagonist of the CXC chemokine receptor 2 (CXCR2).[1][2] It functions by competitively binding to CXCR2, thereby inhibiting the downstream signaling pathways activated by its cognate chemokines, such as CXCL8 (IL-8).[1][3][4] This antagonism effectively blocks neutrophil chemotaxis and activation, which are key processes in inflammatory responses.

Q2: What are the key in vitro parameters to consider when designing a this compound dose-response experiment?

When designing an in vitro experiment with this compound, it is crucial to consider the following:

  • Cell System: The choice of cells is critical. Assays are often performed using cell lines engineered to express human CXCR2, such as Chinese hamster ovary (CHO) cells, or with primary cells like neutrophils.

  • Ligand/Agonist: The selection and concentration of the CXCR2 agonist (e.g., CXCL1, CXCL2, or CXCL8) will significantly influence the dose-response curve.

  • Assay Endpoint: The measured outcome will determine the nature of the dose-response relationship. Common endpoints include calcium mobilization, inhibition of ligand binding, and measurement of downstream effector functions like neutrophil activation (e.g., CD11b expression).

  • Compound Solubility: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is essential to ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that could cause cellular toxicity (typically ≤0.1%).

Q3: What are the expected IC50 or pIC50 values for this compound in vitro?

The inhibitory potency of this compound can vary depending on the specific assay conditions. The following table summarizes reported values:

Assay TypeTarget/Cell LineLigandParameterValueReference
Ligand BindingCHO-expressed human CXCR2CXCL8 (IL-8)IC5012.5 nM
Ligand BindingCHO-expressed human CXCR2-pIC507.9
Calcium Mobilization-CXCL8KB6.5 nM
Calcium Mobilization-CXCL8pA28.44
Neutrophil Activation (CD11b expression)Human whole bloodCXCL1pIC506.3
Neutrophil Activation (CD11b expression)Rat whole bloodCXCL2pIC506.05

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol outlines a general procedure to measure the effect of this compound on CXCL8-induced calcium mobilization in CXCR2-expressing cells.

Materials:

  • CXCR2-expressing cells (e.g., CHO-hCXCR2)

  • This compound

  • CXCL8 (human recombinant)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • DMSO

Procedure:

  • Cell Preparation:

    • Culture CXCR2-expressing cells to the appropriate density.

    • On the day of the assay, harvest the cells and wash them with assay buffer.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

    • After incubation, wash the cells to remove excess dye and resuspend them in assay buffer at the desired concentration.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations. Ensure the final DMSO concentration is constant across all wells.

  • Assay Performance:

    • Dispense the cell suspension into a microplate.

    • Add the various concentrations of this compound to the wells and incubate for a predetermined time to allow for receptor binding.

    • Measure the baseline fluorescence using a plate reader equipped for fluorescence measurement.

    • Add a pre-determined concentration of CXCL8 to stimulate the cells.

    • Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the percentage of inhibition (relative to the CXCL8-only control) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Neutrophil Activation Assay (CD11b Upregulation)

This protocol describes a method to assess the inhibitory effect of this compound on chemokine-induced neutrophil activation by measuring the surface expression of CD11b.

Materials:

  • Freshly isolated human or rat whole blood or purified neutrophils

  • This compound

  • CXCL1 (for human neutrophils) or CXCL2 (for rat neutrophils)

  • Fluorescently labeled anti-CD11b antibody

  • Red blood cell lysis buffer

  • FACS buffer (e.g., PBS with 1% BSA)

  • DMSO

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in an appropriate buffer.

  • Cell Treatment:

    • Aliquot whole blood or purified neutrophils into tubes.

    • Add the different concentrations of this compound and incubate for a specific period.

    • Add the chemokine (CXCL1 or CXCL2) to stimulate the neutrophils and incubate.

  • Staining and Analysis:

    • Stop the stimulation by adding cold FACS buffer.

    • Add the fluorescently labeled anti-CD11b antibody and incubate on ice, protected from light.

    • If using whole blood, lyse the red blood cells using a lysis buffer.

    • Wash the cells with FACS buffer and resuspend them for flow cytometry analysis.

    • Acquire the samples on a flow cytometer and analyze the mean fluorescence intensity (MFI) of CD11b on the neutrophil population.

  • Data Analysis:

    • Calculate the percentage of inhibition of CD11b upregulation for each this compound concentration relative to the chemokine-only control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the pIC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicates - Inconsistent cell seeding density.- Pipetting errors during compound or reagent addition.- Edge effects in the microplate.- Ensure a homogenous cell suspension before plating.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with buffer/media.
Flat or non-sigmoidal dose-response curve - The tested concentration range is too narrow or not appropriate.- The compound is inactive under the assay conditions.- The assay is not sensitive enough to detect a response.- Test a wider range of this compound concentrations (e.g., from pM to µM).- Verify the integrity and activity of the this compound stock solution.- Optimize assay parameters such as cell number, agonist concentration, and incubation time.
IC50 value significantly different from published data - Differences in experimental conditions (cell type, agonist concentration, incubation time, etc.).- Incorrect concentration of the this compound stock solution.- Cell line health and passage number.- Carefully review and align your protocol with published methods.- Verify the concentration of your stock solution.- Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase.
Poor maximum inhibition - The concentration of the agonist (e.g., CXCL8) is too high.- this compound is not reaching its target effectively (e.g., poor solubility).- Perform an agonist dose-response curve to determine an EC80 concentration for stimulation.- Ensure this compound is fully dissolved and the final DMSO concentration is optimal.

Visualizations

CXCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL8 CXCL8 (IL-8) CXCR2 CXCR2 CXCL8->CXCR2 Binds & Activates This compound This compound This compound->CXCR2 Blocks G_Protein Gαi/Gβγ CXCR2->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces Neutrophil_Activation Neutrophil Activation (e.g., CD11b upregulation) DAG->Neutrophil_Activation Leads to Ca_Mobilization->Neutrophil_Activation Contributes to Dose_Response_Workflow start Start cell_prep Prepare CXCR2-expressing cells (e.g., CHO-hCXCR2 or neutrophils) start->cell_prep incubation Incubate cells with this compound cell_prep->incubation compound_prep Prepare serial dilutions of this compound compound_prep->incubation stimulation Stimulate cells with CXCR2 agonist (e.g., CXCL8) incubation->stimulation measurement Measure assay endpoint (e.g., Calcium flux, CD11b expression) stimulation->measurement data_analysis Analyze data and plot dose-response curve measurement->data_analysis end Determine IC50/pIC50 data_analysis->end Troubleshooting_Flowchart start Inconsistent Dose-Response Curve check_variability High variability between replicates? start->check_variability check_curve_shape Flat or non-sigmoidal curve? check_variability->check_curve_shape No solution_variability Review pipetting technique. Check cell plating consistency. Avoid edge effects. check_variability->solution_variability Yes check_ic50 IC50 different from expected? check_curve_shape->check_ic50 No solution_curve_shape Expand concentration range. Verify compound activity. Optimize assay parameters. check_curve_shape->solution_curve_shape Yes solution_ic50 Align protocol with literature. Verify stock concentration. Check cell health and passage number. check_ic50->solution_ic50 Yes end Optimized Results check_ic50->end No solution_variability->end solution_curve_shape->end solution_ic50->end

References

Danirixin Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Danirixin, a selective and reversible antagonist of the CXC chemokine receptor 2 (CXCR2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound in your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in the accurate interpretation of your research findings.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound for its primary target, CXCR2?

This compound is a high-affinity antagonist of CXCR2 with an IC50 of 12.5 nM for CXCL8 binding.[1][2] It demonstrates significant selectivity for CXCR2 over the closely related CXCR1, with a 78-fold higher affinity for CXCR2.[3][4]

Q2: Has the off-target profile of this compound been formally assessed?

Yes, an early form of this compound (GSK1325756A) was screened against a CEREP panel of 50 targets at a concentration of 1 µM. The results showed that this compound did not inhibit binding at any of these non-CXCR2 targets by more than 21%, indicating a high degree of selectivity at this concentration.[3]

Q3: Are there any theoretical off-target concerns based on this compound's chemical structure?

This compound belongs to the diaryl urea chemical class. This structural motif is recognized as a "privileged structure" in medicinal chemistry and is found in numerous kinase inhibitors, particularly those that bind to the "DFG-out" conformation of the kinase hinge region. Therefore, while this compound is designed to be a selective CXCR2 antagonist, its chemical scaffold suggests a potential for off-target interactions with protein kinases.

Q4: What are the known adverse events associated with this compound in clinical trials?

Clinical trials with this compound have reported some adverse events, including an increased incidence of exacerbations and pneumonia in some COPD patients at a 50 mg dose. However, in a study of hospitalized influenza patients, adverse events were generally of mild or moderate intensity and not considered treatment-related. It is important to note that these clinical observations are not definitively linked to off-target effects and could be related to the on-target pharmacology of CXCR2 inhibition or other factors.

Troubleshooting Guide: Unexpected Experimental Outcomes

Issue 1: I'm observing a cellular phenotype that is not consistent with the known function of CXCR2.

This could be indicative of an off-target effect. Here is a troubleshooting workflow to consider:

A Unexpected Phenotype Observed B Perform Dose-Response Curve Compare phenotypic EC50 with CXCR2 IC50 A->B C Is there a significant discrepancy in potency? B->C D Use a structurally unrelated CXCR2 antagonist C->D Yes G Phenotype likely due to on-target CXCR2 inhibition C->G No E Is the phenotype replicated? D->E F Consider Off-Target Effect E->F No E->G Yes H Perform Rescue Experiment (e.g., overexpress CXCR2) F->H I Is the phenotype rescued? H->I I->F No I->G Yes

Caption: Troubleshooting decision tree for unexpected phenotypes.

Issue 2: My compound is showing toxicity in cell lines at concentrations required for CXCR2 inhibition.

This could be due to on-target or off-target toxicity.

  • To investigate off-target toxicity:

    • Screen this compound against a panel of known toxicity-related targets (e.g., hERG, various cytochrome P450 enzymes).

    • Perform a counter-screen in a cell line that does not express CXCR2. If toxicity persists, it is likely due to off-target effects.

  • To investigate on-target toxicity:

    • Use genetic methods (e.g., siRNA or CRISPR) to modulate the expression of CXCR2 and observe if it mimics the observed toxicity.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's on-target activity and its selectivity profile from the CEREP screen.

Table 1: On-Target Activity of this compound

ParameterValueSpeciesAssayReference
IC50 (CXCL8 binding)12.5 nMHumanRadioligand Binding
pIC507.9HumanRadioligand Binding
Kb6.5 nMHumanCa2+ Mobilization
pA28.44HumanCa2+ Mobilization
Selectivity (CXCR2/CXCR1)78-foldHumanRadioligand Binding

Table 2: this compound Off-Target Selectivity Panel (CEREP Screen)

Target ClassNumber of TargetsScreening ConcentrationResultReference
Receptors, Ion Channels, Transporters501 µMNo significant binding (>21% inhibition)

Note: The specific constituents of the 50-target CEREP panel used in the original study are not publicly available. A representative list of targets often included in such safety panels can be found in resources from commercial providers like Eurofins Discovery (e.g., SafetyScreen44 Panel).

Key Signaling Pathways

The following diagram illustrates the CXCR2 signaling pathway, the primary target of this compound.

cluster_membrane Cell Membrane CXCR2 CXCR2 G_protein Gαi/βγ CXCR2->G_protein PLC PLCβ G_protein->PLC Gβγ PI3K PI3K G_protein->PI3K Gβγ AC Adenylyl Cyclase G_protein->AC Gαi CXCLs CXCLs (e.g., CXCL8) CXCLs->CXCR2 This compound This compound This compound->CXCR2 PIP2 PIP2 PLC->PIP2 Akt Akt PI3K->Akt cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Responses Cellular Responses (Chemotaxis, Degranulation) Ca_release->Cellular_Responses PKC->Cellular_Responses Akt->Cellular_Responses

Caption: Simplified CXCR2 signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments to identify potential off-target effects of this compound. These should be adapted and optimized for your specific experimental system.

Protocol 1: Kinome-Wide Off-Target Profiling using Competition Binding Assay (e.g., KINOMEscan™)

This method assesses the ability of this compound to compete with a known ligand for the active site of a large panel of kinases.

A Prepare Kinase Panel (e.g., 400+ kinases tagged with DNA) C Incubate kinase, immobilized ligand, and this compound (or DMSO control) A->C B Immobilize an active-site directed ligand on a solid support B->C D Wash to remove unbound components C->D E Quantify amount of kinase bound to the solid support via qPCR of the DNA tag D->E F Calculate Percent of Control: (this compound signal / DMSO signal) x 100 E->F G Identify Potential Off-Target Kinases (low % of control indicates strong binding) F->G A Synthesize an affinity-tagged version of this compound (e.g., biotinylated this compound) B Incubate tagged this compound with cell lysate A->B C Capture this compound and its binding partners using affinity resin (e.g., streptavidin beads) B->C D Wash beads to remove non-specific binders C->D E Elute bound proteins D->E F Separate proteins by SDS-PAGE and perform in-gel digestion (e.g., with trypsin) E->F G Analyze peptides by LC-MS/MS F->G H Identify proteins using a database search G->H I Compare results to a negative control (e.g., beads only or a scrambled probe) to identify specific interactors H->I

References

Technical Support Center: Managing Danirixin Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on maintaining the stability of Danirixin in long-term experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is critical for maintaining this compound's stability. For long-term storage, follow these guidelines:

FormStorage TemperatureDuration
Solid Powder -20°C3 years[1]
4°C2 years[1]
In Solvent (e.g., DMSO) -80°C2 years[1][2]
-20°C1 year[2]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Q2: How should I prepare this compound stock and working solutions?

A2: this compound has poor solubility in water. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of this compound. For in vitro experiments, a stock solution of up to 100 mg/mL in DMSO can be prepared, which may require sonication to fully dissolve. For in vivo studies, a common formulation involves a multi-step dilution, for example: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Always prepare aqueous working solutions fresh for each experiment.

Q3: My experimental results with this compound are inconsistent over time. What could be the cause?

A3: Inconsistent results in long-term experiments can often be attributed to the degradation of this compound in the experimental medium. The stability of small molecules in aqueous solutions, such as cell culture media, can be influenced by factors like pH, temperature, and light exposure. To ensure a consistent effective concentration, it is best practice to change the medium and re-administer freshly diluted this compound every 24-48 hours.

Q4: How does this compound exert its biological effect?

A4: this compound is a selective and reversible antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 is a G-protein coupled receptor that, upon binding to its chemokine ligands (e.g., CXCL1, CXCL8), activates several downstream signaling pathways. These pathways, including PI3K/Akt, PLC/PKC, and MAPK/ERK, are involved in neutrophil chemotaxis and activation. By blocking the ligand binding to CXCR2, this compound inhibits these downstream signaling events, thereby reducing the inflammatory response mediated by neutrophils.

Troubleshooting Guides

Issue 1: Loss of this compound Potency in Long-Term Cell Culture
  • Symptom: The observed biological effect of this compound diminishes over the course of a multi-day experiment.

  • Possible Cause: Degradation of this compound in the cell culture medium at 37°C.

  • Troubleshooting Steps:

    • Increase Media Changes: Replace the culture medium with fresh medium containing the desired concentration of this compound every 24 hours.

    • Optimize Storage of Stock Solutions: Ensure DMSO stock solutions are stored at -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

    • Protect from Light: Store and incubate experimental plates in the dark to minimize potential photodegradation.

    • Verify Concentration: If possible, quantify the concentration of this compound in the culture medium over time using a validated analytical method like HPLC to determine its stability under your specific experimental conditions.

Issue 2: Precipitation of this compound in Aqueous Buffers or Media
  • Symptom: A visible precipitate forms when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

  • Possible Cause: Poor aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) to avoid solvent-induced artifacts, but sufficient to maintain this compound solubility.

    • Use a Pre-warmed Medium: Gently warming the aqueous medium before adding the this compound stock solution can sometimes improve solubility.

    • Vortex During Dilution: Add the this compound stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that are prone to precipitation.

    • Consider Solubilizing Excipients: For specific applications, the use of solubilizing agents like PEG300 and Tween-80 may be necessary, as indicated in the in vivo formulation.

Issue 3: Variability Between Experimental Replicates
  • Symptom: High variability is observed in the biological readout between replicate wells or experiments.

  • Possible Cause: Inconsistent final concentration of this compound due to handling or adsorption to labware.

  • Troubleshooting Steps:

    • Pipetting Technique: Use calibrated pipettes and ensure accurate and consistent pipetting, especially with viscous DMSO stock solutions.

    • Labware Material: Be aware that hydrophobic compounds can adsorb to certain plastics. If significant adsorption is suspected, consider using low-adsorption plasticware or glass vials for preparing and storing working solutions. Pre-coating labware with a solution of a non-interfering protein like bovine serum albumin (BSA) can sometimes mitigate this issue.

    • Consistent Mixing: Ensure thorough mixing of all solutions at each dilution step.

Quantitative Stability Data (Hypothetical)

The following tables present hypothetical data from forced degradation studies to illustrate the expected stability profile of this compound under various stress conditions. Note: This data is for illustrative purposes only and is based on typical degradation patterns of similar small molecules. Actual stability should be determined empirically.

Table 1: Hypothetical Degradation of this compound in Aqueous Solution at 37°C

pHTime (hours)% this compound Remaining
3.0 (Acidic) 0100
2485
4870
7255
7.4 (Neutral) 0100
2495
4890
7285
9.0 (Basic) 0100
2480
4865
7250

Table 2: Hypothetical Degradation of this compound under Oxidative, Thermal, and Photolytic Stress

Stress ConditionDuration% this compound Remaining
Oxidative (3% H₂O₂) 24 hours75
Thermal (60°C) 48 hours88
Photolytic (UV light) 8 hours82

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound.

1. Preparation of this compound Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a suitable organic solvent.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix equal volumes of the stock solution with 1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix equal volumes of the stock solution with 1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

  • Thermal Degradation: Store the solid this compound powder in a temperature-controlled oven at 60°C.

  • Photolytic Degradation: Expose a solution of this compound (in a transparent container) to a UV light source.

3. Sample Collection and Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a high-performance liquid chromatography (HPLC) method suitable for separating this compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium formate, pH 3.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity: Demonstrate that the method can resolve this compound from its degradation products by analyzing the samples from the forced degradation study.

3. Sample Analysis:

  • Inject the prepared samples from the stability studies onto the HPLC system.

  • Record the chromatograms and integrate the peak areas for this compound and any degradation products.

Visualizations

CXCR2_Signaling_Pathway Ligand CXCLs (e.g., CXCL1, CXCL8) CXCR2 CXCR2 Receptor Ligand->CXCR2 Binds & Activates This compound This compound This compound->CXCR2 Blocks G_protein Gαβγ CXCR2->G_protein Activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma MAPK MAPK/ERK G_alpha->MAPK PLC PLC G_beta_gamma->PLC PI3K PI3K G_beta_gamma->PI3K Cellular_Response Neutrophil Chemotaxis & Activation PLC->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response MAPK->Cellular_Response

Caption: this compound blocks the CXCR2 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution (DMSO) Working Prepare Fresh Working Solution Stock->Working Treat Treat Cells/System Working->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate MediaChange Change Media with Fresh this compound (daily) Incubate->MediaChange for long-term Assay Perform Biological Assay Incubate->Assay MediaChange->Treat Data Analyze Data Assay->Data

Caption: Workflow for long-term experiments with this compound.

Troubleshooting_Logic Start Inconsistent Results? Check_Storage Check Stock Solution Storage & Aliquoting Start->Check_Storage Yes End Consistent Results Start->End No Check_Prep Review Solution Preparation Protocol Check_Storage->Check_Prep Check_Media_Change Increase Frequency of Media Change Check_Prep->Check_Media_Change Check_Adsorption Consider Labware Adsorption Check_Media_Change->Check_Adsorption Check_Adsorption->End

Caption: Troubleshooting logic for inconsistent results.

References

Danirixin Solubility & Handling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues with Danirixin in Dimethyl Sulfoxide (DMSO). This guide offers frequently asked questions, detailed experimental protocols, and quantitative data to ensure successful preparation and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in DMSO. What are the common causes?

A1: Difficulty in dissolving this compound in DMSO can stem from several factors. Firstly, the purity and water content of the DMSO are critical; DMSO is highly hygroscopic and absorbed moisture can significantly reduce its solvating power for this compound.[1][2] It is crucial to use fresh, anhydrous, high-purity DMSO.[1][2][3] Secondly, the concentration you are trying to achieve may exceed this compound's solubility limit under your specific conditions. Lastly, insufficient mixing or energy to overcome the compound's crystal lattice energy can also be a factor.

Q2: What is the expected solubility of this compound in DMSO?

A2: The reported solubility of this compound in DMSO varies across different suppliers, which may be due to differences in the crystalline form of the compound or the quality of the DMSO used. For a clear comparison, refer to the quantitative data summary table below. It is always recommended to start with a lower concentration and gradually increase it to determine the maximum solubility with your specific batch of this compound and DMSO.

Q3: My this compound powder is not dissolving even at a concentration that is reported to be soluble. What can I do?

A3: If you encounter poor solubility, several techniques can be employed. Gentle warming of the solution in a water bath (e.g., up to 37-45°C) can help increase the kinetic energy and facilitate dissolution. Additionally, sonication in a water bath for 10-15 minutes can be an effective method to break down particle aggregates and enhance solubility. Vigorous vortexing for 1-2 minutes is also a standard initial step.

Q4: My this compound stock solution in DMSO appears clear at first, but a precipitate forms over time. Why is this happening and how can I prevent it?

A4: Precipitation upon storage can be due to several reasons. The stock solution might be supersaturated, and crystallization occurs over time. To prevent this, ensure your stock concentration is within the stable solubility range. Another common cause is the absorption of atmospheric moisture by the DMSO, which reduces the solubility of this compound. It is crucial to aliquot the stock solution into smaller, single-use vials to minimize exposure to air and prevent repeated freeze-thaw cycles, which can also affect stability. Store aliquots at -20°C or -80°C as recommended.

Q5: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous cell culture medium. How can I avoid this?

A5: This phenomenon, often called "salting out" or "solvent shock," is common when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous buffer. To mitigate this, perform serial dilutions of your DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous medium. This gradual change in solvent polarity can help maintain the compound's solubility. Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in DMSO from various sources.

Supplier/SourceReported Solubility in DMSO (mg/mL)Molar Concentration (mM)Notes
Selleck Chemicals88199.14Recommends using fresh DMSO as moisture can reduce solubility.
MedchemExpress100226.30Mentions the need for ultrasonic treatment.
TargetMol60135.78Recommends sonication.
Sigma-Aldrich2~4.53Specifies that warming is required for a clear solution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol provides a standardized method for dissolving this compound in DMSO.

  • Preparation: Allow the vial of this compound powder and a fresh, unopened bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder to achieve the desired stock concentration. It is advisable to start with a concentration at the lower end of the reported solubility range (e.g., 2-10 mg/mL).

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.

  • Gentle Heating (if necessary): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

  • Final Inspection: Once the solution is clear and free of visible particles, it is ready for use or storage.

  • Storage: Aliquot the stock solution into smaller, single-use, airtight vials to minimize exposure to moisture and prevent repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Serial Dilution of this compound for Cell-Based Assays

This protocol outlines a method to minimize precipitation when diluting a this compound DMSO stock into an aqueous medium.

  • Prepare Intermediate DMSO Dilutions: From your concentrated this compound stock solution in DMSO, prepare a series of intermediate dilutions in fresh, anhydrous DMSO. For example, if your stock is 10 mM and your final desired concentration in the assay is 10 µM, you could prepare intermediate dilutions of 1 mM and 100 µM in DMSO.

  • Pre-warm Aqueous Medium: Warm your cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C).

  • Final Dilution: Add a small volume of the final intermediate DMSO dilution to the pre-warmed aqueous medium while gently vortexing or swirling. This ensures rapid mixing and minimizes localized high concentrations of the compound and DMSO.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the aqueous medium without the compound. This is crucial for assessing any effects of the solvent on your experimental system.

Visualizations

This compound Mechanism of Action: CXCR2 Signaling Pathway

This compound is a selective and reversible antagonist of the C-X-C chemokine receptor 2 (CXCR2). It competitively inhibits the binding of chemokines like CXCL8 (IL-8), thereby blocking downstream signaling pathways involved in neutrophil chemotaxis and activation.

CXCR2_Signaling_Pathway This compound's Inhibition of the CXCR2 Signaling Pathway CXCL8 CXCL8 (IL-8) CXCR2 CXCR2 Receptor CXCL8->CXCR2 Binds & Activates This compound This compound This compound->CXCR2 Blocks G_protein G-protein (Gi) CXCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Neutrophil_activation Neutrophil Activation (e.g., CD11b expression) Ca_mobilization->Neutrophil_activation MAPK_pathway MAPK Pathway (e.g., ERK) PKC->MAPK_pathway Activates MAPK_pathway->Neutrophil_activation Chemotaxis Chemotaxis Neutrophil_activation->Chemotaxis Leads to

Caption: this compound blocks CXCL8 binding to CXCR2, inhibiting downstream signaling.

Troubleshooting Workflow for this compound Solubility Issues

This workflow provides a logical sequence of steps to address challenges with dissolving this compound in DMSO.

Troubleshooting_Workflow This compound-DMSO Solubility Troubleshooting Workflow start Start: this compound Powder + Anhydrous DMSO vortex Vortex Vigorously (1-2 mins) start->vortex inspect1 Visually Inspect Solution vortex->inspect1 clear Solution is Clear inspect1->clear Yes not_clear Not Fully Dissolved inspect1->not_clear No end Ready for Use / Storage clear->end sonicate Sonicate in Water Bath (10-15 mins) not_clear->sonicate inspect2 Visually Inspect Solution sonicate->inspect2 inspect2->clear Yes warm Gently Warm to 37°C (5-10 mins) inspect2->warm No inspect3 Visually Inspect Solution warm->inspect3 inspect3->clear Yes reassess Re-evaluate: - Check DMSO quality (use fresh bottle) - Lower the concentration inspect3->reassess No

Caption: A step-by-step guide to troubleshoot this compound solubility in DMSO.

References

Technical Support Center: Mitigating Variability in Danirixin Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in experimental results when working with the CXCR2 antagonist, Danirixin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (GSK1325756) is a potent and selective small molecule antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2] Its mechanism of action is to competitively and reversibly bind to CXCR2, thereby inhibiting the downstream signaling pathways activated by its chemokine ligands, such as CXCL8 (IL-8) and CXCL1.[3] This blockade prevents the recruitment and activation of neutrophils, which are key drivers of inflammation in various diseases.[1][3]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical to maintain the stability and activity of this compound.

  • Storage of Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).

  • Storage of Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year. For short-term storage, -20°C is acceptable for up to one month.

  • Handling: When preparing solutions, ensure the compound is fully dissolved. For in vivo studies, it is recommended to prepare the working solution fresh on the day of the experiment. As with many chemical compounds, it is advisable to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE).

Q3: In which experimental systems has this compound been shown to be effective?

This compound has demonstrated efficacy in a variety of preclinical and clinical settings.

  • In Vitro : this compound effectively inhibits CXCL8-induced calcium mobilization in cells expressing human CXCR2 and blocks CXCL1-induced neutrophil activation (measured by CD11b expression) in human whole blood.

  • In Vivo : In animal models, orally administered this compound has been shown to reduce the influx of neutrophils into the lungs following inflammatory challenges with lipopolysaccharide (LPS) or ozone.

  • Clinical Trials: this compound has been evaluated in clinical trials for inflammatory conditions, most notably Chronic Obstructive Pulmonary Disease (COPD) and influenza.

Troubleshooting Guides

Variability in experimental outcomes can be frustrating. This section addresses common issues encountered during key assays with this compound.

High Background Signal in Control Wells
Potential Cause Recommended Solution
Neutrophil Activation During Isolation: Neutrophils are sensitive and can be easily activated during the isolation process, leading to spontaneous migration or activation.Handle cells gently, keep them on ice whenever possible, and use endotoxin-free reagents. Consider using a standardized neutrophil isolation method to improve consistency.
Presence of Other Chemoattractants: Serum used in the media can contain chemokines and other factors that induce cell migration or activation.Use serum-free media for the assay. If serum is required, heat-inactivate it to denature some of the chemoattractants. Test different lots of media and serum for their effect on background signal.
Contaminated Reagents: Bacterial contamination (e.g., endotoxin/LPS) in reagents can activate neutrophils.Use sterile, endotoxin-free reagents and consumables.
Suboptimal Assay Conditions: Incorrect incubation times or temperatures can lead to increased random cell movement.Optimize the incubation time to maximize the signal-to-noise ratio. Ensure the incubator provides a stable and uniform temperature.
Low or No Inhibitory Effect of this compound
Potential Cause Recommended Solution
Degraded or Inactive this compound: Improper storage or handling can lead to a loss of compound activity.Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively antagonize the chemokine-induced response.Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) of this compound for your specific assay conditions and cell type.
High Chemokine Concentration: An excessively high concentration of the chemokine agonist can overcome the competitive antagonism of this compound.Optimize the chemokine concentration by performing a dose-response curve to find the EC50 (the concentration that gives 50% of the maximal response). Use a concentration at or near the EC80 for inhibition studies.
Low CXCR2 Expression on Cells: The target cells may not express sufficient levels of CXCR2 on their surface.Verify CXCR2 expression on your cells using flow cytometry or western blotting. Be aware that CXCR2 expression can change with cell passage number in cell lines.
Solvent Effects: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can affect cell viability and function.Ensure the final concentration of the solvent in the assay is low (typically <0.5%) and consistent across all wells, including controls. High concentrations of DMSO can inhibit neutrophil chemotaxis.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

AssayTargetCell TypeAgonistPotencyReference
Receptor BindingHuman CXCR2CHO cellsCXCL8 (IL-8)IC50 = 12.5 nM (pIC50 = 7.9)
Receptor BindingHuman CXCR1CHO cells-78-fold lower affinity than for CXCR2
Calcium MobilizationHuman CXCR2CHO cellsCXCL8KB = 6.5 nM (pA2 = 8.44)
Neutrophil Activation (CD11b expression)Human NeutrophilsWhole BloodCXCL1pIC50 = 6.3
Neutrophil Activation (CD11b expression)Rat NeutrophilsWhole BloodCXCL2pIC50 = 6.05

Table 2: In Vivo Efficacy of this compound in Rats

ModelChallengeEndpointRoute of AdministrationPotency (ED50)Reference
Pulmonary InflammationAerosol Lipopolysaccharide (LPS)Neutrophil influx into the lungOral1.4 mg/kg
Pulmonary InflammationOzone ChallengeNeutrophil influx into the lungOral16 mg/kg

Experimental Protocols & Workflows

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

CXCR2 Signaling Pathway

The following diagram illustrates the major signaling pathways activated upon chemokine binding to CXCR2, which are subsequently inhibited by this compound.

CXCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCR2 CXCR2 G_protein Gαi/βγ CXCR2->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt PI3K->Akt Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK MAPK Pathway PKC->MAPK Akt->MAPK MAPK->Chemotaxis Activation Neutrophil Activation MAPK->Activation Chemokine Chemokine (e.g., CXCL8) Chemokine->CXCR2 Binds This compound This compound This compound->CXCR2 Blocks

Caption: CXCR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Neutrophil Chemotaxis Assay

The following workflow outlines a typical Transwell migration assay to assess the inhibitory effect of this compound on neutrophil chemotaxis.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis isolate_neutrophils 1. Isolate human neutrophils from whole blood resuspend_neutrophils 2. Resuspend neutrophils in serum-free medium isolate_neutrophils->resuspend_neutrophils preincubate 6. Pre-incubate neutrophils with this compound or vehicle resuspend_neutrophils->preincubate prepare_this compound 3. Prepare serial dilutions of this compound prepare_this compound->preincubate prepare_chemokine 4. Prepare chemokine solution (e.g., CXCL8) add_chemokine 5. Add chemokine to lower chamber of Transwell plate prepare_chemokine->add_chemokine add_cells 7. Add neutrophil suspension to upper chamber (insert) add_chemokine->add_cells preincubate->add_cells incubate 8. Incubate plate at 37°C add_cells->incubate quantify 9. Quantify migrated cells in the lower chamber incubate->quantify analyze 10. Analyze data and calculate % inhibition quantify->analyze

Caption: Workflow for a neutrophil chemotaxis assay with this compound.

Logical Relationship: Troubleshooting Variability

This diagram illustrates the logical steps to troubleshoot common sources of variability in this compound experiments.

Troubleshooting_Logic cluster_reagents Reagent Issues cluster_cells Cellular Issues cluster_protocol Protocol Issues start Inconsistent Experimental Results check_this compound Is this compound stock fresh and properly stored? start->check_this compound check_cell_health Are cells healthy and viable? start->check_cell_health optimize_concentrations Are this compound and chemokine concentrations optimized? start->optimize_concentrations check_chemokine Is chemokine active? (Test new aliquot) check_this compound->check_chemokine check_media Are media and buffers endotoxin-free? check_chemokine->check_media check_receptor_expression Is CXCR2 expression adequate? (Check by flow cytometry) check_cell_health->check_receptor_expression check_passage_number Is cell line at a low passage number? check_receptor_expression->check_passage_number check_incubation_times Are incubation times and temperatures correct? optimize_concentrations->check_incubation_times check_solvent_conc Is final DMSO concentration below 0.5%? check_incubation_times->check_solvent_conc

Caption: A logical approach to troubleshooting experimental variability.

References

Technical Support Center: Danirixin & Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with Danirixin. It provides troubleshooting advice and frequently asked questions regarding the impact of gastric acid suppression on the absorption of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of absorption for this compound?

This compound's formulation development has been focused on optimizing its dissolution in the stomach to enable the delivery of a drug solution for absorption in the small intestine.[1] It is a small molecule, non-peptide, high-affinity, selective, and reversible CXCR2 antagonist.[1][2][3][4]

Q2: How does gastric pH affect the solubility and absorption of this compound?

This compound's solubility is highly dependent on pH. It exhibits its highest solubility at a pH of less than 2. As the pH increases above 2, the solubility of this compound free base is significantly reduced. An elevated intragastric pH can, therefore, have a substantial impact on the dissolution and subsequent absorption of this compound.

Q3: What is the expected impact of co-administering this compound with gastric acid suppressants like proton pump inhibitors (PPIs)?

Co-administration of this compound with PPIs, such as omeprazole, leads to a significant reduction in its systemic exposure (both AUC and Cmax) and a large increase in inter-subject variability. Studies have shown that concomitant use of omeprazole resulted in substantial inter-subject variability (CVb > 100%) in this compound exposure. Specifically, one study observed a 65% decrease in Cmax when 100 mg of this compound was administered following a 5-day course of 40 mg omeprazole once daily.

Q4: Are there any formulation strategies to overcome the effect of gastric acid suppression on this compound absorption?

Bioenhanced formulations of this compound have been developed with the addition of citric acid to lower the localized pH and enhance solubility in higher pH environments. However, these formulations were unable to overcome the substantial inter-subject variability and the overall effect of omeprazole on this compound's exposure.

Q5: What should be considered when designing clinical trials for this compound in patient populations that commonly use gastric acid suppressants?

The concomitant use of gastric acid-suppressing medications needs to be a significant consideration in the selection of subjects for clinical trials involving this compound. Given the high prevalence of gastroesophageal reflux disease in patients with COPD, a target population for this compound, the use of PPIs and H2-receptor antagonists is common. This drug interaction could limit the use of this compound in these patient populations.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
High inter-subject variability in pharmacokinetic (PK) data. Concomitant use of gastric acid-suppressing medications (e.g., PPIs, H2-receptor antagonists) by study subjects.Carefully screen subjects for the use of any acid-reducing agents. Consider excluding subjects on such medications or stratifying the analysis based on their use.
Lower than expected this compound plasma concentrations. The subject may have a higher than normal gastric pH, or may be taking over-the-counter acid reducers without reporting them. Reduced gastric acid production can also be a factor in some elderly individuals.Inquire about the use of all medications, including over-the-counter products. If feasible, assess baseline gastric pH of subjects.
Inconsistent absorption profiles in a fed vs. fasted state during acid suppression. The presence of food can alter gastric pH and transit time, further complicating the absorption of this compound when gastric acid is already suppressed.Standardize food intake in study protocols. A study on an immediate-release formulation showed higher adjusted means for pharmacokinetic parameters in the fed state compared to the fasted state during omeprazole co-administration.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound when co-administered with the proton pump inhibitor omeprazole in healthy, elderly volunteers.

Table 1: pH Solubility Profile of this compound Free Base

pHSolubility (µg/mL)
2.0251.0
4.02.1
6.00.4
8.00.5

Table 2: Pharmacokinetic Parameters of this compound Formulations (50 mg) with Concomitant Omeprazole (20 mg daily) in Healthy, Elderly Volunteers (n=20)

FormulationStateAUC(0–t) (ng.h/mL)Cmax (ng/mL)Tmax (h)t1/2 (h)CVb% (AUC(0–t))
Immediate-ReleaseFasted10401852.07.9>100
Immediate-ReleaseFed15802113.57.0>100
Bioenhanced 1Fasted13402392.08.8>100
Bioenhanced 2Fasted20403632.09.0>100

Data presented as geometric means for AUC and Cmax, and median for Tmax. CVb: Between-subject coefficient of variation.

Experimental Protocols

Study Design for Evaluating the Impact of Omeprazole on this compound Pharmacokinetics

This was a single-center, open-label, randomized, four-period crossover study in healthy male and female volunteers aged 65-80 years.

  • Pre-treatment: All subjects received 20 mg of omeprazole each morning for 4 days prior to the first treatment period and this continued throughout the study.

  • Treatment Periods: Subjects were randomized to receive a single 50 mg dose of this compound in one of four sequences:

    • Immediate-Release (IR) formulation, fasted

    • Immediate-Release (IR) formulation, fed (standard high-fat breakfast)

    • Bioenhanced Formulation 1, fasted

    • Bioenhanced Formulation 2, fasted

  • Washout Period: A washout period of at least 7 days separated each treatment period.

  • Pharmacokinetic Sampling: Blood samples were collected pre-dose and at various time points up to 48 hours post-dose. Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Bioanalytical Method for this compound Quantification

  • Method: Liquid chromatography with tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: Not detailed in the provided search results.

  • Mass Transitions: Precursor ions of 442 and 449 were monitored, with transitions to 84 and 89 for this compound and its internal standard, respectively.

  • Linear Dynamic Range: 5–1,000 ng/mL.

  • Quantification: Peak area ratios with 1/x² weighted linear regression.

  • Quality Control Samples: 15 ng/mL (low), 200 ng/mL (mid), and 800 ng/mL (high).

  • Precision (%CV): 7.1% (low QC), 3.2% (mid QC), and 3.3% (high QC).

Visualizations

Danirixin_Absorption_Pathway cluster_Stomach Stomach cluster_Intestine Small Intestine Danirixin_Tablet This compound Tablet (Oral Administration) Disintegration Disintegration & Dissolution Danirixin_Tablet->Disintegration Danirixin_Solution This compound in Solution Disintegration->Danirixin_Solution Low Gastric pH ( < 2) Absorption Absorption Danirixin_Solution->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation

Caption: Standard absorption pathway of this compound.

Gastric_Acid_Suppression_Effect cluster_Stomach Stomach cluster_Intestine Small Intestine PPI Proton Pump Inhibitor (e.g., Omeprazole) Gastric_Acid Gastric Acid Production PPI->Gastric_Acid Inhibits Increased_pH Increased Gastric pH ( > 4) Gastric_Acid->Increased_pH Reduced_Dissolution Reduced Dissolution Increased_pH->Reduced_Dissolution Impacts Danirixin_Tablet This compound Tablet Danirixin_Tablet->Reduced_Dissolution Undissolved_this compound Undissolved this compound Reduced_Dissolution->Undissolved_this compound Reduced_Absorption Reduced Absorption Undissolved_this compound->Reduced_Absorption Reduced_Bioavailability Reduced Bioavailability & High Variability Reduced_Absorption->Reduced_Bioavailability

Caption: Impact of gastric acid suppression on this compound.

References

Adjusting Danirixin dosage to avoid neutropenia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Danirixin, with a specific focus on monitoring for and managing potential hematological effects, such as neutropenia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (GSK1325756) is a selective and reversible antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2] CXCR2 is a G-protein coupled receptor predominantly found on the surface of neutrophils.[3][4] Its activation by chemokine ligands, such as CXCL8 (IL-8), triggers a signaling cascade that leads to neutrophil migration to sites of inflammation.[3] this compound competitively blocks the binding of these chemokines to CXCR2, thereby inhibiting neutrophil activation and recruitment.

Q2: Does this compound cause neutropenia?

A2: Based on available clinical trial data, this compound has not been associated with a significant risk of neutropenia. Studies in patients with COPD and influenza have shown that neutrophil counts generally remain stable during treatment. The lack of neutropenia observed with this compound is in contrast to some other CXCR2 antagonists and may be attributed to its reversible binding to the receptor.

In one study, a single participant with a low-normal neutrophil count at screening experienced a transient decrease in neutrophils, which was reversed upon discontinuation of the drug. Another study reported one instance of neutropenia occurring three days after treatment had ended, but this was not considered a treatment-related adverse event by the investigator.

Q3: Why is the reversible binding of this compound thought to prevent neutropenia?

A3: The reversible nature of this compound's binding to the CXCR2 receptor allows for a dynamic equilibrium. This means that the antagonist can dissociate from the receptor, allowing for normal physiological signaling to resume. This is in contrast to irreversible antagonists, which may lead to a more sustained blockade of CXCR2, potentially disrupting normal neutrophil homeostasis and leading to neutropenia.

Troubleshooting Guide: Managing Potential Neutropenia

While this compound has a low reported incidence of neutropenia, it is crucial to have a monitoring and management plan in place, especially when using it in novel experimental systems or in combination with other agents.

Issue: A decrease in absolute neutrophil count (ANC) is observed during a this compound experiment.

Step 1: Define the Severity of Neutropenia

The first step is to classify the severity of the observed neutropenia based on the Absolute Neutrophil Count (ANC). The following table, based on the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE), can be used for grading.

GradeSeverityANC (cells/mm³)
1Mild< 2,000 - 1,500
2Moderate< 1,500 - 1,000
3Severe< 1,000 - 500
4Life-threatening< 500

Step 2: Follow the Dosage Adjustment and Management Workflow

The following workflow provides a logical approach to managing potential this compound-associated neutropenia.

G cluster_monitoring Initial Observation cluster_assessment Assessment cluster_action Action cluster_followup Follow-up A Neutropenia Observed (ANC < 1,500/mm³) B Confirm with Repeat CBC and Peripheral Blood Smear A->B C Review Concomitant Medications and Experimental Conditions B->C D Grade 2 Neutropenia (ANC 1,000-1,500/mm³) C->D E Grade 3 Neutropenia (ANC 500-1,000/mm³) C->E F Grade 4 Neutropenia (ANC < 500/mm³) C->F G Consider Dose Reduction of this compound D->G H Interrupt this compound Treatment E->H I Discontinue this compound and Consider G-CSF F->I J Monitor ANC Frequently (e.g., every 2-3 days) G->J H->J I->J K ANC Recovery to >1,500/mm³ J->K L Re-evaluate Experimental Protocol K->L

Caption: Workflow for managing potential this compound-induced neutropenia.

Step 3: Detailed Actions Based on Neutropenia Grade

  • Grade 1 (Mild): Continue this compound at the current dose but increase the frequency of ANC monitoring to ensure it does not worsen.

  • Grade 2 (Moderate): Consider reducing the dose of this compound. Increase the frequency of ANC monitoring. If the ANC continues to decline, interrupt treatment.

  • Grade 3/4 (Severe/Life-threatening): Immediately interrupt or discontinue this compound treatment. In cases of severe neutropenia, especially if accompanied by fever or signs of infection, consult established guidelines for the management of drug-induced neutropenia, which may include the use of granulocyte colony-stimulating factor (G-CSF).

Quantitative Data Summary

The following table summarizes neutrophil count data from a clinical trial of this compound in patients with COPD (NCT02130193).

Treatment GroupBaseline Neutrophil Count (cells/µL, mean ± SD)Week 52 Neutrophil Count (cells/µL, mean ± SD)
This compound4500 ± 15004600 ± 1600
Placebo4400 ± 14004500 ± 1500
Data are estimated from graphical representations in the cited publication and are for illustrative purposes.

As indicated in the table, no significant changes in blood neutrophil levels were observed with this compound treatment over 52 weeks compared to placebo.

Experimental Protocols

1. Protocol for Monitoring Absolute Neutrophil Count (ANC)

This protocol outlines the procedure for routine monitoring of ANC during in vivo experiments with this compound.

G cluster_pre Pre-Treatment cluster_during During Treatment cluster_trigger Trigger for Increased Monitoring A Establish Baseline ANC (average of 2-3 measurements) B Weekly Complete Blood Count (CBC) with Differential for the first month A->B C Bi-weekly or Monthly CBC for the remainder of the study B->C D If ANC drops by >25% from baseline or falls below 2,000/mm³ C->D E Increase monitoring frequency (e.g., twice weekly) D->E

Caption: Experimental workflow for ANC monitoring.

Methodology:

  • Blood Collection: Collect peripheral blood samples at specified time points.

  • Complete Blood Count (CBC): Perform a CBC with a differential to determine the total white blood cell (WBC) count and the percentage of neutrophils.

  • ANC Calculation: Calculate the ANC using the following formula: ANC = Total WBC count × (% Neutrophils + % Bands)

  • Data Analysis: Compare the ANC values over time to the established baseline for each subject.

2. Protocol for Assessing Neutrophil Activation via CD11b Expression

This protocol describes a flow cytometry-based assay to measure the pharmacodynamic effect of this compound on neutrophil activation by assessing the surface expression of CD11b.

Methodology:

  • Blood Sample Collection: Collect whole blood into tubes containing an appropriate anticoagulant.

  • In Vitro Stimulation:

    • Aliquot whole blood samples.

    • Pre-incubate aliquots with varying concentrations of this compound or vehicle control.

    • Stimulate the samples with a CXCR2 agonist, such as CXCL1, to induce neutrophil activation. Include an unstimulated control.

  • Antibody Staining:

    • Stain the blood samples with fluorescently-labeled monoclonal antibodies against CD11b and a neutrophil-specific marker (e.g., CD66b).

  • Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the neutrophil population based on forward and side scatter properties and the neutrophil-specific marker.

    • Quantify the mean fluorescence intensity (MFI) of CD11b on the surface of neutrophils.

  • Data Interpretation: A reduction in the MFI of CD11b in the this compound-treated, CXCL1-stimulated samples compared to the vehicle-treated, CXCL1-stimulated samples indicates inhibition of neutrophil activation.

Signaling Pathway Diagram

CXCR2 Signaling Pathway and the Action of this compound

Upon binding of its chemokine ligands, CXCR2 activates several downstream signaling pathways that are crucial for neutrophil chemotaxis and activation. This compound acts as a competitive antagonist at the receptor level, preventing the initiation of this cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response CXCR2 CXCR2 Receptor G_protein G-protein (Gαi, Gβγ) CXCR2->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras_Erk Ras/Erk G_protein->Ras_Erk JAK_STAT JAK/STAT G_protein->JAK_STAT Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Actin_polymerization Actin Polymerization PI3K->Actin_polymerization Gene_transcription Gene Transcription Ras_Erk->Gene_transcription JAK_STAT->Gene_transcription Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis Actin_polymerization->Chemotaxis Activation Activation (e.g., CD11b upregulation) Gene_transcription->Activation Chemokine Chemokine (e.g., CXCL8) Chemokine->CXCR2 Binds and Activates This compound This compound This compound->CXCR2 Competitively Blocks

Caption: this compound competitively blocks chemokine binding to CXCR2.

References

Validation & Comparative

A Comparative Guide to CXCR2 Inhibition: Danirixin vs. Navarixin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapies targeting neutrophil-driven inflammation, antagonists of the C-X-C motif chemokine receptor 2 (CXCR2) represent a pivotal class of molecules. By blocking this key receptor, these antagonists can inhibit the chemotaxis of neutrophils to sites of inflammation, a process implicated in a variety of diseases including chronic obstructive pulmonary disease (COPD) and certain cancers.[1][2] This guide provides a detailed comparison of two prominent CXCR2 antagonists: danirixin (GSK1325756) and navarixin (SCH 527123), offering researchers and drug development professionals a comprehensive overview of their performance, supported by available experimental data.

Overview of this compound and Navarixin

This compound is a selective, reversible, and competitive antagonist of CXCR2, belonging to the diaryl urea chemical class.[1][3] It exhibits high affinity for human CXCR2 and has been primarily investigated for its potential in treating pulmonary diseases characterized by neutrophilic inflammation.[1]

Navarixin is a potent, orally active, allosteric antagonist that targets both CXCR1 and CXCR2. Its dual antagonism and different binding mechanism distinguish it from this compound. Navarixin has been explored in a range of inflammatory conditions and, more recently, in combination with immunotherapy for advanced solid tumors.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and navarixin from various in vitro and in vivo studies. It is important to note that these values were not determined in head-to-head studies and experimental conditions may vary.

Table 1: In Vitro Receptor Binding and Potency
ParameterThis compoundNavarixinReceptor/System
Binding Affinity (pIC₅₀) 7.9-CHO-expressed human CXCR2
Binding Affinity (IC₅₀) 12.5 nM (for CXCL8 binding)2.6 nM (CXCR2) / 36 nM (CXCR1)Human CXCR2/CXCR1
Dissociation Constant (Kd) -0.20 nM (mouse), 0.20 nM (rat), 0.08 nM (monkey)Species-specific CXCR2
Inhibitor Constant (KB) 6.5 nM-Ca²⁺ mobilization assay (vs. CXCL8)
Antagonist Potency (pA₂) 8.44-Ca²⁺ mobilization assay
Selectivity 78-fold selective for CXCR2 over CXCR1Dual inhibitor of CXCR1 and CXCR2-
Reversibility Fully reversible within 180 minutesAllosteric antagonist-
Table 2: In Vitro/Ex Vivo Functional Inhibition
ParameterThis compoundNavarixinAssay/System
Neutrophil Activation (pIC₅₀) 6.3 (human), 6.05 (rat)-CD11b upregulation in whole blood
Neutrophil Chemotaxis -3 nM significantly inhibits CXCL1-induced chemotaxisIn vitro chemotaxis assay
Table 3: In Vivo Efficacy and Clinical Observations
ParameterThis compoundNavarixinModel/Study Population
Neutrophil Influx (ED₅₀) 1.4 mg/kg (LPS), 16 mg/kg (ozone)-Rat lung inflammation models
Effect on Blood Neutrophils No changes observed in COPD studyDose-dependent decrease; 44.5%-48.2% reduction in Cycle 1Clinical trial participants
Clinical Development Studied in COPD and InfluenzaStudied in COPD, Asthma, and Oncology-

Signaling & Experimental Workflow Diagrams

To visualize the mechanisms and methods discussed, the following diagrams have been generated.

CXCR2_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_outcome Cellular Response ligand CXCL1, CXCL8 (Chemokines) cxcr2 CXCR2 Receptor ligand->cxcr2 Binds & Activates g_protein Gαi / Gβγ (Heterotrimeric G-protein) cxcr2->g_protein Activates plc PLCβ Activation g_protein->plc pi3k PI3K/Akt Pathway g_protein->pi3k mapk Ras/MAPK Pathway g_protein->mapk This compound This compound (Competitive Antagonist) This compound->cxcr2 Blocks Ligand Binding navarixin Navarixin (Allosteric Antagonist) navarixin->cxcr2 Binds Allosteric Site ca_flux IP₃ → Ca²⁺ Mobilization plc->ca_flux dag DAG → PKC Activation plc->dag outcome Neutrophil Chemotaxis & Activation pi3k->outcome mapk->outcome ca_flux->outcome dag->outcome

Caption: CXCR2 signaling pathway and points of inhibition.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis n_iso 1. Isolate Human Neutrophils (e.g., Ficoll/Dextran Sedimentation) chamber_prep 2. Prepare Boyden Chamber (Porous membrane separates wells) n_iso->chamber_prep cell_seed 3. Seed Neutrophils in Upper Chamber chamber_prep->cell_seed chemo_add 4. Add Chemoattractant (e.g., CXCL8) +/- Inhibitor (this compound/Navarixin) to Lower Chamber cell_seed->chemo_add incubation 5. Incubate (Allow migration across membrane) chemo_add->incubation fix_stain 6. Fix and Stain Migrated Cells (Or use ATP-based luminescence) incubation->fix_stain quantify 7. Quantify Migrated Cells (Microscopy or Plate Reader) fix_stain->quantify ic50_calc 8. Calculate IC₅₀ for Inhibitors quantify->ic50_calc

Caption: General workflow for a neutrophil chemotaxis assay.

Key Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. Below are generalized protocols for key experiments used to characterize CXCR2 antagonists.

CXCR2 Receptor Binding Assay (Competitive)

This assay measures the ability of a compound to compete with a known, labeled ligand for binding to the CXCR2 receptor.

  • Cell Line: A stable cell line, typically Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293, engineered to express high levels of human CXCR2.

  • Labeled Ligand: A high-affinity CXCR2 ligand, such as CXCL8 (IL-8), is labeled with a radioisotope (e.g., ¹²⁵I) or a fluorescent tag.

  • Protocol:

    • Cell Preparation: Membranes are prepared from the CXCR2-expressing cells.

    • Incubation: A fixed concentration of the labeled ligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or navarixin).

    • Separation: The reaction mixture is filtered through a glass fiber filter to separate membrane-bound from free-labeled ligand.

    • Detection: The amount of radioactivity or fluorescence captured on the filter is quantified using a scintillation counter or fluorescence plate reader, respectively.

    • Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific binding) is calculated. The pIC₅₀ is the negative logarithm of this value.

Calcium (Ca²⁺) Mobilization Assay

This functional assay measures the antagonist's ability to block the intracellular calcium release that occurs upon CXCR2 activation.

  • Cell Line: CXCR2-expressing cells loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Protocol:

    • Cell Loading: Cells are incubated with the calcium-sensitive dye, which becomes fluorescent upon binding to free intracellular calcium.

    • Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of the antagonist (this compound or navarixin).

    • Agonist Stimulation: A CXCR2 agonist (e.g., CXCL8) is added to the cells to stimulate the receptor.

    • Detection: A fluorometric imaging plate reader (FLIPR) or similar instrument is used to measure the change in fluorescence in real-time.

    • Analysis: The antagonist's effect is measured as a reduction in the agonist-induced fluorescence signal. These data are used to calculate functional potency, often expressed as a KB or pA₂ value.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of a compound to block the directed migration of neutrophils toward a chemoattractant.

  • Cells: Neutrophils are isolated from fresh human or animal whole blood.

  • Apparatus: A Boyden chamber (or Transwell insert) is used, which consists of an upper and a lower compartment separated by a microporous membrane.

  • Protocol:

    • Setup: The chemoattractant (e.g., CXCL1 or CXCL8) is placed in the lower chamber, often mixed with various concentrations of the test antagonist.

    • Seeding: A suspension of isolated neutrophils is placed in the upper chamber.

    • Incubation: The chamber is incubated for a period (e.g., 1-2 hours) to allow neutrophils to migrate through the pores in the membrane toward the chemoattractant.

    • Quantification: The membrane is removed, and the cells that have migrated to the lower side are fixed, stained, and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using ATP-based luminescence assays.

    • Analysis: The concentration of the antagonist that causes 50% inhibition of neutrophil migration is determined.

Summary and Conclusion

This compound and navarixin are both potent inhibitors of the CXCR2 pathway but operate through distinct mechanisms.

  • This compound is a highly selective and reversible competitive antagonist of CXCR2. Its selectivity for CXCR2 over CXCR1 is a key feature. Clinical data in COPD patients suggests it is well-tolerated without causing reductions in circulating blood neutrophil levels, though its efficacy in improving clinical endpoints has been challenging to establish, partly due to large placebo effects in studies.

  • Navarixin acts as a dual, allosteric antagonist of both CXCR1 and CXCR2. This dual-receptor engagement may offer broader inhibition of neutrophil recruitment mediated by ligands like CXCL8, which can signal through both receptors. However, this mechanism is also associated with a dose-dependent reduction in peripheral neutrophil counts, a pharmacodynamic effect that serves as a biomarker of target engagement but also requires careful monitoring.

The choice between these two inhibitors for research or therapeutic development depends on the specific application. The high selectivity of this compound may be advantageous where specific targeting of CXCR2 is desired with minimal impact on CXCR1. Conversely, the dual inhibition profile of navarixin may be beneficial in contexts where both receptors contribute to the pathology, though its impact on systemic neutrophil levels must be considered. The distinct binding characteristics and clinical profiles of these compounds underscore the nuanced pharmacological differences that can arise from targeting the same signaling pathway.

References

Danirixin in Focus: A Comparative Analysis of CXCR2 Antagonists in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Danirixin, a selective CXCR2 antagonist, with other notable antagonists targeting the same receptor. The data presented is compiled from various preclinical and clinical studies to offer an objective overview for researchers and professionals in drug development.

Unraveling the CXCR2 Signaling Pathway

The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) predominantly expressed on neutrophils. Its activation by chemokine ligands, such as CXCL8 (IL-8), triggers a signaling cascade crucial for neutrophil recruitment and activation at sites of inflammation.[1][2] This pathway is a key therapeutic target for a range of inflammatory diseases.

Below is a diagram illustrating the principal signaling events following CXCR2 activation.

CXCR2_Signaling_Pathway CXCR2 Signaling Pathway Ligand CXCL8 (IL-8) CXCR2 CXCR2 Ligand->CXCR2 G_Protein Gαi/Gβγ CXCR2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PI3K PI3K G_Protein->PI3K Activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway G_Protein->Ras_Raf_MEK_ERK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Neutrophil Chemotaxis Ca_Mobilization->Chemotaxis Degranulation Degranulation Ca_Mobilization->Degranulation NFkB NF-κB Activation PKC->NFkB Adhesion Cell Adhesion (↑ CD11b) PKC->Adhesion Akt Akt PI3K->Akt Activates Akt->NFkB Akt->Chemotaxis Ras_Raf_MEK_ERK->NFkB Ras_Raf_MEK_ERK->Chemotaxis

Caption: CXCR2 Signaling Pathway.

Comparative Efficacy of CXCR2 Antagonists

The following table summarizes the in vitro and in vivo efficacy of this compound compared to other prominent CXCR2 antagonists. The data is presented to facilitate a direct comparison of their potencies.

CompoundTarget(s)AssaySpeciesIC50 / pIC50Ki / KdED50Reference(s)
This compound CXCR2 CXCL8 Binding (CHO cells)HumanIC50: 12.5 nM / pIC50: 7.9KB: 6.5 nM-[3]
Ca²⁺ Mobilization (CHO cells)HumanpA2: 8.44--[3]
CD11b UpregulationHumanpIC50: 6.3--[3]
CD11b UpregulationRatpIC50: 6.05--
LPS-induced Neutrophil InfluxRat--1.4 mg/kg (oral)
Ozone-induced Neutrophil InfluxRat--16 mg/kg (oral)
AZD5069 CXCR2CXCL8 BindingHumanpIC50: 9.1Ki: ~8 nM-
CXCL1-induced CD11b UpregulationHumanpA2: 6.9--
CXCL8-induced ChemotaxisHumanIC50: ~15 nM--
LPS-induced Airway NeutrophiliaMouse--1-10 mg/kg
Navarixin (SCH-527123 / MK-7123) CXCR1/CXCR2CXCR1 BindingCynomolgus-Kd: 41 nM-
CXCR2 BindingMouse, Rat, Cynomolgus-Kd: 0.20 nM, 0.20 nM, 0.08 nM-
CXCR1 ActivityHumanIC50: 36 nM--
CXCR2 ActivityHumanIC50: 2.6 nM--
LPS-induced Pulmonary NeutrophiliaMouse--1.2 mg/kg (oral)
LPS-induced Pulmonary NeutrophiliaRat--1.8 mg/kg (oral)
Reparixin CXCR1/CXCR2CXCR1-mediated ChemotaxisHumanIC50: 1 nM--
CXCR2-mediated ChemotaxisHumanIC50: 400 nM--

Key Experimental Methodologies

The evaluation of CXCR2 antagonist efficacy relies on a battery of standardized in vitro and in vivo assays. The following is a descriptive overview of the key experimental protocols cited in the comparative data.

In Vitro Assays

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity of the antagonist to the CXCR2 receptor.

  • General Protocol:

    • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human CXCR2 are prepared.

    • A constant concentration of a radiolabeled CXCR2 ligand (e.g., [¹²⁵I]-CXCL8) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled antagonist (e.g., this compound) are added to compete for binding with the radioligand.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound complex is measured using a scintillation counter.

    • The IC50 value, the concentration of antagonist that inhibits 50% of the specific binding of the radioligand, is calculated. Ki values can be derived from IC50 values.

2. Calcium Mobilization Assay

  • Objective: To measure the functional inhibition of CXCR2 signaling by the antagonist.

  • General Protocol:

    • CHO cells expressing human CXCR2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The cells are pre-incubated with varying concentrations of the CXCR2 antagonist.

    • A CXCR2 agonist (e.g., CXCL8) is added to stimulate the cells.

    • The change in intracellular calcium concentration is measured by detecting the fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR).

    • The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium flux, often expressed as a pA2 value.

3. Neutrophil Activation Assay (CD11b Expression)

  • Objective: To assess the antagonist's ability to inhibit agonist-induced neutrophil activation.

  • General Protocol:

    • Freshly isolated human or rat whole blood is used.

    • The blood is incubated with different concentrations of the CXCR2 antagonist.

    • A CXCR2 agonist (e.g., CXCL1 for human, CXCL2 for rat) is added to stimulate neutrophil activation.

    • The expression of the activation marker CD11b on the surface of neutrophils is measured by flow cytometry using a fluorescently labeled anti-CD11b antibody.

    • The pIC50 value, representing the antagonist concentration causing 50% inhibition of CD11b upregulation, is calculated.

In Vivo Assays

1. Lipopolysaccharide (LPS)-Induced Lung Neutrophil Influx Model

  • Objective: To evaluate the in vivo efficacy of the antagonist in a model of acute lung inflammation.

  • General Protocol:

    • Rats are orally administered with the CXCR2 antagonist or a vehicle control.

    • After a specified time, the animals are challenged with an intratracheal or aerosolized instillation of LPS.

    • At a predetermined time point post-LPS challenge (e.g., 4-6 hours), the animals are euthanized.

    • Bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs.

    • The number of neutrophils in the BAL fluid is quantified by cell counting.

    • The ED50, the dose of the antagonist that causes a 50% reduction in neutrophil influx compared to the vehicle-treated group, is determined.

2. Ozone-Induced Lung Neutrophil Influx Model

  • Objective: To assess the antagonist's efficacy in a model of oxidant-induced lung inflammation.

  • General Protocol:

    • Similar to the LPS model, rats are pre-treated with the antagonist or vehicle.

    • The animals are then exposed to a controlled concentration of ozone for a specific duration.

    • Following ozone exposure, BAL is performed at a designated time point.

    • Neutrophil counts in the BAL fluid are determined.

    • The ED50 is calculated based on the reduction of neutrophil infiltration.

Comparative Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation and comparison of CXCR2 antagonists.

Experimental_Workflow Comparative Experimental Workflow for CXCR2 Antagonists start Start: Identify Candidate CXCR2 Antagonists in_vitro In Vitro Characterization start->in_vitro binding_assay Radioligand Binding Assay (Determine Ki/IC50) in_vitro->binding_assay functional_assay Calcium Mobilization Assay (Determine pA2/IC50) in_vitro->functional_assay cell_based_assay Neutrophil Activation Assay (CD11b Expression) in_vitro->cell_based_assay selectivity Selectivity Profiling (vs. other receptors, e.g., CXCR1) in_vitro->selectivity data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis cell_based_assay->data_analysis in_vivo In Vivo Efficacy Models lps_model LPS-Induced Lung Neutrophilia (Determine ED50) in_vivo->lps_model ozone_model Ozone-Induced Lung Neutrophilia (Determine ED50) in_vivo->ozone_model pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) Modeling lps_model->pk_pd ozone_model->pk_pd data_analysis->in_vivo selectivity->data_analysis lead_selection Lead Candidate Selection pk_pd->lead_selection

Caption: Preclinical workflow for CXCR2 antagonist evaluation.

Clinical Perspectives

Several CXCR2 antagonists have advanced to clinical trials for various inflammatory conditions.

  • This compound: Has been investigated in Phase 2 trials for chronic obstructive pulmonary disease (COPD). While one study showed improvements in respiratory symptoms and health status, another did not demonstrate a clear efficacy benefit and noted an increase in exacerbations, suggesting an unfavorable benefit-risk profile in that patient population.

  • AZD5069: In a Phase 2 trial for uncontrolled severe asthma, AZD5069 did not reduce the rate of severe exacerbations compared to placebo.

  • Reparixin: Has been studied in the context of severe COVID-19 pneumonia, where a Phase 2 trial indicated an improvement in clinical outcomes compared to standard of care.

The translation of preclinical efficacy to clinical success for CXCR2 antagonists remains a complex challenge, with patient selection and disease heterogeneity likely playing significant roles in trial outcomes. Further research is needed to identify the patient populations most likely to benefit from CXCR2-targeted therapies.

References

Validating Danirixin's Selectivity for CXCR2 over CXCR1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Danirixin's performance in selectively targeting the CXCR2 receptor over CXCR1, supported by experimental data. It is intended to assist researchers and drug development professionals in evaluating this compound as a potential therapeutic agent.

Introduction to CXCR1 and CXCR2 in Inflammation

The CXC chemokine receptors 1 (CXCR1) and 2 (CXCR2) are G protein-coupled receptors that play a pivotal role in the inflammatory response, primarily by mediating the trafficking of neutrophils to sites of inflammation. While both receptors share the ligand interleukin-8 (IL-8), CXCR2 also binds to other chemokines such as GRO-α, GRO-β, and GRO-γ. This differential ligand recognition suggests distinct, yet overlapping, roles in inflammatory processes. The selective antagonism of CXCR2 is a therapeutic strategy aimed at mitigating neutrophil-driven inflammation in various diseases, including chronic obstructive pulmonary disease (COPD), without completely ablating the host's immune response, which is partially mediated by CXCR1.

This compound (GSK1325756) is a small molecule antagonist that has been developed as a selective, reversible inhibitor of CXCR2. This guide presents a compilation of preclinical data to validate its selectivity profile against CXCR1 and compares it with other known CXCR1/CXCR2 antagonists.

Comparative Analysis of Receptor Binding Affinity and Functional Potency

The selectivity of this compound for CXCR2 over CXCR1 has been demonstrated through various in vitro assays. The following tables summarize the key quantitative data from radioligand binding assays and functional assays, comparing this compound with other well-characterized CXCR1/CXCR2 antagonists.

Table 1: Radioligand Binding Affinity of CXCR1/CXCR2 Antagonists

CompoundReceptorParameterValueSelectivity (CXCR1/CXCR2)
This compound Human CXCR2pIC507.9[1][2][3]78-fold for CXCR2 [1][2]
Human CXCR1pIC50~6.0
AZD5069 Human CXCR2pIC509.1>100-fold for CXCR2
Human CXCR1pIC50<7.1
Reparixin Human CXCR1IC501 nM~0.0025-fold for CXCR2 (400-fold for CXCR1)
Human CXCR2IC50400 nM

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency of CXCR1/CXCR2 Antagonists

CompoundAssayReceptorParameterValue
This compound Ca2+ Mobilization (vs. CXCL8)Human CXCR2Kb6.5 nM
pA28.44
AZD5069 Neutrophil Chemotaxis (vs. CXCL1)Human CXCR2pA2~9.6
Reparixin PMN Migration (vs. CXCL8)Human CXCR1IC501 nM
PMN Migration (vs. CXCL1)Human CXCR2IC50100 nM

Kb is the equilibrium dissociation constant of the antagonist. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Methodologies

The data presented in this guide are derived from standard preclinical assays designed to characterize the pharmacological properties of receptor antagonists. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.

Protocol:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either human CXCR1 or CXCR2 are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Binding Reaction: The cell membranes are incubated in a reaction buffer containing a fixed concentration of a radiolabeled ligand (e.g., [125I]-IL-8) and varying concentrations of the test compound (e.g., this compound).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The pIC50 is then calculated as the negative logarithm of the IC50.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist, a key step in G protein-coupled receptor signaling.

Protocol:

  • Cell Loading: Cells expressing the target receptor (e.g., CHO-CXCR2) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This dye exhibits a significant increase in fluorescence upon binding to free calcium.

  • Compound Incubation: The cells are then incubated with varying concentrations of the antagonist (e.g., this compound) for a specified period.

  • Agonist Stimulation: A fixed concentration of an agonist (e.g., CXCL8) is added to the cells to stimulate the receptor and induce calcium release from intracellular stores.

  • Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified. The Kb and pA2 values are calculated from the concentration-response curves to determine the antagonist's potency.

Neutrophil Chemotaxis Assay

This assay assesses the functional consequence of receptor antagonism by measuring the inhibition of neutrophil migration towards a chemoattractant.

Protocol:

  • Neutrophil Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation.

  • Assay Setup: A Boyden chamber or a similar transwell system is used, which consists of two compartments separated by a microporous membrane. The lower chamber is filled with a medium containing a chemoattractant (e.g., CXCL1 for CXCR2-mediated chemotaxis).

  • Cell Treatment and Seeding: The isolated neutrophils are pre-incubated with varying concentrations of the antagonist (e.g., this compound) and then seeded into the upper chamber.

  • Incubation: The chamber is incubated for a period to allow the neutrophils to migrate through the membrane towards the chemoattractant in the lower chamber.

  • Quantification of Migration: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the neutrophil migration (IC50) is determined.

Visualizing the Molecular and Experimental Landscape

To further elucidate the context of this compound's mechanism of action and the methods used for its validation, the following diagrams are provided.

CXCR1/CXCR2 Signaling Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors cluster_response Cellular Response CXCL8 CXCL8 (IL-8) CXCR1 CXCR1 CXCL8->CXCR1 CXCR2 CXCR2 CXCL8->CXCR2 GRO GRO-α, β, γ GRO->CXCR2 G_protein Gαi / Gβγ CXCR1->G_protein CXCR2->G_protein PLC PLC G_protein->PLC MAPK MAPK Pathway G_protein->MAPK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation PKC->Degranulation Adhesion Cell Adhesion MAPK->Adhesion PI3K_Akt->Chemotaxis

Caption: Simplified signaling cascade initiated by ligand binding to CXCR1 and CXCR2.

Experimental Workflow for Antagonist Selectivity cluster_primary Primary Screening: Binding Affinity cluster_secondary Secondary Screening: Functional Potency start Start: Candidate Antagonist binding_assay Radioligand Binding Assay start->binding_assay cxcr1_binding CXCR1-expressing cells binding_assay->cxcr1_binding cxcr2_binding CXCR2-expressing cells binding_assay->cxcr2_binding data_analysis Data Analysis: Determine IC50, Ki, Kb, pA2 cxcr1_binding->data_analysis cxcr2_binding->data_analysis functional_assay Functional Assays ca_mobilization Calcium Mobilization Assay functional_assay->ca_mobilization chemotaxis Neutrophil Chemotaxis Assay functional_assay->chemotaxis selectivity Determine Selectivity Profile (CXCR2 vs. CXCR1) ca_mobilization->selectivity chemotaxis->selectivity data_analysis->functional_assay end End: Characterized Antagonist selectivity->end

Caption: General workflow for characterizing the selectivity of a CXCR antagonist.

Conclusion

The presented data robustly validates this compound as a potent and selective antagonist of the CXCR2 receptor. Its 78-fold selectivity for CXCR2 over CXCR1 in binding assays, coupled with its demonstrated functional antagonism in calcium mobilization and neutrophil chemotaxis assays, underscores its potential as a targeted anti-inflammatory agent. The comparative analysis with other CXCR1/2 antagonists further highlights its distinct selectivity profile. This comprehensive guide, including detailed experimental methodologies and visual representations of the underlying biology and experimental processes, provides a valuable resource for researchers in the field of inflammation and drug discovery.

References

Danirixin in COPD: A Comparative Analysis Against Placebo

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the clinical efficacy and mechanistic pathways of the CXCR2 antagonist danirixin in the treatment of Chronic Obstructive Pulmonary Disease (COPD), supported by data from key clinical trials.

This compound, a selective CXC chemokine receptor 2 (CXCR2) antagonist, has been investigated as a potential anti-inflammatory therapy for Chronic Obstructive Pulmonary Disease (COPD).[1] The rationale behind its development lies in the crucial role of the CXCR2 receptor in mediating the migration of neutrophils, a key inflammatory cell type implicated in the pathogenesis of COPD.[2][3] By blocking this receptor, this compound aims to reduce neutrophil recruitment to the lungs, thereby mitigating inflammation and improving clinical outcomes.[4] This guide provides a comprehensive comparison of the efficacy of this compound versus placebo in COPD patients, based on published clinical trial data.

Efficacy in Symptom and Health Status Improvement

Clinical studies have yielded mixed results regarding the efficacy of this compound in improving respiratory symptoms and health status in COPD patients.

A 52-week, randomized, placebo-controlled study (NCT02130193) involving 93 participants demonstrated some positive trends with oral this compound at a dose of 75 mg twice daily.[5] In this trial, patients receiving this compound showed a decrease in the Evaluating Respiratory Symptoms in COPD (E-RS: COPD) total score, which was maintained throughout the study period. The posterior mean total score over months 3–12 was 11.16 in the this compound group compared to 12.67 in the placebo group. Furthermore, at week 52, COPD Assessment Test (CAT) scores improved by a mean of -2.1 points in the this compound group, while the placebo group saw a deterioration of +0.7 points.

In contrast, a larger 26-week, randomized, double-blind, placebo-controlled phase IIb dose-ranging study (NCT03034967) involving 614 participants did not show a clear efficacy benefit. This study evaluated this compound at doses of 5, 10, 25, 35, and 50 mg twice daily. The results showed no improvements in E-RS:COPD, CAT, or St. George's Respiratory Questionnaire-COPD (SGRQ-C) scores in participants treated with any dose of this compound compared to placebo. A significant placebo effect was observed in this trial, which may have contributed to the lack of discernible drug efficacy.

Impact on COPD Exacerbations

The effect of this compound on the frequency and duration of COPD exacerbations has also been a key area of investigation.

In the NCT02130193 study, there was no significant difference in the number of moderate or severe COPD exacerbations between the this compound and placebo groups (21 participants in the this compound group versus 23 in the placebo group experienced at least one). However, a notable difference was observed in the duration of exacerbations, with a median of 9 days in the this compound group compared to 17 days in the placebo group.

Conversely, the larger dose-ranging study (NCT03034967) reported an increased incidence of exacerbations in the groups treated with this compound. This finding, coupled with the lack of symptomatic improvement, suggests an unfavorable benefit-risk profile in the patient population studied.

Quantitative Data Summary

Table 1: Efficacy Outcomes from Clinical Trial NCT02130193

Outcome MeasureThis compound (75 mg twice daily)PlaceboTreatment Difference/Observation
E-RS: COPD Total Score (Posterior Mean, Months 3-12) 11.1612.67-1.52 (95% CrI -4.26 to +1.33)
Change in CAT Score at Week 52 (Mean) -2.1 (95% CI -5.1 to +1.0)+0.7 (95% CI -1.2 to +2.6)Improvement with this compound vs. deterioration with placebo
Participants with ≥1 Moderate/Severe Exacerbation 21 (47%)23 (48%)No significant difference
Median Exacerbation Duration (Days) 9 (range 4–50)17 (range 4–65)Shorter duration with this compound

Table 2: Key Findings from Dose-Ranging Clinical Trial NCT03034967

Outcome MeasureThis compound (5, 10, 25, 35, 50 mg twice daily)PlaceboObservation
E-RS:COPD, CAT, SGRQ-C Scores No improvementNo improvementNo significant difference compared to placebo
Incidence of Exacerbations Increased-Unfavorable risk profile
Incidence of Pneumonia Increased (at 50 mg dose)-Safety concern at higher dosage

Experimental Protocols

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: 93 participants with COPD and chronic mucus hypersecretion who were symptomatic with a history of exacerbations.

  • Intervention: Oral this compound 75 mg twice daily or placebo for 52 weeks, in addition to standard-of-care COPD medications.

  • Primary Endpoints: Safety and efficacy of this compound.

  • Key Efficacy Measures: E-RS: COPD total score, CAT score, and frequency and duration of COPD exacerbations.

  • Study Design: A 26-week, randomized, double-blind, placebo-controlled, phase IIb dose-ranging study.

  • Participant Population: 614 symptomatic patients with mild-to-moderate COPD at risk for exacerbations. Participants were aged 40 to 80 years with a post-bronchodilator FEV1/FVC ratio <0.7 and FEV1% predicted >=40%.

  • Intervention: this compound at doses of 5, 10, 25, 35, or 50 mg administered orally twice daily, or placebo, in addition to standard of care.

  • Primary Endpoints: Dose response of this compound on respiratory symptoms (E-RS:COPD scores) and safety.

  • Secondary Endpoints: Incidence of moderate-severe exacerbations, health status (CAT), and health-related quality of life (SGRQ-C).

Mechanism of Action and Mechanistic Studies

This compound functions by blocking the CXCR2 receptor, which is activated by chemokines like CXCL8 (IL-8). This interaction is pivotal in the recruitment of neutrophils to sites of inflammation in the airways of COPD patients.

A mechanistic study (NCT03250689) was conducted to evaluate the effect of this compound on the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA and proteins released by neutrophils that can contribute to tissue damage. In this 14-day study, participants received either this compound 35 mg twice daily or a placebo. The results showed no significant difference in the change from baseline in sputum NETs or sputum neutrophil count between the this compound and placebo groups. This suggests that at the dose studied, this compound did not significantly impact this particular downstream inflammatory process in the airways.

cluster_0 This compound's Mechanism of Action Inflammatory_Stimuli Inflammatory Stimuli (e.g., smoke, pathogens) Chemokine_Production Production of CXCL8 (IL-8) Inflammatory_Stimuli->Chemokine_Production CXCR2_Receptor CXCR2 Receptor on Neutrophils Chemokine_Production->CXCR2_Receptor Binds to Neutrophil_Recruitment Neutrophil Recruitment and Activation CXCR2_Receptor->Neutrophil_Recruitment Leads to This compound This compound This compound->CXCR2_Receptor Blocks Airway_Inflammation Airway Inflammation and Damage Neutrophil_Recruitment->Airway_Inflammation

Caption: this compound's antagonistic effect on the CXCR2 receptor.

cluster_1 Clinical Trial Workflow (NCT03034967) cluster_2 Treatment Arms Screening Screening (~700 participants) Randomization Randomization (614 participants) Screening->Randomization Danirixin_5mg This compound 5mg Randomization->Danirixin_5mg Danirixin_10mg This compound 10mg Randomization->Danirixin_10mg Danirixin_25mg This compound 25mg Randomization->Danirixin_25mg Danirixin_35mg This compound 35mg Randomization->Danirixin_35mg Danirixin_50mg This compound 50mg Randomization->Danirixin_50mg Placebo Placebo Randomization->Placebo Treatment 26-Week Treatment Follow_Up Follow-Up (up to 28 days) Treatment->Follow_Up Danirixin_5mg->Treatment Danirixin_10mg->Treatment Danirixin_25mg->Treatment Danirixin_35mg->Treatment Danirixin_50mg->Treatment Placebo->Treatment

Caption: Workflow of the Phase IIb dose-ranging study.

References

Danirixin's Selectivity Profile: A Comparative Analysis of Cross-Reactivity with Chemokine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Danirixin's interaction with its primary target, the CXC chemokine receptor 2 (CXCR2), versus other chemokine receptors. The following sections present quantitative data from key experiments, detailed methodologies for these assays, and visual representations of the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a potent and highly selective antagonist of CXCR2, a key mediator of neutrophil-driven inflammation. Experimental data demonstrates that this compound exhibits a significantly higher affinity for CXCR2 compared to the closely related CXCR1. Furthermore, broad screening against a panel of other receptors and ion channels reveals minimal off-target activity, highlighting its specificity. This high selectivity is a critical attribute for a therapeutic candidate, as it can minimize the potential for off-target effects and associated toxicities.

Data Presentation

Table 1: Comparative Binding Affinity of this compound for CXCR1 and CXCR2
ReceptorLigandAssay TypeParameterValueFold Selectivity (CXCR1/CXCR2)
Human CXCR2This compoundRadioligand Binding ([125I] CXCL8)pIC507.9[1][2]78[1][2]
Human CXCR1This compoundRadioligand Binding ([125I] CXCL8)pIC506.0[1]

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Table 2: Functional Antagonism of this compound at CXCR2
Assay TypeAgonistCell TypeParameterValue
Calcium MobilizationCXCL8CHO-hCXCR2pA28.44
Calcium MobilizationCXCL8CHO-hCXCR2Kb (nM)6.5
Neutrophil Activation (CD11b expression)CXCL1 (human)Human Whole BloodpIC506.3
Neutrophil Activation (CD11b expression)CXCL2 (rat)Rat Whole BloodpIC506.05

pA2 is a measure of the potency of a competitive antagonist. Kb is the equilibrium dissociation constant of the antagonist-receptor complex.

Table 3: Selectivity Profile of this compound Against a Broader Target Panel
Target PanelNumber of TargetsThis compound ConcentrationResults
CEREP Panel (Receptors, Ion Channels, Transporters)501 µMNo significant inhibition (>21%) observed at any non-CXCR2 target.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for CXCR1 and CXCR2.

Methodology:

  • Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either human CXCR1 or CXCR2 are harvested and homogenized. The cell membranes are isolated by centrifugation.

  • Binding Reaction: Membranes are incubated in a binding buffer containing a fixed concentration of the radiolabeled ligand, [125I] CXCL8, and varying concentrations of this compound.

  • Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [125I] CXCL8 (IC50) is determined. The pIC50 is then calculated.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound at the CXCR2 receptor.

Methodology:

  • Cell Culture: CHO cells expressing human CXCR2 are seeded into 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or vehicle control.

  • Agonist Stimulation: The cells are then stimulated with a known CXCR2 agonist, such as CXCL8.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: The ability of this compound to inhibit the CXCL8-induced calcium flux is quantified to determine its antagonist potency (pA2 and Kb).

Neutrophil Activation (CD11b Upregulation) Assay

Objective: To evaluate the inhibitory effect of this compound on neutrophil activation in a more physiologically relevant system.

Methodology:

  • Blood Collection: Fresh whole blood is collected from human or rat subjects.

  • Compound Incubation: Aliquots of whole blood are incubated with varying concentrations of this compound.

  • Agonist Stimulation: The blood is stimulated with a CXCR2 agonist (CXCL1 for human, CXCL2 for rat) to induce neutrophil activation.

  • Staining: The samples are stained with a fluorescently labeled antibody against CD11b, a marker of neutrophil activation.

  • Flow Cytometry: The expression of CD11b on the surface of neutrophils is quantified using flow cytometry.

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced CD11b upregulation (IC50) is determined, and the pIC50 is calculated.

Visualizations

CXCR2_Signaling_Pathway cluster_membrane Cell Membrane CXCR2 CXCR2 G_protein Gαi/Gq CXCR2->G_protein Activates PLC PLC G_protein->PLC Activates CXCL8 CXCL8 CXCL8->CXCR2 Binds This compound This compound This compound->CXCR2 Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK MAPK Pathway PKC->MAPK MAPK->Chemotaxis Degranulation Degranulation MAPK->Degranulation

Caption: Simplified CXCR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_calcium Calcium Mobilization Assay cluster_neutrophil Neutrophil Activation Assay b_start Prepare CHO-hCXCR1/2 Membranes b_incubate Incubate with [¹²⁵I]CXCL8 and this compound b_start->b_incubate b_filter Filter and Wash b_incubate->b_filter b_count Gamma Counting b_filter->b_count b_analyze Calculate pIC₅₀ b_count->b_analyze c_start Seed CHO-hCXCR2 Cells c_load Load with Calcium Dye c_start->c_load c_incubate Pre-incubate with this compound c_load->c_incubate c_stimulate Stimulate with CXCL8 c_incubate->c_stimulate c_read Measure Fluorescence (FLIPR) c_stimulate->c_read c_analyze Calculate pA₂ and Kb c_read->c_analyze n_start Collect Whole Blood n_incubate Incubate with this compound n_start->n_incubate n_stimulate Stimulate with CXCL1/2 n_incubate->n_stimulate n_stain Stain for CD11b n_stimulate->n_stain n_flow Flow Cytometry Analysis n_stain->n_flow n_analyze Calculate pIC₅₀ n_flow->n_analyze

Caption: Workflow diagrams for key in vitro selectivity and functional assays.

References

A Comparative Guide to Danirixin and Other Neutrophil Activation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neutrophil activation is a critical component of the innate immune response, but its dysregulation can lead to tissue damage and exacerbate inflammatory diseases. Consequently, the development of neutrophil activation inhibitors is a key area of therapeutic research. This guide provides an objective comparison of Danirixin, a selective CXCR2 antagonist, with other prominent inhibitors, supported by experimental data.

Mechanism of Action: Targeting the CXCR2 Signaling Pathway

Neutrophil recruitment and activation are largely mediated by the interaction of chemokines, such as CXCL1 and CXCL8, with the G-protein coupled receptors CXCR1 and CXCR2 expressed on the neutrophil surface. This interaction triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This compound and its counterparts primarily function by antagonizing these receptors.

This compound is a selective and reversible antagonist of CXCR2.[1][2] It competitively binds to CXCR2, preventing the binding of its cognate chemokines and thereby inhibiting downstream signaling.[1][2] This targeted approach aims to reduce neutrophil migration and activation at sites of inflammation.[3] Other inhibitors, such as Navarixin, Reparixin, and Ladarixin, also target the CXCR1 and/or CXCR2 receptors, but may differ in their selectivity, binding kinetics, and allosteric properties.

cluster_membrane Cell Membrane CXCR2 CXCR2 G_Protein G-protein Activation CXCR2->G_Protein Activates Chemokine Chemokine (e.g., CXCL1, CXCL8) Chemokine->CXCR2 Binds This compound This compound This compound->CXCR2 Blocks Signaling_Cascade Downstream Signaling Cascade (e.g., PLC, PI3K) G_Protein->Signaling_Cascade Initiates Neutrophil_Activation Neutrophil Activation (Chemotaxis, Degranulation, Respiratory Burst) Signaling_Cascade->Neutrophil_Activation Leads to

Figure 1: Simplified signaling pathway of CXCR2-mediated neutrophil activation and its inhibition by this compound.

Comparative Efficacy on Neutrophil Activation

The efficacy of neutrophil activation inhibitors can be assessed through various in vitro and in vivo assays that measure specific cellular responses. Key parameters include the expression of cell surface activation markers (e.g., CD11b), chemotaxis, degranulation (e.g., release of neutrophil elastase), and the respiratory burst (production of ROS).

Inhibition of Neutrophil Activation Marker (CD11b) Expression

Upregulation of the integrin CD11b on the neutrophil surface is a hallmark of activation and is crucial for adhesion and migration. The potency of inhibitors in preventing this upregulation is a key measure of their efficacy.

InhibitorAssayLigandSpeciespIC50IC50 (nM)Reference
This compound Whole Blood CD11b UpregulationCXCL1Human6.3~500
Navarixin Whole Blood CD11b UpregulationCXCL1Human6.8~158

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Effects on Other Neutrophil Functions

While direct comparative data for other functions are limited, individual studies provide insights into the effects of these inhibitors.

InhibitorNeutrophil FunctionEffectReference
This compound Chemotaxis (in vivo)Blocks neutrophil influx into the lung in rats (ED50 = 1.4 mg/kg for LPS challenge)
Reparixin ChemotaxisReduces CXCL1-induced leukocyte arrest and neutrophil recruitment in the lung in mice by approximately 50%
Ladarixin Degranulation (Elastase Release)Abolishes neutrophil elastase translocation to the cell surface
This compound Oxidative BurstDoes not block the CXCR1-mediated oxidative burst

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of neutrophil activation inhibitors. Below are outlines of key experimental protocols.

CD11b Expression Assay (Flow Cytometry)

This assay quantifies the expression of the CD11b activation marker on the surface of neutrophils.

cluster_workflow CD11b Expression Assay Workflow Start Start: Whole Blood Sample Incubate_Inhibitor Incubate with Inhibitor (e.g., this compound) or Vehicle Control Start->Incubate_Inhibitor Stimulate Stimulate with Chemokine (e.g., CXCL1) Incubate_Inhibitor->Stimulate Stain Stain with Fluorescently Labeled anti-CD11b Antibody Stimulate->Stain Lyse Lyse Red Blood Cells Stain->Lyse Analyze Analyze by Flow Cytometry Lyse->Analyze End End: Quantify CD11b Expression (MFI) Analyze->End

Figure 2: Experimental workflow for the CD11b expression assay.

Detailed Protocol:

  • Sample Preparation: Collect whole blood into tubes containing an anticoagulant (e.g., heparin).

  • Inhibitor Incubation: Aliquot whole blood and incubate with various concentrations of the inhibitor (e.g., this compound) or a vehicle control for a specified time at 37°C.

  • Stimulation: Add a chemokine agonist, such as CXCL1, to stimulate neutrophil activation and incubate for a further period at 37°C.

  • Staining: Add a fluorescently labeled monoclonal antibody specific for CD11b to the samples and incubate in the dark at 4°C.

  • Red Blood Cell Lysis: Add a lysis buffer to remove red blood cells.

  • Flow Cytometry: Acquire and analyze the samples on a flow cytometer. Neutrophils are identified based on their forward and side scatter characteristics, and the mean fluorescence intensity (MFI) of the CD11b staining is quantified as a measure of its expression.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant.

cluster_workflow Boyden Chamber Chemotaxis Assay Start Start: Isolate Neutrophils Prepare_Chamber Prepare Boyden Chamber: Lower Chamber: Chemoattractant ± Inhibitor Upper Chamber: Neutrophils Start->Prepare_Chamber Incubate Incubate at 37°C to allow migration Prepare_Chamber->Incubate Fix_Stain Fix and Stain Migrated Cells on Microporous Membrane Incubate->Fix_Stain Count Count Migrated Cells (Microscopy) Fix_Stain->Count End End: Quantify Chemotaxis Count->End

Figure 3: Workflow for the Boyden chamber chemotaxis assay.

Detailed Protocol:

  • Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation.

  • Chamber Setup: Place a microporous membrane between the upper and lower wells of a Boyden chamber. Add a solution containing a chemoattractant (e.g., CXCL8) with or without the inhibitor to the lower chamber.

  • Cell Seeding: Add the isolated neutrophil suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere to allow neutrophils to migrate through the membrane towards the chemoattractant.

  • Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane. Count the number of migrated cells per high-power field using a microscope.

Neutrophil Degranulation Assay (Elastase Release)

This assay quantifies the release of enzymes, such as neutrophil elastase, from azurophilic granules upon neutrophil activation.

Detailed Protocol:

  • Neutrophil Isolation: Isolate neutrophils from whole blood.

  • Inhibitor Incubation: Pre-incubate the isolated neutrophils with the inhibitor or vehicle control.

  • Stimulation: Stimulate the neutrophils with an activating agent (e.g., fMLP).

  • Supernatant Collection: Centrifuge the samples and collect the supernatant.

  • Elastase Activity Measurement: Measure the elastase activity in the supernatant using a specific fluorometric or colorimetric substrate. The amount of product generated is proportional to the amount of elastase released.

Respiratory Burst Assay (Dihydrorhodamine 123)

This assay measures the production of reactive oxygen species (ROS) by activated neutrophils.

Detailed Protocol:

  • Sample Preparation: Use either isolated neutrophils or whole blood.

  • DHR 123 Loading: Incubate the cells with Dihydrorhodamine 123 (DHR 123), a cell-permeable, non-fluorescent dye.

  • Inhibitor Incubation and Stimulation: Add the inhibitor or vehicle control, followed by a stimulating agent (e.g., PMA).

  • ROS Production: Activated neutrophils produce ROS, which oxidize DHR 123 to the fluorescent compound Rhodamine 123.

  • Flow Cytometry Analysis: Measure the fluorescence intensity of Rhodamine 123 in the neutrophil population using a flow cytometer. The increase in fluorescence is proportional to the amount of ROS produced.

Conclusion

This compound is a potent and selective CXCR2 antagonist that effectively inhibits neutrophil activation. Comparative data with Navarixin suggests that while both are effective, their potencies may differ. The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific application, the desired level of selectivity, and the targeted aspect of neutrophil function. The experimental protocols outlined in this guide provide a framework for the robust evaluation and comparison of these and other novel neutrophil activation inhibitors.

References

Head-to-Head Comparison: Danirixin and Ladarixin in CXCR1/2 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the pharmacological and functional differences between two prominent CXCR chemokine receptor antagonists.

In the landscape of therapies targeting neutrophil-driven inflammation, the C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2) have emerged as critical targets. These receptors, primarily activated by interleukin-8 (IL-8 or CXCL8), play a pivotal role in the recruitment and activation of neutrophils at sites of inflammation. This guide provides a comprehensive head-to-head comparison of two investigational drugs, Danirixin and Ladarixin, which modulate the CXCR1/2 signaling pathway through distinct mechanisms.

Executive Summary

This compound is a selective, reversible, and competitive antagonist of CXCR2, exhibiting a significantly lower affinity for CXCR1. In contrast, Ladarixin is a dual, non-competitive allosteric inhibitor of both CXCR1 and CXCR2. This fundamental difference in their mechanism of action dictates their pharmacological profiles and potential therapeutic applications. This guide will delve into their comparative efficacy, supported by available experimental data, and provide detailed experimental protocols for key assays.

Comparative Analysis of Quantitative Data

The following tables summarize the available quantitative data for this compound and Ladarixin, offering a side-by-side comparison of their potency and selectivity. It is important to note that these data are compiled from separate studies and may not have been generated under identical experimental conditions.

Parameter This compound Ladarixin Reference
Target(s) CXCR2 >> CXCR1CXCR1 and CXCR2[1][2]
Mechanism of Action Competitive AntagonistNon-competitive Allosteric Inhibitor[1][2]

Table 1: General Characteristics of this compound and Ladarixin

Assay Parameter This compound Ladarixin Reference
Radioligand Binding (Human Receptors) IC50 for CXCR2 (nM)12.5Not Reported[3]
pIC50 for CXCR27.9Not Reported
IC50 for CXCR1 (nM)977Not Reported
Selectivity (CXCR1 IC50 / CXCR2 IC50)~78-foldNot Applicable (Dual Inhibitor)
Functional Antagonism (Ca2+ Mobilization) KB (nM) vs. CXCL8 at CXCR26.5Not Reported
pA2 vs. CXCL8 at CXCR28.44Not Reported
Functional Antagonism (Chemotaxis) IC50 for CXCR1-mediated chemotaxis (nM)Not Reported0.9
IC50 for CXCR2-mediated chemotaxis (nM)Not Reported0.8
IC50 for CXCL8-induced PMN migration (nM)Not Reported0.7
Whole Blood Assay (Neutrophil Activation - CD11b expression) pIC50 (Human) vs. CXCL16.3Not Reported
pIC50 (Rat) vs. CXCL26.05Not Reported
In Vivo Efficacy (Rat Lung Neutrophil Influx) ED50 (mg/kg, oral) vs. LPS challenge1.4Not Reported
ED50 (mg/kg, oral) vs. Ozone challenge16Not Reported

Table 2: In Vitro and In Vivo Potency of this compound and Ladarixin

Mechanism of Action and Signaling Pathways

CXCR1 and CXCR2 are G protein-coupled receptors (GPCRs) that, upon binding to their cognate chemokines (primarily CXCL8 for CXCR1 and multiple CXC chemokines for CXCR2), activate intracellular signaling cascades. This leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species.

This compound acts as a competitive antagonist at the CXCR2 receptor. This means it directly competes with the natural ligands, such as CXCL8, for binding to the orthosteric site on the receptor. By occupying this site, this compound prevents the receptor from being activated.

In contrast, Ladarixin is a non-competitive allosteric inhibitor of both CXCR1 and CXCR2. It binds to a site on the receptor that is distinct from the ligand-binding site (an allosteric site). This binding event induces a conformational change in the receptor that prevents its activation, even when the natural ligand is bound to the orthosteric site.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL8 CXCL8 (IL-8) CXCR2 CXCR2 (Orthosteric Site) CXCL8->CXCR2 Binds CXCR1_2 CXCR1/2 (Allosteric Site) CXCL8->CXCR1_2 Binds This compound This compound This compound->CXCR2 Competes with CXCL8 (Blocks Binding) Ladarixin Ladarixin Ladarixin->CXCR1_2 Binds to Allosteric Site (Prevents Activation) G_protein Gαi/βγ CXCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Chemotaxis Neutrophil Chemotaxis & Activation Ca_mobilization->Chemotaxis

Figure 1: Simplified signaling pathway of CXCR1/2 and the inhibitory mechanisms of this compound and Ladarixin.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of CXCR1/2 antagonists.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of a compound to a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for CXCR1 and CXCR2.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human CXCR1 or CXCR2.

  • Radioligand: [125I]CXCL8.

  • Binding buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 140 mM NaCl, 0.5% bovine serum albumin (BSA), pH 7.4.

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control: High concentration of unlabeled CXCL8.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add cell membranes, [125I]CXCL8 (at a concentration near its Kd), and varying concentrations of the test compound or control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and plot the data to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon receptor activation.

Objective: To determine the functional antagonist potency (e.g., KB, pA2) of a test compound (e.g., this compound).

Materials:

  • CHO or HEK293 cells stably expressing human CXCR2.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: CXCL8.

  • Test compound (this compound) at various concentrations.

  • Fluorescence plate reader (e.g., FLIPR or FlexStation).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle for a defined period.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add a specific concentration of the agonist (CXCL8) to the wells and immediately measure the change in fluorescence over time.

  • Analyze the data to determine the concentration-response curve for the agonist in the presence and absence of the antagonist. From these curves, antagonist potency parameters like KB or pA2 can be calculated.

Neutrophil Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of neutrophils towards a chemoattractant.

Objective: To determine the IC50 value of a test compound (e.g., Ladarixin) for inhibiting neutrophil chemotaxis.

Materials:

  • Isolated human primary neutrophils.

  • Chemotaxis chamber (e.g., Boyden chamber or transwell inserts with a porous membrane).

  • Chemoattractant: CXCL8.

  • Test compound (Ladarixin) at various concentrations.

  • Assay medium (e.g., RPMI with 0.5% BSA).

  • Microscope for cell counting.

Procedure:

  • Isolate neutrophils from fresh human blood using density gradient centrifugation.

  • Pre-incubate the neutrophils with varying concentrations of the test compound or vehicle.

  • Place the chemoattractant (CXCL8) in the lower chamber of the chemotaxis device.

  • Add the pre-incubated neutrophils to the upper chamber, separated from the lower chamber by the porous membrane.

  • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a period that allows for cell migration (e.g., 60-90 minutes).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several fields of view using a microscope.

  • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.

cluster_workflow Experimental Workflow for CXCR1/2 Antagonist Characterization cluster_invitro A 1. Target Identification & Validation B 2. Compound Screening (e.g., High-Throughput Screening) A->B C 3. In Vitro Characterization B->C D 4. In Vivo Efficacy Models C->D C1 Receptor Binding Assays (Affinity, Selectivity) C2 Functional Assays (Ca²⁺ Mobilization, Chemotaxis) C3 Mechanism of Action Studies (Competitive vs. Allosteric) E 5. Preclinical Safety & Toxicology D->E F 6. Clinical Trials E->F

Figure 2: A generalized experimental workflow for the characterization of CXCR1/2 antagonists.

Concluding Remarks

This compound and Ladarixin represent two distinct approaches to modulating the CXCR1/2 signaling axis. This compound's selectivity for CXCR2 and its competitive, reversible nature may offer a more targeted therapeutic intervention with a potentially different safety profile compared to dual inhibitors. On the other hand, Ladarixin's dual inhibition of both CXCR1 and CXCR2 through a non-competitive allosteric mechanism could provide a more comprehensive blockade of CXCL8-mediated inflammation.

The choice between a selective CXCR2 antagonist and a dual CXCR1/2 inhibitor will likely depend on the specific pathological context and the relative contributions of each receptor to the disease process. The data and protocols presented in this guide are intended to provide a foundational understanding for researchers and drug developers working in this field. Further head-to-head studies under standardized conditions are warranted to fully elucidate the comparative pharmacology and therapeutic potential of these two promising drug candidates.

References

Reproducibility of Danirixin's Anti-Inflammatory Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the reversible CXCR2 antagonist danirixin, its anti-inflammatory properties, and a comparison with other key alternatives in the field. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling pathways.

This compound, a selective and reversible antagonist of the CXC chemokine receptor 2 (CXCR2), has been a subject of extensive research for its potential as an anti-inflammatory agent. Its mechanism of action centers on the inhibition of neutrophil chemotaxis and activation, key processes in the inflammatory cascade of various diseases, including chronic obstructive pulmonary disease (COPD) and influenza.[1][2][3] This guide delves into the reproducibility of this compound's anti-inflammatory effects by presenting a compilation of experimental data, comparing its performance with other CXCR2 antagonists like navarixin and ladarixin, and providing detailed methodologies for key assays.

Comparative Performance of CXCR2 Antagonists

The efficacy of this compound and its alternatives has been evaluated in a variety of preclinical and clinical studies. The following tables summarize the key quantitative data from these studies, offering a side-by-side comparison of their potency and selectivity.

CompoundTarget(s)Binding Affinity (pIC50)SelectivityReversibilityKey Findings
This compound CXCR27.9 (for human CXCR2)[1][4]78-fold selective over CXCR1Fully reversible within 180 minutesOrally bioavailable; demonstrated inhibition of neutrophil activation and influx in preclinical models. Clinical trial results in COPD have been variable.
Navarixin CXCR1/CXCR2IC50 of 36 nM for CXCR1 and 2.6 nM for CXCR2Dual inhibitor-Orally bioavailable; has shown to induce neutropenia in some clinical studies, a point of differentiation from this compound.
Ladarixin CXCR1/CXCR2IC50 of 0.9 nM for CXCR1 and 0.8 nM for CXCR2Dual inhibitor-Orally bioavailable; demonstrated efficacy in animal models of airway inflammation.

In Vitro and In Vivo Anti-Inflammatory Activity

The anti-inflammatory effects of these compounds have been quantified through various assays measuring neutrophil activation and migration.

CompoundAssaySpeciesAgonistPotency (pIC50 / ED50)
This compound CD11b UpregulationRat (whole blood)CXCL2pIC50: 6.05
CD11b UpregulationHuman (whole blood)CXCL1pIC50: 6.3
Neutrophil Influx (LPS-induced)Rat (in vivo)LPSED50: 1.4 mg/kg
Neutrophil Influx (Ozone-induced)Rat (in vivo)OzoneED50: 16 mg/kg
Calcium MobilizationHuman (CHO cells)CXCL8pA2: 8.44 (Kb: 6.5 nM)
Ladarixin Neutrophil MigrationHumanCXCL8IC50: 0.7 nM

Experimental Protocols

To ensure the reproducibility of the cited findings, this section provides detailed methodologies for the key experiments used to characterize the anti-inflammatory effects of this compound and its counterparts.

Intracellular Calcium Mobilization Assay

This assay is crucial for determining the antagonist potency of compounds like this compound at the CXCR2 receptor.

Objective: To measure the ability of a compound to inhibit agonist-induced increases in intracellular calcium concentration in cells expressing the CXCR2 receptor.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing human CXCR2.

  • Culture medium (e.g., DMEM/F-12) with appropriate supplements.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • CXCR2 agonist (e.g., CXCL8).

  • Test compounds (this compound and comparators).

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

  • Cell Culture: Culture CHO-CXCR2 cells to 80-90% confluency in appropriate flasks.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).

  • Compound Incubation: After dye loading, wash the cells again and add the test compounds at various concentrations. Incubate for a predetermined period to allow for receptor binding.

  • Agonist Stimulation and Measurement: Place the plate in the fluorometric reader. Initiate the reading and, after establishing a stable baseline, add the CXCR2 agonist (e.g., CXCL8) to all wells.

  • Data Analysis: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is recorded over time. The potency of the antagonist (e.g., pA2 or IC50) is calculated by analyzing the concentration-response curves in the presence and absence of the antagonist.

Neutrophil CD11b Upregulation Assay

This whole blood assay provides a physiologically relevant measure of a compound's ability to inhibit neutrophil activation.

Objective: To quantify the inhibition of agonist-induced upregulation of the CD11b adhesion molecule on the surface of neutrophils in whole blood.

Materials:

  • Freshly drawn whole blood (human or rat).

  • CXCR2 agonist (e.g., CXCL1 for human, CXCL2 for rat).

  • Test compounds.

  • Fluorescently labeled anti-CD11b antibody.

  • Red blood cell lysis buffer.

  • Flow cytometer.

Procedure:

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., heparin).

  • Compound Incubation: Aliquot the blood and incubate with various concentrations of the test compounds at 37°C.

  • Agonist Stimulation: Add the appropriate CXCR2 agonist to stimulate neutrophil activation and incubate for a short period (e.g., 30-60 minutes) at 37°C.

  • Antibody Staining: Add the fluorescently labeled anti-CD11b antibody to the blood samples and incubate on ice in the dark.

  • Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.

  • Flow Cytometry: Acquire the samples on a flow cytometer. Gate on the neutrophil population based on forward and side scatter properties.

  • Data Analysis: Determine the mean fluorescence intensity (MFI) of CD11b staining on the neutrophils. Calculate the percent inhibition of CD11b upregulation for each compound concentration and determine the pIC50 value.

Neutrophil Chemotaxis Assay

This assay directly measures the functional consequence of CXCR2 antagonism – the inhibition of neutrophil migration.

Objective: To assess the ability of a compound to block the migration of neutrophils towards a chemoattractant gradient.

Materials:

  • Isolated human or rat neutrophils.

  • Chemotaxis chamber (e.g., Boyden chamber with a porous membrane).

  • Chemoattractant (e.g., CXCL8).

  • Test compounds.

  • Assay buffer.

  • Method for quantifying migrated cells (e.g., cell counting, ATP-based luminescence assay).

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation.

  • Assay Setup: Place the chemoattractant and test compounds in the lower chamber of the chemotaxis plate.

  • Cell Seeding: Add the isolated neutrophils to the upper chamber, which is separated from the lower chamber by a porous membrane.

  • Incubation: Incubate the plate at 37°C in a humidified incubator to allow for neutrophil migration.

  • Quantification of Migration: After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

CXCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_response Cellular Response CXCLs CXCL1, CXCL8, etc. CXCR2 CXCR2 CXCLs->CXCR2 Binds G_protein Gαi/Gβγ CXCR2->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK (ERK, p38) G_protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation Ca_release->Degranulation Adhesion Adhesion (CD11b upregulation) PKC->Adhesion Akt Akt PI3K->Akt Activates Akt->Chemotaxis MAPK->Chemotaxis MAPK->Degranulation This compound This compound This compound->CXCR2 Inhibits

Caption: CXCR2 Signaling Pathway and Point of this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Ca_Assay Calcium Mobilization Assay (CHO-CXCR2 cells) evaluation Evaluation of Anti-Inflammatory Effects Ca_Assay->evaluation CD11b_Assay CD11b Upregulation Assay (Whole Blood) CD11b_Assay->evaluation Chemotaxis_Assay Neutrophil Chemotaxis Assay (Isolated Neutrophils) Chemotaxis_Assay->evaluation LPS_model LPS-induced Neutrophil Influx (Rat Lung) COPD_trial COPD Clinical Trials LPS_model->COPD_trial Ozone_model Ozone-induced Neutrophil Influx (Rat Lung) Ozone_model->COPD_trial Influenza_trial Influenza Clinical Trials COPD_trial->Influenza_trial start Compound Synthesis (this compound, etc.) start->Ca_Assay start->CD11b_Assay start->Chemotaxis_Assay evaluation->LPS_model evaluation->Ozone_model

Caption: Experimental Workflow for Evaluating this compound's Effects.

Discussion on the Reproducibility and Future Directions

The preclinical data for this compound consistently demonstrate its potent and selective antagonism of CXCR2, leading to a reproducible inhibition of neutrophil activation and migration in various in vitro and in vivo models. However, the translation of these promising preclinical findings into consistent clinical efficacy has been challenging.

Phase II clinical trials in patients with COPD have yielded variable results. While some studies suggested a trend towards improved respiratory symptoms and health status, others did not show a significant benefit over placebo and, in some cases, indicated an increased risk of exacerbations and pneumonia at higher doses. This variability may be attributed to several factors, including the heterogeneity of the COPD patient population, the complex and multifactorial nature of inflammation in COPD that may not be solely driven by the CXCR2 pathway, and the potential for a narrow therapeutic window for CXCR2 antagonists.

The observation that this compound, unlike some other CXCR2 antagonists such as navarixin, does not appear to cause significant neutropenia is a noteworthy aspect of its safety profile and may be related to its reversible binding properties.

Future research should focus on identifying patient subgroups who are most likely to respond to CXCR2-targeted therapies. This could involve the use of biomarkers to identify individuals with a predominantly neutrophil-driven inflammatory phenotype. Furthermore, exploring combination therapies that target multiple inflammatory pathways may offer a more effective approach to treating complex inflammatory diseases like COPD. The detailed protocols and comparative data presented in this guide aim to facilitate such future investigations and contribute to a more comprehensive understanding of the therapeutic potential and limitations of this compound and other CXCR2 antagonists.

References

Danirixin in Influenza Treatment: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial results for danirixin and other leading influenza treatments. The data presented is intended to offer an objective overview of the current therapeutic landscape, supported by experimental evidence.

Executive Summary

This compound, a selective antagonist of the C-X-C chemokine receptor 2 (CXCR2), represents a novel host-targeted therapeutic approach for influenza. By inhibiting neutrophil activation and migration to the lungs, it aims to mitigate the excessive inflammatory response associated with severe influenza. This contrasts with the direct antiviral mechanisms of neuraminidase inhibitors (oseltamivir, zanamivir, peramivir) and a cap-dependent endonuclease inhibitor (baloxavir marboxil).

Clinical trials of this compound for influenza have been conducted in both outpatient and hospitalized settings. A Phase IIa study in adults with uncomplicated influenza demonstrated that this compound was well-tolerated. A Phase IIb study (NCT02927431) in hospitalized patients was terminated early due to low enrollment, limiting the statistical power of its efficacy findings. However, the available data provides preliminary insights into its safety and biological activity. This guide will compare the clinical trial data for this compound with established influenza treatments.

Comparative Efficacy

The primary efficacy endpoint in many influenza clinical trials is the "time to alleviation of symptoms" (TTAS). The following table summarizes the key efficacy findings from clinical trials of this compound and its comparators.

Treatment (Regimen)Study PopulationPrimary Efficacy EndpointMedian Time to Alleviation of Symptoms (Treatment vs. Placebo/Comparator)Key Findings
This compound (15mg IV bid) + Oseltamivir Hospitalized adults with influenza (NCT02927431)Time to Clinical Response (TTCR)4.53 days vs. 1.33 days (Placebo + Oseltamivir)[1][2]Study terminated early; interpretation of efficacy is limited by small sample size.[1][2]
This compound (50mg IV bid) + Oseltamivir Hospitalized adults with influenza (NCT02927431)Time to Clinical Response (TTCR)4.76 days vs. 1.33 days (Placebo + Oseltamivir)[1]Study terminated early; interpretation of efficacy is limited by small sample size.
Oseltamivir (75mg oral bid for 5 days) Adults with uncomplicated influenzaTime to Alleviation of SymptomsReduced by 29 hours (25%) vs. PlaceboEffective in reducing the duration of illness.
Zanamivir (10mg inhaled bid for 5 days) Adults and adolescents with uncomplicated influenzaTime to Alleviation of SymptomsReduced by 1.5 days vs. PlaceboEffective in decreasing the duration and severity of symptoms.
Peramivir (300mg or 600mg single IV dose) Adults with uncomplicated influenzaTime to Alleviation of SymptomsNon-inferior to Oseltamivir (78.0h/81.0h vs. 81.8h)A single intravenous dose is an effective alternative.
Baloxavir Marboxil (single oral dose) Adults and adolescents with uncomplicated influenzaTime to Alleviation of SymptomsSimilar to Oseltamivir (73h vs. 81h)Superior to placebo and demonstrated faster viral load reduction than oseltamivir.

Comparative Safety and Tolerability

The safety profiles of these treatments are a critical consideration. The following table outlines the most frequently reported adverse events in clinical trials.

TreatmentCommon Adverse Events (Frequency)Serious Adverse Events
This compound In the Phase IIa study, the highest incidence of AEs was in the placebo group (57%), followed by this compound+Oseltamivir (44%), this compound alone (20%), and Oseltamivir alone (0%). One serious adverse event (T-wave abnormality) was reported in the this compound group but was considered unrelated to the treatment.
Oseltamivir Nausea (~10%), Vomiting (~9%)Rare reports of neuropsychiatric events, though a clear causal link has not been established.
Zanamivir Generally well-tolerated with an adverse event profile similar to placebo. Rare reports of bronchospasm in patients with underlying respiratory disease.
Peramivir Diarrhea, nausea, vomiting. Incidence of adverse events was comparable to placebo in some studies.Serious adverse events were infrequent and generally not considered treatment-related.
Baloxavir Marboxil Diarrhea (3%), bronchitis (3%), nausea (2%), sinusitis (2%), headache (1%)No significant safety concerns identified in pivotal trials.

Experimental Protocols and Methodologies

A summary of the key experimental designs for the pivotal clinical trials is provided below to allow for a more nuanced comparison of the evidence.

Study Identifier / DrugPhaseStudy DesignPatient PopulationKey Inclusion/Exclusion CriteriaPrimary Endpoint(s)
This compound (NCT02927431) IIbRandomized, double-blind, placebo-controlledAdults hospitalized with laboratory-confirmed influenza.Hospitalized with influenza symptoms for ≤ 5 days.Time to Clinical Response (TTCR).
This compound (Phase IIa) IIaRandomized, double-blind, placebo-controlledAdults (18-64 years) with acute, uncomplicated influenza.Influenza-like symptoms with onset ≤48 hours and a positive rapid antigen test.Frequency of adverse events (AEs) and serious AEs (SAEs).
Oseltamivir (Pivotal Trials) IIIRandomized, double-blind, placebo-controlledOtherwise healthy adults with uncomplicated influenza.Fever ≥ 38°C, and at least two influenza symptoms with onset within 36 hours.Time to alleviation of seven influenza symptoms.
Zanamivir (Pivotal Trials) IIIRandomized, double-blind, placebo-controlledAdults and adolescents (≥12 years) with influenza-like illness.Onset of symptoms within 36 hours.Time to alleviation of influenza symptoms.
Peramivir (Pivotal Trials) IIIRandomized, double-blind, active-controlled (vs. Oseltamivir)Adults with uncomplicated seasonal influenza.Onset of influenza symptoms within 48 hours.Time to alleviation of influenza symptoms.
Baloxavir Marboxil (CAPSTONE-1) IIIRandomized, double-blind, placebo- and active-controlled (vs. Oseltamivir)Otherwise healthy outpatients (12-64 years) with acute uncomplicated influenza.Onset of influenza symptoms within 48 hours.Time to alleviation of influenza symptoms.

Mechanism of Action and Signaling Pathways

This compound's mechanism as a CXCR2 antagonist is distinct from antiviral agents. The following diagrams illustrate the CXCR2 signaling pathway in the context of influenza and the general workflow of a clinical trial for an influenza therapeutic.

CXCR2_Signaling_Pathway cluster_virus Influenza Virus Infection cluster_chemokine Chemokine Production cluster_neutrophil Neutrophil Response cluster_inflammation Inflammatory Cascade Influenza Virus Influenza Virus Epithelial Cells Epithelial Cells Influenza Virus->Epithelial Cells Infects Chemokines (CXCLs) Chemokines (CXCLs) Epithelial Cells->Chemokines (CXCLs) Produce CXCR2 CXCR2 Receptor Chemokines (CXCLs)->CXCR2 Bind to Neutrophil Neutrophil Neutrophil->CXCR2 Activation & Migration Activation & Migration CXCR2->Activation & Migration Triggers Tissue Damage Tissue Damage Activation & Migration->Tissue Damage Leads to This compound This compound This compound->CXCR2 Blocks

This compound's Mechanism of Action

Clinical_Trial_Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Randomization Randomization Informed Consent->Randomization Treatment Arm A Treatment Arm A Randomization->Treatment Arm A Treatment Arm B Treatment Arm B Randomization->Treatment Arm B Treatment Arm A\n(e.g., this compound) Treatment Arm A (e.g., this compound) Treatment Arm B\n(e.g., Placebo) Treatment Arm B (e.g., Placebo) Treatment Administration Treatment Administration Data Collection Data Collection Treatment Administration->Data Collection Data Collection\n(Efficacy & Safety) Data Collection (Efficacy & Safety) Statistical Analysis Statistical Analysis Results & Reporting Results & Reporting Statistical Analysis->Results & Reporting Treatment Arm A->Treatment Administration Treatment Arm B->Treatment Administration Data Collection->Statistical Analysis

Typical Influenza Clinical Trial Workflow

Conclusion

In comparison, neuraminidase inhibitors and baloxavir marboxil have well-established efficacy in reducing the duration of symptoms in uncomplicated influenza. The choice of treatment will depend on various factors, including the patient population, the severity of the illness, the route of administration, and the safety profile. Further research, including larger, adequately powered clinical trials, is necessary to fully elucidate the potential role of this compound in the management of influenza.

References

A Comparative Guide to Danirixin and Other CXCR2 Antagonists: Correlating In Vitro and In Vivo Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the CXCR2 antagonist Danirixin with other selective inhibitors, focusing on the correlation between preclinical in vitro and in vivo experimental data. The information presented is intended to assist researchers in evaluating the therapeutic potential of these compounds in inflammatory diseases characterized by neutrophil-driven pathology.

Introduction to CXCR2 and its Role in Inflammation

The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor predominantly expressed on the surface of neutrophils.[1] Its activation by chemokine ligands, such as CXCL8 (IL-8), triggers a cascade of intracellular signaling events that are crucial for neutrophil chemotaxis, activation, and recruitment to sites of inflammation.[1][2] Consequently, antagonism of CXCR2 has emerged as a promising therapeutic strategy for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD) and influenza.[3][4] this compound (GSK1325756) is a selective and reversible CXCR2 antagonist that has undergone extensive preclinical and clinical evaluation.

In Vitro and In Vivo Data Comparison

The following tables summarize key in vitro and in vivo pharmacological data for this compound and a selection of other CXCR2 antagonists.

Table 1: In Vitro Activity of CXCR2 Antagonists
CompoundTarget(s)Assay TypeSpeciesPotency (IC50/Kd/KB)Reference
This compound CXCR2CXCL8 BindingHumanIC50 = 12.5 nM
CXCR2Ca2+ Mobilization (vs. CXCL8)Human (CHO cells)KB = 6.5 nM
CXCR2CD11b Upregulation (vs. CXCL1)Human (whole blood)pIC50 = 6.3
CXCR2CD11b Upregulation (vs. CXCL2)Rat (whole blood)pIC50 = 6.05
Navarixin CXCR1/CXCR2Receptor BindingCynomolgus MonkeyKd = 41 nM (CXCR1), 0.08 nM (CXCR2)
CXCR1/CXCR2Receptor BindingMouseKd = 0.20 nM (CXCR2)
CXCR1/CXCR2Receptor BindingRatKd = 0.20 nM (CXCR2)
AZD5069 CXCR2Receptor BindingHumanIC50 = 0.79 nM
SB-656933 CXCR2Neutrophil CD11b UpregulationHumanIC50 = 260.7 nM
CXCR2Neutrophil Shape ChangeHumanIC50 = 310.5 nM
Table 2: In Vivo Activity of CXCR2 Antagonists
CompoundModelSpeciesEndpointEfficacy (ED50/Dose)Reference
This compound LPS-induced Lung NeutrophiliaRatNeutrophil InfluxED50 = 1.4 mg/kg (oral)
Ozone-induced Lung NeutrophiliaRatNeutrophil InfluxED50 = 16 mg/kg (oral)
Navarixin LPS-induced Pulmonary NeutrophiliaMouseNeutrophil InfluxED50 = 1.2 mg/kg (oral)
LPS-induced Pulmonary NeutrophiliaRatNeutrophil InfluxED50 = 1.8 mg/kg (oral)
AZD5069 LPS-induced Lung NeutrophiliaRatNeutrophil InfluxBlocked neutrophilia
SB-656933 Ozone-induced Airway InflammationHumanSputum Neutrophils74% reduction at 150 mg (single dose)

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the CXCR2 signaling pathway and a typical workflow for evaluating CXCR2 antagonists.

CXCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CXCLs CXCL1, CXCL8, etc. CXCR2 CXCR2 CXCLs->CXCR2 G_protein Gαi / Gβγ CXCR2->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK/p38 G_protein->MAPK Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Akt Akt PI3K->Akt Cellular_Response Chemotaxis CD11b Upregulation Degranulation MAPK->Cellular_Response Ca_mobilization->Cellular_Response Akt->Cellular_Response This compound This compound This compound->CXCR2

Caption: CXCR2 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Binding_Assay Receptor Binding Assay (IC50/Kd) Cell_Based_Assay Cell-Based Functional Assays (e.g., Ca²⁺ mobilization, CD11b) Binding_Assay->Cell_Based_Assay Chemotaxis_Assay Neutrophil Chemotaxis Assay Cell_Based_Assay->Chemotaxis_Assay Animal_Model Disease Model (e.g., LPS-induced lung neutrophilia) Chemotaxis_Assay->Animal_Model PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD Efficacy Efficacy Assessment (e.g., Neutrophil count in BALF) PK_PD->Efficacy Phase_I Phase I Trials (Safety, Tolerability, PK) Efficacy->Phase_I Phase_II Phase II Trials (Proof-of-Concept, Dose Ranging) Phase_I->Phase_II

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Danirixin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Protocols for Danirixin

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance, including personal protective equipment (PPE), operational plans, and disposal protocols, is designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety practices for potent pharmaceutical compounds.

PPE CategoryItemSpecifications
Hand Protection GlovesNitrile or latex gloves. Double-gloving is recommended.
Eye Protection Safety Glasses or GogglesANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.
Body Protection Laboratory CoatStandard laboratory coat.
Respiratory Protection Fume HoodAll handling of powdered this compound should be conducted in a certified chemical fume hood.

Operational Plan for Handling this compound

A systematic approach is critical to safely handling this compound. The following step-by-step workflow outlines the key stages from preparation to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal cluster_disposal Waste Streams A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh this compound Powder B->C D Dissolve this compound in Solvent C->D E Perform Experimental Procedures D->E F Decontaminate Work Surfaces E->F G Dispose of Contaminated Waste F->G H Remove and Dispose of PPE G->H Solid_Waste Solid Waste (Gloves, Tubes) G->Solid_Waste Liquid_Waste Liquid Waste (Solvent with this compound) G->Liquid_Waste

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Solid Waste:

  • All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be collected in a dedicated, sealed waste container labeled "Hazardous Chemical Waste."

Liquid Waste:

  • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled "Hazardous Liquid Waste" container.

  • Do not pour this compound solutions down the drain.

Disposal Procedure:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for chemical waste pickup and disposal.

Experimental Protocols

While specific experimental protocols will vary depending on the research objectives, the following general guidelines should be followed when working with this compound.

Stock Solution Preparation:

  • Preparation: All manipulations of solid this compound must be performed in a chemical fume hood.

  • Weighing: Tare a suitable vial on an analytical balance. Carefully weigh the desired amount of this compound powder.

  • Solubilization: Add the appropriate solvent (e.g., DMSO) to the vial to achieve the desired stock concentration. Cap the vial and vortex until the solid is completely dissolved.

Cell Culture Experiments:

  • Dilution: Prepare working dilutions of this compound from the stock solution using the appropriate cell culture medium.

  • Treatment: Add the diluted this compound to your cell cultures and incubate for the desired time.

  • Post-Treatment: At the end of the experiment, aspirate the media containing this compound and dispose of it as hazardous liquid waste. All contaminated plasticware should be disposed of as solid hazardous waste.

Signaling Pathway

The following diagram illustrates the logical relationship of ensuring safety when handling chemical compounds.

Chemical Handling Safety Pathway Compound Chemical Compound (this compound) Risk_Assessment Hazard Identification and Risk Assessment Compound->Risk_Assessment Control_Measures Implementation of Control Measures Risk_Assessment->Control_Measures Safe_Handling Safe Handling and Use Control_Measures->Safe_Handling Disposal Proper Waste Disposal Safe_Handling->Disposal Minimized_Exposure Minimized Exposure and Environmental Impact Disposal->Minimized_Exposure

Caption: Logical pathway for ensuring chemical safety.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Danirixin
Reactant of Route 2
Danirixin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.